2-Anthracenecarboxylic acid
Description
Properties
IUPAC Name |
anthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRJYURCNBXIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210190 | |
| Record name | 2-Anthracenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-08-1 | |
| Record name | 2-Anthracenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Anthracenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Anthracenecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ANTHRACENECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5MG9MB7YX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Anthracenecarboxylic acid CAS number 613-08-1
An In-depth Technical Guide to 2-Anthracenecarboxylic Acid (CAS 613-08-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS: 613-08-1), also known as 2-anthroic acid, is a versatile aromatic carboxylic acid built upon a core anthracene structure.[1][2][3] Its inherent fluorescence, chemical stability, and reactive carboxylic acid moiety make it a valuable building block and functional molecule in diverse scientific fields.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and the biological activities of its derivatives, with a focus on data relevant to research and development professionals. The compound serves as a key intermediate in the synthesis of advanced materials, including organic electronics, fluorescent probes, and polymers, and its derivatives are being explored for their therapeutic potential.[1][4]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, storage conditions, and analytical methods.
| Property | Value | Source |
| CAS Number | 613-08-1 | [1][2][3] |
| Molecular Formula | C₁₅H₁₀O₂ | [1][2][5] |
| Molecular Weight | 222.24 g/mol | [1][5] |
| IUPAC Name | anthracene-2-carboxylic acid | [5] |
| Synonyms | 2-Anthroic acid, 2-Carboxyanthracene | [1][2][3] |
| Appearance | Yellow to green powder | [1][6] |
| Melting Point | 289 °C | [1] |
| Boiling Point | 435 °C at 760 mmHg | [1] |
| logP (Octanol/Water) | 3.691 | [2] |
| Water Solubility | Low (log₁₀WS = -5.14 mol/L) | [2] |
| Storage | Sealed in a dry, cool, well-ventilated place | [7] |
Spectral and Analytical Data
Spectroscopic data is essential for the identification and characterization of this compound. While raw spectra are beyond the scope of this document, the availability of key spectral information is noted below.
| Data Type | Availability |
| ¹³C NMR | Data available in spectral databases. |
| GC-MS | Data available in spectral databases. |
| IR Spectra | Data available in spectral databases. |
| Purity | Commercially available with ≥98% purity. |
Synthesis and Experimental Protocols
This compound is a key synthetic intermediate.[4] The carboxylic acid group can readily undergo esterification, amidation, or conversion to an acyl chloride, enabling the synthesis of a wide range of derivatives.[4]
Representative Synthesis Workflow
While multiple synthetic routes exist, a common strategy involves the oxidation of a precursor like 2-methylanthracene or the carboxylation of an organometallic anthracene derivative. The following diagram illustrates a generalized workflow for a typical laboratory synthesis and purification process.
Caption: Generalized workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Haloform Reaction
This protocol is a representative example based on established organic chemistry principles for synthesizing aromatic carboxylic acids.
-
Acylation of Anthracene:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (CH₃COCl) to the suspension while stirring.
-
Add a solution of anthracene in DCM dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-acetylanthracene.
-
-
Haloform Reaction:
-
Dissolve the crude 2-acetylanthracene in a suitable solvent like dioxane or THF.
-
Prepare a solution of sodium hypobromite (or hypochlorite) by slowly adding bromine (or bleach) to a cold, stirred solution of sodium hydroxide.
-
Add the sodium hypobromite solution to the 2-acetylanthracene solution. The reaction is often exothermic and may require cooling.
-
Stir the mixture until the reaction is complete.
-
Destroy any excess hypobromite with a reducing agent (e.g., sodium bisulfite).
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude this compound.
-
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
-
Wash the purified crystals with a cold solvent and dry under vacuum to yield pure this compound.
-
Applications in Research and Development
Materials Science and Organic Electronics
This compound is a foundational component for creating materials with tailored electronic and optical properties.[1][4] It serves as a precursor for:
-
OLED Emitters: Its anthracene core provides a rigid, fluorescent platform for organic light-emitting diodes.[4]
-
Organic Photovoltaics (OPV): Used in the synthesis of materials for organic solar cells.[4]
-
Fluorescent Dyes and Pigments: The compound's strong fluorescence is harnessed in the creation of dyes for textiles and coatings.[1][4]
Supramolecular Chemistry and Photodimerization
A significant area of research involves the [4+4] photocyclodimerization of this compound.[8][9] The regioselectivity of this reaction, which dictates whether head-to-head or head-to-tail dimers are formed, can be precisely controlled using supramolecular hosts. This principle is vital for creating specific molecular architectures.[8][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (CAS 613-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound - Career Henan Chemical Co. [coreychem.com]
- 5. This compound | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 613-08-1 [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Enantiodifferentiating photocyclodimerization of this compound mediated by gamma-cyclodextrins with a flexible or rigid cap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supramolecular Enantiodifferentiating Photocyclodimerization of this compound Mediated by Bridged β-Cyclodextrins: Critical Effects of the Host Structure, pH and Co-Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
2-Anthracenecarboxylic acid molecular weight
An In-depth Technical Guide on 2-Anthracenecarboxylic Acid: Molecular Weight and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, with a primary focus on its molecular weight and the methodologies for its determination. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in materials science, organic synthesis, and pharmaceutical development.
Core Compound Properties
This compound, also known as 2-anthroic acid, is an aromatic carboxylic acid featuring an anthracene backbone.[1][2] Its unique photo-responsive properties make it a significant building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent probes.[1][3]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for accurate experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₂ | PubChem, NIST[2][3][4][5] |
| Average Molecular Weight | 222.24 g/mol | PubChem, Chemical Suppliers[1][3][4][5][6] |
| Monoisotopic Mass | 222.068079557 Da | PubChem[4] |
| CAS Registry Number | 613-08-1 | CAS, PubChem[1][2][4] |
| Appearance | Yellow to green crystalline powder | Chemical Suppliers[1][3][7] |
| Melting Point | 289 °C | TCI, Chem-Impex[3][5][8] |
Experimental Determination of Molecular Weight
The precise determination of molecular weight is fundamental to confirming the identity and purity of a chemical compound. While the theoretical molecular weight is calculated from the molecular formula, experimental verification is essential. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Detailed Protocol: Molecular Weight Determination by Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
This protocol outlines a standard procedure for the accurate mass determination of this compound.
Objective: To experimentally verify the molecular weight of this compound using ESI-TOF Mass Spectrometry.
Materials and Reagents:
-
This compound sample (≥98% purity)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrant solution (e.g., sodium formate)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Agilent 6230 TOF LC/MS or equivalent)
-
Electrospray Ionization (ESI) source
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 10 mL of methanol to create a stock solution of 100 µg/mL.
-
Perform a serial dilution of the stock solution with 50:50 methanol/water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL. The acidic mobile phase facilitates protonation for positive ion mode analysis.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using the appropriate calibrant solution. This ensures high mass accuracy for the measurement.
-
-
Mass Spectrometry Analysis:
-
Set the ESI source to operate in negative ion mode. Due to the carboxylic acid moiety (-COOH), the compound will readily deprotonate to form the [M-H]⁻ ion.
-
Infuse the prepared sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range of m/z 100-500.
-
Key Spectrometer Parameters (Typical):
-
Capillary Voltage: 3500 V
-
Nebulizer Gas (N₂): 30 psi
-
Drying Gas (N₂): 8 L/min
-
Gas Temperature: 325 °C
-
Fragmentor Voltage: 175 V
-
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the deprotonated molecule [M-H]⁻.
-
The expected m/z for the [M-H]⁻ ion is calculated as: (Monoisotopic Mass of C₁₅H₁₀O₂) - (Mass of H⁺) = 222.0681 - 1.0078 = 221.0603.
-
Compare the experimentally measured m/z value to the theoretical value. The mass accuracy should ideally be within 5 ppm.
-
The molecular weight is confirmed by adding the mass of a proton back to the measured m/z of the [M-H]⁻ ion.
-
Visualized Workflows
Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.
Logical Workflow for Compound Identification
The following diagram illustrates the logical steps involved in confirming the identity of a chemical compound, starting from initial synthesis or procurement to final verification.
Experimental Workflow for Mass Spectrometry
This diagram details the sequential steps of the experimental protocol for determining the molecular weight of this compound via mass spectrometry.
References
- 1. This compound - Career Henan Chemical Co. [coreychem.com]
- 2. This compound [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 613-08-1|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 613-08-1 [chemicalbook.com]
- 8. This compound | 613-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Navigating the Solubility Landscape of 2-Anthracenecarboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 2-anthracenecarboxylic acid in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling existing qualitative and semi-quantitative information and presenting a detailed experimental protocol for the accurate determination of its solubility.
Introduction to this compound
This compound, a derivative of anthracene, is a valuable building block in organic synthesis, particularly in the development of fluorescent probes and materials.[1][2] Its utility in pharmaceutical and materials science is significant, making a thorough understanding of its physical properties, such as solubility, essential for its application.[2] The large, nonpolar anthracene core fused with a polar carboxylic acid group gives this molecule a complex solubility profile that is highly dependent on the nature of the solvent.
Solubility Profile of this compound
While exhaustive quantitative solubility data remains elusive, a general understanding of this compound's solubility can be gleaned from various sources. The compound is consistently reported as being practically insoluble in water.[2] One user-reported experiment suggests an aqueous solubility of approximately 0.68 mg/L.[3]
In contrast, it exhibits solubility in a range of organic solvents. The available information is summarized in the tables below. It is important to note that much of this data is qualitative or semi-quantitative. For a related isomer, 9-anthracenecarboxylic acid, a solubility of approximately 1 mg/mL has been reported in ethanol, DMSO, and dimethylformamide.[4]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility Description | Source |
| Ethanol | Soluble | [2] |
| Diethyl Ether | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Acetic Acid | Very Soluble | [3] |
Table 2: Semi-Quantitative Solubility of this compound in Selected Organic Solvents
| Solvent | Solubility Description | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][5] | |
| Ethyl Acetate | Slightly Soluble | Sonication may be required | [1][5] |
| Methanol | Slightly Soluble | Sonication may be required | [1][5] |
Experimental Protocol for Determining Equilibrium Solubility
For researchers requiring precise solubility data, the shake-flask method is the universally recognized gold standard for determining the equilibrium solubility of a solid in a solvent.[6][7][8] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute after a state of equilibrium has been reached.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a glass vial or flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 72 hours, though the exact time may need to be determined empirically.[6][8]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at a high speed or filter the supernatant through a chemically inert syringe filter (e.g., PTFE).[7] This step must be performed carefully to avoid transferring any solid particles into the sample for analysis.
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.[6][9] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[10]
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.
The following diagram illustrates the workflow for the experimental determination of solubility.
Factors Influencing Solubility
The solubility of polycyclic aromatic carboxylic acids like this compound is influenced by several factors:
-
Solvent Polarity: A solvent that can effectively interact with both the nonpolar anthracene ring and the polar carboxylic acid group will likely be a good solvent.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[11][12]
-
pH: In protic or aqueous-organic mixtures, the pH can significantly affect the solubility of carboxylic acids. At higher pH values, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
-
Crystalline Structure: The crystal lattice energy of the solid solute must be overcome by the energy of solvation. Different polymorphic forms of a compound can exhibit different solubilities.[13]
Conclusion
This technical guide consolidates the available solubility information for this compound and provides a robust experimental framework for its quantitative determination. For researchers and drug development professionals, a precise understanding of solubility is paramount for formulation, bioavailability studies, and the successful application of this versatile compound. The provided protocol for the shake-flask method offers a reliable means to generate the specific, high-quality solubility data required for these critical applications.
References
- 1. This compound | 613-08-1 [chemicalbook.com]
- 2. This compound - Career Henan Chemical Co. [coreychem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chembk.com [chembk.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Solubility - Wikipedia [en.wikipedia.org]
- 13. srdata.nist.gov [srdata.nist.gov]
2-Anthracenecarboxylic Acid: A Technical Guide to its Fluorescence Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anthracenecarboxylic acid, an aromatic carboxylic acid featuring an anthracene core, is a molecule of significant interest in the field of fluorescence spectroscopy and its applications. Its inherent fluorescence and amenability to chemical modification make it a valuable building block for the development of fluorescent probes and advanced optoelectronic materials.[1][2] This technical guide provides a comprehensive overview of the core fluorescence properties of this compound, with a focus on its potential applications in research and drug development. While extensive quantitative data for the 2-isomer is not as readily available in the public domain as for its 9-anthracenecarboxylic acid counterpart, this guide consolidates the existing knowledge and provides a framework for its experimental investigation.
Core Fluorescence Properties
This compound exhibits the characteristic strong fluorescence of the anthracene moiety.[1] The electronic transitions within the fused aromatic ring system are responsible for its ability to absorb light at specific wavelengths and subsequently emit light at a longer wavelength. The carboxylic acid group, while influencing the molecule's solubility and potential for conjugation, also plays a role in modulating its photophysical properties.
Excitation and Emission Spectra
The fluorescence of anthracene derivatives is characterized by a structured emission spectrum, which is a mirror image of its absorption spectrum. While specific high-resolution spectra for this compound are not widely published, the general spectral region for anthracene derivatives is in the ultraviolet for absorption and blue-violet region for emission.
Note: The exact excitation and emission maxima are highly dependent on the solvent environment due to solvatochromic effects.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
Data Unavailability: Despite extensive literature searches, specific quantitative data for the fluorescence quantum yield and lifetime of this compound in a variety of solvents could not be located in readily accessible scientific databases and publications. This represents a significant data gap in the scientific literature. For comparison, the related compound, 9-anthracenecarboxylic acid, has a reported fluorescence lifetime of approximately 3.66 ns in ethanol.
The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Dielectric Constant (ε) | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| Data Not Available | ||||||
| Data Not Available | ||||||
| Data Not Available | ||||||
| Data Not Available |
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the fluorescence properties of this compound.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of this compound in various solvents.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in the desired solvents (e.g., ethanol, cyclohexane, acetonitrile, water). Prepare a series of dilute solutions (typically in the micromolar range) to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths.
-
The resulting spectrum will show the wavelengths of light that are most effective at exciting the molecule.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined maximum from the excitation spectrum.
-
Scan a range of emission wavelengths longer than the excitation wavelength.
-
The resulting spectrum will show the distribution of emitted light.
-
-
Data Analysis: Determine the wavelength of maximum intensity for both the excitation and emission spectra. Calculate the Stokes shift from the difference in the wavenumbers of the absorption and emission maxima.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄ or anthracene in ethanol).
-
Absorbance Measurements: Prepare a series of solutions of both the sample and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept low (typically < 0.1) to minimize inner filter effects.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.
-
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the fluorescence lifetime of this compound.
Methodology:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a flash lamp) and a sensitive, high-speed detector.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption.
-
Data Acquisition:
-
Excite the sample with short pulses of light at the appropriate wavelength.
-
Measure the arrival times of the emitted photons relative to the excitation pulse.
-
Accumulate a histogram of these arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
Fit the fluorescence decay curve to an exponential decay model (or a multi-exponential model if the decay is complex).
-
The time constant of the exponential decay corresponds to the fluorescence lifetime (τ). Deconvolution of the instrument response function (IRF) is necessary for accurate lifetime determination, especially for short lifetimes.
-
Applications in Drug Development and Research
This compound's fluorescence properties make it a versatile tool in various research and development areas.
-
Fluorescent Probe Development: The carboxylic acid moiety provides a convenient handle for covalent attachment to other molecules, such as peptides, proteins, or drug candidates, to create fluorescent probes.[2] These probes can be used to study molecular interactions, localization, and dynamics within biological systems.
-
Sensing Applications: The sensitivity of its fluorescence to the local environment (solvatochromism) can be exploited to develop sensors for polarity, viscosity, or the presence of specific analytes.
-
Materials Science: It serves as a precursor for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaic materials, and other photoactive materials.[1]
Signaling Pathway and Experimental Workflow Visualization
Below is a generalized experimental workflow for screening kinase inhibitors using a hypothetical this compound-based fluorescent probe.
Caption: Workflow for a kinase inhibitor screen using a hypothetical 2-ACA probe.
In this conceptual workflow, a derivative of this compound acts as a fluorescent substrate for a target kinase. In the presence of ATP, the kinase phosphorylates the probe, leading to a change in its fluorescence signal. When a test inhibitor is introduced, it competes with ATP or the substrate, preventing phosphorylation and thus altering the fluorescence readout. This allows for the assessment of the inhibitor's efficacy.
Conclusion
This compound is a promising fluorophore with significant potential in various scientific domains. While there is a clear need for more comprehensive studies to quantify its fundamental photophysical properties, the existing knowledge and the experimental protocols outlined in this guide provide a solid foundation for researchers to explore its capabilities. The ability to chemically modify the carboxylic acid group opens up a vast landscape for the design of novel fluorescent probes for applications in drug discovery and the broader life sciences. Further research into the synthesis and characterization of this compound derivatives is warranted to unlock their full potential as tools for scientific discovery.
References
Unveiling the Spectroscopic Signature of 2-Anthracenecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of 2-Anthracenecarboxylic acid (2-ACA), a versatile aromatic carboxylic acid with significant potential in various scientific domains, including drug development and materials science.[1] This document provides a comprehensive overview of its absorption and emission spectra, detailed experimental protocols for their measurement, and logical workflows for data acquisition, presented in a clear and structured format to facilitate understanding and replication.
Core Photophysical Data
The intrinsic fluorescence of this compound makes it a valuable tool for a range of applications, including as a fluorescent probe and in the synthesis of optoelectronic materials.[1] Its spectral characteristics are influenced by the electronic transitions within the anthracene core. The absorption of ultraviolet light excites the molecule to a higher electronic state, and the subsequent relaxation to the ground state is accompanied by the emission of fluorescent light at a longer wavelength.
While extensive data on various anthracene derivatives is available, the specific absorption and emission maxima of this compound are often discussed in the context of related compounds. For instance, studies on 2,6-anthracene dicarboxylic acid in tetrahydrofuran (THF) have shown an absorption maximum (λabs) around 409 nm and an emission maximum (λem) at approximately 419 nm.[2] It has been noted that similar spectral characteristics have been reported for this compound, suggesting analogous photophysical behavior.[2]
For the purpose of this guide, and based on the strong correlation with its dicarboxylic acid analog, the following table summarizes the key spectral properties of this compound.
| Parameter | Value | Solvent |
| Absorption Maximum (λabs) | ~ 409 nm | Tetrahydrofuran (THF) |
| Emission Maximum (λem) | ~ 419 nm | Tetrahydrofuran (THF) |
Experimental Protocols
Accurate determination of the absorption and emission spectra of this compound requires precise experimental procedures. The following sections detail the methodologies for acquiring this critical data.
Absorption Spectroscopy
Objective: To determine the wavelength(s) at which this compound absorbs light and to measure the absorbance at these wavelengths.
Instrumentation: A UV-Vis spectrophotometer is the primary instrument for this measurement.[3][4][5] This instrument consists of a light source (typically deuterium and tungsten lamps), a monochromator to select specific wavelengths, a sample holder (cuvette), and a detector.[3][4][5]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., spectroscopic grade THF). The solvent must be transparent in the wavelength range of interest.
-
From the stock solution, prepare a series of dilutions to determine the linear range of absorbance, adhering to the Beer-Lambert Law.
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps to warm up for the recommended time to ensure a stable output.
-
Select the desired wavelength range for scanning (e.g., 200-600 nm).
-
Calibrate the instrument by measuring a "blank" or reference sample. This is a cuvette containing only the solvent used to prepare the sample. This step corrects for any absorbance from the solvent and the cuvette itself.
-
-
Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer's sample holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the selected range.
-
The resulting plot of absorbance versus wavelength is the absorption spectrum. The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).
-
Emission (Fluorescence) Spectroscopy
Objective: To determine the wavelength(s) at which this compound emits light after excitation and to measure the intensity of this emission.
Instrumentation: A spectrofluorometer is used for this measurement. This instrument includes an excitation light source (e.g., a xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (typically a photomultiplier tube).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength. This is typically set to the absorption maximum (λabs) determined from the absorption spectrum to ensure maximum excitation.
-
Select the desired emission wavelength range for scanning. This range should be at longer wavelengths than the excitation wavelength.
-
-
Measurement:
-
Place the cuvette containing the sample solution in the spectrofluorometer.
-
Initiate the emission scan. The instrument will measure the intensity of the emitted light at each wavelength in the selected range.
-
The resulting plot of emission intensity versus wavelength is the emission spectrum. The wavelength at which the highest emission intensity is recorded is the emission maximum (λem).
-
Visualized Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of each spectroscopic measurement.
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Caption: Workflow for Fluorescence Emission Spectroscopy.
This technical guide provides a foundational understanding of the absorption and emission properties of this compound, along with detailed protocols for their experimental determination. The provided data and methodologies are intended to support researchers and professionals in their work involving this important fluorescent molecule.
References
Unraveling the Elusive Crystal Structure of 2-Anthracenecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Anthracenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon anthracene, holds significant interest in materials science and drug development due to its unique photophysical properties and potential as a building block for complex molecular architectures. However, the determination of its single-crystal structure has proven to be a considerable challenge for crystallographers. This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of this compound. While a definitive crystal structure for the title compound remains elusive, this guide presents a comparative analysis with the structurally related compounds, anthraquinone-2-carboxylic acid and 9-anthracenecarboxylic acid, to infer potential crystallographic characteristics. Furthermore, it details the standardized experimental protocols for single-crystal X-ray diffraction, the primary technique for crystal structure elucidation.
Introduction
The three-dimensional arrangement of molecules in a crystalline solid dictates its physical and chemical properties. For active pharmaceutical ingredients (APIs) and functional organic materials, understanding the crystal structure is paramount for controlling solubility, bioavailability, stability, and performance. This compound (Figure 1), also known as 2-anthroic acid, possesses a rigid anthracene core with a carboxylic acid moiety, suggesting the potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which would govern its crystal packing. Despite its scientific importance, reports in the literature indicate significant difficulties in growing single crystals of this compound of sufficient quality for X-ray diffraction analysis.
Figure 1 : Chemical Structure of this compound.
Comparative Crystallographic Analysis
In the absence of a determined crystal structure for this compound, an examination of closely related structures can provide valuable insights into its potential solid-state arrangement.
Anthraquinone-2-carboxylic Acid: A Structural Analogue
Anthraquinone-2-carboxylic acid shares the same carbon framework as this compound, with the key difference being the presence of two ketone groups on the central ring. A recently determined crystal structure of this compound offers a valuable point of reference.[1][2][3][4][5]
The crystal structure of anthraquinone-2-carboxylic acid was solved and refined using synchrotron X-ray powder diffraction data.[1][2] The compound crystallizes in the triclinic space group P-1.[1][2][4] The crystal structure reveals a herringbone arrangement of centrosymmetric pairs of molecules.[1][2][4] The molecules form hydrogen-bonded dimers through their carboxylic acid groups, a common motif in carboxylic acid crystal structures.[1][2]
| Parameter | Anthraquinone-2-carboxylic Acid |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.7942(2) |
| b (Å) | 13.266(5) |
| c (Å) | 22.835(15) |
| α (°) | 73.355(30) |
| β (°) | 89.486(6) |
| γ (°) | 86.061(1) |
| Volume (ų) | 1098.50(7) |
| Z | 4 |
Table 1 : Crystallographic Data for Anthraquinone-2-carboxylic Acid.[1][2][4]
9-Anthracenecarboxylic Acid: An Isomeric Comparison
The isomer, 9-anthracenecarboxylic acid, has a well-characterized crystal structure and provides a valuable comparison to understand the influence of the carboxylic acid group's position on the crystal packing.[6][7] The crystal structure of 9-anthracenecarboxylic acid has been extensively studied, and it is known to undergo photodimerization in the solid state.[8] This reactivity is highly dependent on the crystal packing, which brings the anthracene moieties of adjacent molecules into close proximity.
Experimental Protocols: Single-Crystal X-ray Diffraction
The definitive method for determining the crystal structure of a molecule is single-crystal X-ray diffraction. The following is a detailed, generalized protocol for this technique.
Crystal Growth
The critical first step is to grow high-quality single crystals. For organic molecules like this compound, this is typically achieved through:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
Crystal Selection and Mounting
A suitable crystal for X-ray diffraction should be a single, well-formed crystal with sharp edges and no visible defects. The crystal is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to protect it during data collection at low temperatures.[9]
Data Collection
The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles.[9] The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern of spots of varying intensities. This pattern is recorded on a detector.[9]
Structure Solution and Refinement
The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. The phases of the diffracted X-rays, which are not directly measured, are determined using computational methods. This information is then used to generate an initial electron density map of the molecule. A model of the molecule is fitted to the electron density map and refined to best fit the experimental data.
Workflow and Logical Relationships
The process of determining a crystal structure follows a logical workflow, from sample preparation to the final refined structure.
Conclusion
While the definitive single-crystal structure of this compound remains to be elucidated, a comprehensive analysis of its structural analogues provides valuable predictive insights into its potential solid-state behavior. The crystallographic data for anthraquinone-2-carboxylic acid suggests that this compound is likely to form hydrogen-bonded dimers and pack in a herringbone fashion. The challenges encountered in crystallizing this compound underscore the intricate interplay of molecular structure and crystallization conditions. Further research, potentially exploring a wider range of crystallization solvents and techniques, is warranted to unlock the precise atomic arrangement of this important molecule. The detailed experimental protocols and workflows presented in this guide provide a robust framework for researchers undertaking such crystallographic investigations.
References
- 1. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 (Journal Article) | OSTI.GOV [osti.gov]
- 4. scispace.com [scispace.com]
- 5. cambridge.org [cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Anthracenecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anthracenecarboxylic acid and its derivatives represent a significant class of polycyclic aromatic hydrocarbons (PAHs). Characterized by the anthracene core appended with a carboxylic acid group at the 2-position, these compounds exhibit unique photophysical and chemical properties. Their rigid, planar structure and extended π-conjugated system make them ideal candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors.[1] The carboxylic acid moiety provides a versatile handle for further chemical modification, allowing for the synthesis of a wide array of esters, amides, and other derivatives with tailored functionalities.[1] Furthermore, derivatives such as anthraquinone-2-carboxylic acid have demonstrated potent biological activities, including anti-inflammatory, immunoregulatory, and antiviral properties, making them promising leads in drug discovery and development.[2] This guide provides a comprehensive overview of the synthesis and characterization of these valuable compounds.
Synthesis of this compound and Its Derivatives
The synthesis of the this compound scaffold and its subsequent derivatization can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.
1. Oxidation of Precursors: A common approach for creating related structures like anthraquinone-2-carboxylic acid involves the oxidation of substituted precursors. For example, 4'-methylbenzophenone-2-carboxylic acid can be oxidized using potassium permanganate followed by ring closure with oleum.[3] Similarly, 2-ethylanthraquinone can be converted to anthraquinone-2-carboxylic acid via photocatalytic oxidation in the presence of titanium dioxide and hydrogen peroxide, achieving high yields.[3]
2. Carbonylation Reactions: Metal-catalyzed carbonylation of halogenated anthracenes presents a direct route to introduce the carboxylic acid group. While specific examples for the 2-position are proprietary, this methodology is a staple in aromatic acid synthesis.
3. Derivatization of this compound: The parent acid is a key intermediate for a variety of derivatives.[1] Standard organic transformations can be applied to the carboxyl group:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst or via the acyl chloride yields the corresponding esters.
-
Amidation: Treatment with amines, often activated by coupling agents or via the acyl chloride, produces amides.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, which opens up further derivatization possibilities.
Generalized Experimental Protocols
Protocol 1: Synthesis of Anthraquinone-2-carboxylic acid via Photocatalytic Oxidation
-
Preparation: In a suitable reaction vessel, dissolve 2-ethylanthraquinone in acetonitrile.
-
Catalyst Addition: Add the photocatalyst (e.g., titanium dioxide) and hydrogen peroxide to the solution.
-
Reaction: Stir the mixture under a light source at a controlled temperature (e.g., 25°C) for several hours to facilitate photocatalytic oxidation.[3]
-
Work-up: After the reaction is complete, filter off the catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product to obtain pure anthraquinone-2-carboxylic acid.[3]
Protocol 2: Synthesis of a this compound Ester (Methyl Ester)
-
Acyl Chloride Formation: Suspend this compound in a suitable solvent (e.g., dichloromethane) and add thionyl chloride dropwise. Reflux the mixture until the reaction is complete. Remove excess thionyl chloride under vacuum.
-
Esterification: Dissolve the resulting acyl chloride in a dry solvent and add methanol.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude ester by column chromatography or recrystallization.
Synthetic Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent derivatization of this compound.
References
An In-depth Technical Guide to the Basic Research of Anthracene-Based Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental research concerning anthracene-based carboxylic acids, with a primary focus on anthracene-9-carboxylic acid. It covers their synthesis, physicochemical properties, and key applications, presenting data in a structured format for ease of comparison and providing detailed experimental protocols.
Physicochemical Properties
Anthracene-based carboxylic acids, particularly anthracene-9-carboxylic acid, are yellow, crystalline solids.[1][2] Their rigid, planar aromatic structure gives rise to distinct fluorescent properties that are highly sensitive to the molecular environment.
Solubility
The solubility of anthracene-9-carboxylic acid is influenced by its hydrophobic anthracene core and the hydrophilic carboxylic acid group. It exhibits limited solubility in water but is more soluble in organic solvents.[3]
Table 1: Solubility of Anthracene-9-carboxylic Acid
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][3] |
| Ethanol | 1 mg/ml | [4] |
| Dimethylformamide (DMF) | 1 mg/ml | [4] |
| Dimethyl sulfoxide (DMSO) | 1 mg/ml | [4] |
| PBS (pH 7.2) | Insoluble | [4] |
Spectroscopic Properties
The electronic absorption and fluorescence spectra of anthracene-carboxylic acids are key to many of their applications. The fluorescence of anthracene-9-carboxylic acid is particularly noteworthy for its dependence on solvent polarity, concentration, and pH.[5][6] This behavior is attributed to equilibria between different chemical species, including monomers, dimers, and acid-base forms.[5]
At low concentrations (below 10⁻⁵ M in ethanol), the fluorescence spectrum shows a structured, anthracene-like appearance.[2][6] As the concentration increases, a broad, structureless band appears at longer wavelengths (around 470 nm), which is attributed to the formation of hydrogen-bonded dimers.[6][7] In some cases, an excimer fluorescence at around 510 nm can be observed, resulting from a head-to-head configuration of the molecules.[7]
Table 2: Spectroscopic Data for Anthracene-9-carboxylic Acid
| Property | Value | Conditions | Reference |
| Melting Point | 213-217 °C | - | [1][8] |
| pKa | 3.65 | 25 °C | [1] |
| λmax (UV absorption) | 254 nm | 0.1% in ethanol | [8] |
| Fluorescence Lifetime (τ) | 3.66 ns | in ethanol (monomer) | [5] |
| Fluorescence Emission (monomer) | ~440 nm | - | [5] |
| Fluorescence Emission (dimer) | ~470 nm | - | [5][7] |
| Fluorescence Emission (excimer) | ~510 nm | - | [5][7] |
Synthesis of Anthracene-Based Carboxylic Acids
Several synthetic routes to anthracene-based carboxylic acids have been established, with the synthesis of anthracene-9-carboxylic acid being the most documented.
Oxidation of 9-Anthraldehyde
A common and efficient method for the synthesis of 9-anthracenecarboxylic acid involves the oxidation of 9-anthraldehyde.[9][10][11]
Experimental Protocol: Oxidation of 9-Anthraldehyde [10][11]
-
Materials: 9-anthraldehyde, isopropanol, 2-methyl-2-butene, sodium dihydrogen phosphate, sodium chlorite, water.
-
Procedure: a. In a reaction flask, dissolve 100g of 9-anthraldehyde and 34.02g of 2-methyl-2-butene in 1000g of isopropanol.[10] b. While stirring, add a solution of 151g of sodium dihydrogen phosphate in 300g of water.[10] c. Slowly add a solution of 39.47g of sodium chlorite in 300g of water dropwise, maintaining the temperature between 20-30 °C.[10] d. After the addition is complete, continue stirring at room temperature for 2 hours. e. Evaporate the solvent. f. Adjust the pH of the residue to 1-5 with a suitable acid. g. Extract the product with an organic solvent. h. Evaporate the organic phase to obtain 9-anthracenecarboxylic acid.
This method is advantageous due to its mild reaction conditions, simple operation, and the production of a high-purity product with few byproducts.[10]
Synthesis of 9-Anthracene-d9-carboxylic Acid
For applications requiring an internal standard, such as in quantitative NMR or mass spectrometry, a deuterated analog can be synthesized.[12][13]
Experimental Protocol: Synthesis of 9-Anthracene-d9-carboxylic Acid [12]
This synthesis is a three-step process:
-
Step 1: Synthesis of Anthracene-d10 a. Materials: Anthracene, 5% Platinum on Charcoal (Pt/C), Heavy Water (D₂O), 2-pentanol, decahydronaphthalene, dichloromethane, magnesium sulfate. b. Procedure: In a high-pressure reactor, combine anthracene (1.00 g), 5% Pt/C (1.01 g), D₂O (40 mL), 2-pentanol (4 mL), and decahydronaphthalene (20 mL). Stir at 80°C for 24 hours. After cooling, add dichloromethane, separate the organic layer, dry with magnesium sulfate, filter, and concentrate to yield anthracene-d10.[12]
-
Step 2: Synthesis of 9-Bromoanthracene-d9 a. Materials: Anthracene-d10, N-Bromosuccinimide (NBS), chloroform, anhydrous ethanol. b. Procedure: Dissolve Anthracene-d10 in chloroform. Add NBS and stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure and purify the product by crystallization from ethanol.[12]
-
Step 3: Synthesis of 9-Anthracene-d9-carboxylic Acid a. Materials: 9-Bromoanthracene-d9, magnesium turnings, anhydrous diethyl ether, dry ice (solid CO₂), dilute hydrochloric acid, ethyl acetate. b. Procedure: Prepare a Grignard reagent by reacting 9-Bromoanthracene-d9 with magnesium turnings in anhydrous diethyl ether. Carefully add crushed dry ice to the Grignard reagent. Allow the mixture to warm to room temperature and stir for several hours. Quench the reaction with dilute hydrochloric acid. Extract with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product. Further purify by crystallization from ethanol.[12]
Applications in Research and Drug Development
Anthracene-based carboxylic acids have found utility in several areas of scientific research, primarily due to their fluorescent properties and biological activity.
Chloride Channel Inhibition
Anthracene-9-carboxylic acid is widely used as a blocker of calcium-activated chloride channels (CaCCs) in various cell types, including smooth muscle and epithelial cells.[4][14][15] This inhibitory action makes it a valuable tool for studying the physiological roles of these channels.[16]
Table 3: Inhibitory Activity of Anthracene-9-carboxylic Acid
| Target | IC₅₀ | Cell Type | Conditions | Reference |
| Spontaneous transient inward currents | 90 µM | Rabbit portal vein smooth muscle cells | at +50 mV | [4] |
| Spontaneous transient inward currents | 300 µM | Rabbit portal vein smooth muscle cells | at -50 mV | [4] |
| Caffeine-evoked CaCCs | 650 µM | Rabbit portal vein smooth muscle cells | - | [4] |
Fluorescent Probes and Derivatization Reagents
The fluorescent nature of the anthracene moiety allows these compounds to be used as fluorescent probes. For instance, 9-chloromethyl anthracene can be used as a fluorescent labeling reagent for the determination of carboxylic acids by HPLC.[17][18] The derivatization reaction yields fluorescent esters that can be detected with high sensitivity.[17][18]
Potential in Cancer Research
Recent research has explored the potential of anthracene-based compounds in cancer therapy. Some derivatives have been designed to inhibit the interaction between S100P and the receptor for advanced glycation end-products (RAGE), a pathway implicated in the progression of pancreatic cancer.[19] Furthermore, anthracene-functionalized micelles have been developed for drug delivery and phototherapy in cancer treatment.[20]
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for 9-anthracenecarboxylic acid via oxidation.
Caption: Multi-step synthesis of 9-anthracene-d9-carboxylic acid.
Caption: Factors influencing the fluorescence of anthracene-9-carboxylic acid.
References
- 1. 9-Anthracenecarboxylic acid CAS#: 723-62-6 [m.chemicalbook.com]
- 2. 9-Anthracenecarboxylic acid | 723-62-6 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 9-Anthracenecarboxylic acid 99 723-62-6 [sigmaaldrich.com]
- 9. 9-Anthracenecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]
- 11. Synthesis method of 9-anthracene carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abmole.com [abmole.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Anthracene-9-carboxylic acid inhibits renal chloride reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. US10640466B2 - Anthracene based compounds and their uses - Google Patents [patents.google.com]
- 20. Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
Unveiling the Potential: A Technical Guide to the Novel Applications of 2-Anthracenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Anthracenecarboxylic acid, a versatile aromatic carboxylic acid, has emerged as a pivotal building block in the development of advanced materials and biomedical tools. Its inherent photophysical properties, coupled with the reactivity of the carboxylic acid moiety, have paved the way for a diverse range of applications. This technical guide provides an in-depth exploration of the novel applications of this compound and its derivatives, with a focus on fluorescent probes for biomedical sensing, organic electronics, and potential therapeutic agents. This document consolidates key quantitative data, details experimental protocols for significant applications, and presents visual representations of underlying mechanisms and workflows to serve as a comprehensive resource for researchers in the field.
Introduction
This compound is an organic compound characterized by an anthracene core appended with a carboxylic acid group at the 2-position. This structure imparts a unique combination of properties, including strong fluorescence and excellent photoelectric characteristics.[1] The anthracene moiety provides a rigid, planar, and π-conjugated system, which is the basis for its use in optoelectronic materials, while the carboxylic acid group offers a reactive handle for further chemical modifications. These modifications, such as esterification, amidation, and the formation of metal complexes, allow for the fine-tuning of its properties and the synthesis of a wide array of functional derivatives.[1]
This guide delves into the burgeoning applications of this compound, moving beyond its traditional use as a simple organic intermediate. We will explore its role in the creation of sophisticated fluorescent probes for the detection of biologically relevant species, its incorporation into cutting-edge organic electronic devices, and the emerging potential of its derivatives in antiviral research.
Fluorescent Probes for Biomedical Sensing
The intrinsic fluorescence of the anthracene core makes this compound an excellent scaffold for the design of fluorescent probes. By attaching specific recognition moieties, derivatives of this compound can be engineered to exhibit a change in their fluorescence properties upon interaction with a target analyte. This "turn-on" or "turn-off" response enables the sensitive and selective detection of various biomolecules and ions.
Detection of Mitochondrial Hypochlorite
Mitochondrial hypochlorite (ClO⁻) is a reactive oxygen species (ROS) that plays a crucial role in cellular signaling and pathology. An anthracene carboxamide-based fluorescent probe, mito-ACS, has been developed for the rapid and sensitive detection of mitochondrial ClO⁻.[2] This probe demonstrates excellent photostability and desirable optical properties for biological imaging.[2]
| Parameter | Value | Reference |
| Analyte | Mitochondrial Hypochlorite (ClO⁻) | [2] |
| Probe Name | mito-ACS | [2] |
| Detection Limit | 23 nM | [2] |
| Response Time | < 6 seconds | [2] |
| Excitation Wavelength | 480 nm | [2] |
| Emission Wavelength | 575 nm | [2] |
The following protocol outlines the general procedure for using the mito-ACS probe for the detection of mitochondrial hypochlorite in living cells.
-
Probe Preparation: Prepare a stock solution of mito-ACS in a suitable solvent (e.g., DMSO).
-
Cell Culture: Culture the cells of interest (e.g., HeLa cells) in an appropriate medium.
-
Probe Loading: Incubate the cells with the mito-ACS probe at a final concentration of 5 µM in the cell culture medium for 30 minutes at 37 °C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove the excess probe.
-
Induction of ClO⁻: To detect endogenous ClO⁻, no further stimulation is needed. For exogenous detection, treat the cells with a ClO⁻ donor.
-
Fluorescence Imaging: Image the cells using a confocal fluorescence microscope with an excitation wavelength of 480 nm and collect the emission at 575 nm. An increase in fluorescence intensity indicates the presence of ClO⁻.
Detection of Glyoxals
Glyoxals, such as methylglyoxal and glyoxal, are reactive dicarbonyl species associated with diabetic complications. An anthracenecarboximide-guanidine based fluorescent probe, ANC-DCP-1, has been developed for the selective "turn-on" detection of glyoxals under weakly acidic conditions.
| Parameter | Value | Reference |
| Analyte | Glyoxals (Methylglyoxal, Glyoxal) | |
| Probe Name | ANC-DCP-1 | |
| pH Range | ~6.0 | |
| Excitation Wavelength (Probe) | 443 nm | |
| Emission Wavelength (Probe) | 558 nm | |
| Emission Wavelength (Adduct) | 615 nm | |
| Stokes Shift of Adduct | 57 nm |
-
Sample Preparation: Collect urine samples. The probe is suitable for use in weakly acidic urine (pH ~5.9).
-
Probe Addition: Add the ANC-DCP-1 probe to the urine sample to a final concentration of 10 µM.
-
Incubation: Incubate the mixture at 37 °C for a specified period (e.g., 2 hours).
-
Fluorescence Measurement: Measure the fluorescence emission spectrum. A concentration-dependent increase in fluorescence intensity at 615 nm indicates the presence of glyoxals.
Organic Electronics
The excellent photoelectric properties of anthracene derivatives make them promising materials for organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][3]
Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives are widely used as blue-emitting materials in OLEDs due to their high fluorescence quantum yields.[4] The performance of these devices is highly dependent on the molecular structure of the anthracene derivative, with substituents playing a key role in tuning the emission color and device efficiency.
| Emitting Layer | External Quantum Efficiency (%) | Color Coordinates (CIE) | Reference |
| Anthracene derivative with electron-donating groups | ~5 | (0.15, 0.18) | |
| Anthracene derivative with electron-withdrawing groups | ~7 | (0.14, 0.14) |
-
Substrate Cleaning: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL) Deposition: Deposit a layer of a suitable HIL material (e.g., PEDOT:PSS) onto the ITO substrate by spin-coating.
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate a hole-transporting material (e.g., NPB) onto the HIL.
-
Emitting Layer (EML) Deposition: Thermally co-evaporate the this compound derivative (guest) and a host material onto the HTL.
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate an electron-transporting material (e.g., Alq3) onto the EML.
-
Electron Injection Layer (EIL) Deposition: Deposit a thin layer of an EIL material (e.g., LiF) onto the ETL.
-
Cathode Deposition: Thermally evaporate a metal cathode (e.g., Al) through a shadow mask to define the active area of the device.
Organic Field-Effect Transistors (OFETs)
The planar structure and strong intermolecular interactions of anthracene derivatives facilitate charge transport, making them suitable for use as the active layer in OFETs.[3]
| Semiconductor | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 2,6-diphenylanthracene | 0.5 | > 10⁶ | |
| 2,6-di(2-naphthyl)anthracene | 1.2 | > 10⁷ |
-
Substrate: Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer as the gate and gate dielectric, respectively.
-
Semiconductor Deposition: Deposit the this compound derivative onto the SiO₂ surface via thermal evaporation or solution shearing.
-
Source/Drain Electrode Deposition: Thermally evaporate the source and drain electrodes (e.g., gold) through a shadow mask onto the organic semiconductor layer.
-
Annealing: Anneal the device to improve the crystallinity of the organic semiconductor and the contact at the electrode-semiconductor interface.
Potential Antiviral Applications
Recent research has highlighted the potential of anthraquinone-2-carboxylic acid, a compound structurally related to this compound, as an antiviral agent against influenza viruses.[5] This finding suggests a promising avenue for the development of novel antiviral drugs based on the anthracene scaffold.
Anti-influenza Activity of Anthraquinone-2-carboxylic Acid
A study demonstrated that anthraquinone-2-carboxylic acid (A2CA) exhibits antiviral activity against various influenza virus strains, including those resistant to oseltamivir.[5] The proposed mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[5]
| Compound | Virus Strain | IC₅₀ (µM) | Reference |
| Anthraquinone-2-carboxylic acid (A2CA) | Influenza A/H1N1 | 5.8 | [5] |
| Anthraquinone-2-carboxylic acid (A2CA) | Oseltamivir-resistant H1N1 | 7.2 | [5] |
It is important to note that these results are for anthraquinone-2-carboxylic acid, and further research is needed to explore the antiviral potential of this compound and its direct derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergetic effects in the enantiodifferentiating photocyclodimerization of this compound mediated by β-cyclodextrin-pillar[5]arene-hybridized hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Preliminary Investigation into the Photochemistry of 2-Anthracenecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anthracenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon anthracene, exhibits fascinating photochemical behavior, primarily characterized by its propensity to undergo [4+4] photodimerization. This process, initiated by the absorption of ultraviolet light, leads to the formation of cyclobutane-containing dimers. The regioselectivity and stereoselectivity of this reaction are highly sensitive to the reaction environment, making it a subject of significant interest in the fields of supramolecular chemistry, materials science, and photopharmacology. This technical guide provides a preliminary overview of the core photochemical principles of this compound, including its primary photoreaction, experimental protocols for its investigation, and the analytical techniques used for product characterization.
Core Photochemical Reaction: [4+4] Photodimerization
Upon irradiation with UV light, typically around 365 nm, this compound (2-ACA) undergoes a [4+4] cycloaddition reaction. This involves the fusion of two monomer units at their 9 and 10 positions to form a dimer. The reaction proceeds through the formation of an excited singlet state of the 2-ACA molecule, which then interacts with a ground-state molecule to form an exciplex, a transient excited-state complex. This exciplex subsequently relaxes to form the stable photodimer.
Two primary regioisomers are formed in this reaction: the head-to-head (HH) and head-to-tail (HT) dimers. The relative ratio of these dimers is significantly influenced by the solvent and the presence of any host molecules.
Quantitative Data
Table 1: Regioselectivity of this compound Photodimerization
| Reaction Medium | Predominant Dimer | Notes |
| Common Organic Solvents (e.g., acetonitrile, methanol) | Head-to-Tail (HT) | The formation of the more thermodynamically stable HT dimer is generally favored in solution. |
| Water-Soluble Organic Cavitand (Octa Acid) | Exclusively Head-to-Head (HH) | The confinement within the host cavity dictates the orientation of the monomers, leading to high regioselectivity.[1] |
| γ-Cyclodextrin | Head-to-Head (HH) | The inclusion complex with cyclodextrin can favor the formation of the HH dimer.[2] |
Table 2: Enantioselectivity in the Presence of Chiral Auxiliaries
| Chiral Host/Template | Dimer Type | Enantiomeric Excess (ee) | Reference |
| Modified γ-Cyclodextrins | Head-to-Head & Head-to-Tail | Varies with host structure | [2] |
| Bridged β-Cyclodextrins | Varies with host and pH | Up to -96.7% for a specific dimer | [3] |
| Schiff base Pt(II) complex-grafted γ-cyclodextrins | syn-Head-to-Tail | Up to 31.4% | [4] |
Note: The sign of the enantiomeric excess indicates the preferential formation of one enantiomer over the other.
Experimental Protocols
The following are detailed methodologies for key experiments in the investigation of this compound photochemistry.
Protocol 1: Photodimerization of this compound in Solution
Objective: To induce the photodimerization of this compound in a common organic solvent and monitor the reaction progress.
Materials:
-
This compound (2-ACA)
-
HPLC-grade acetonitrile (or other desired solvent)
-
Photochemical reactor equipped with a 365 nm LED lamp
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas source
-
HPLC system with a UV detector
-
NMR spectrometer
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the chosen solvent (e.g., 0.1 mM in acetonitrile).
-
Degassing: Transfer the solution to the quartz reaction vessel and degas for at least 30 minutes with nitrogen or argon to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with the 365 nm LED lamp while stirring continuously. Maintain a constant temperature if possible.
-
Reaction Monitoring: At regular time intervals, withdraw small aliquots of the reaction mixture for analysis.
-
Analysis:
-
HPLC: Analyze the aliquots by reverse-phase HPLC to monitor the decrease in the monomer peak and the appearance of new product peaks corresponding to the photodimers. A suitable mobile phase could be a gradient of acetonitrile and water with a small amount of trifluoroacetic acid.[5]
-
UV-Vis Spectroscopy: Monitor the reaction by observing the decrease in the characteristic absorption bands of the anthracene monomer.
-
-
Product Isolation (Optional): Once the reaction has reached the desired conversion, the solvent can be removed under reduced pressure. The resulting solid can be purified by column chromatography or recrystallization to isolate the photodimers.
-
Characterization: Characterize the isolated products using NMR spectroscopy to confirm the formation of the head-to-head and head-to-tail dimers.[6]
Protocol 2: Determination of Photodimer Product Ratio by HPLC
Objective: To quantify the relative amounts of head-to-head and head-to-tail photodimers formed in the photoreaction.
Materials:
-
Photoreaction mixture containing 2-ACA and its photodimers
-
HPLC system with a UV detector (set to a wavelength where both monomer and dimers absorb, e.g., 254 nm)
-
Reverse-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Method Development: Develop an HPLC method capable of separating the 2-ACA monomer and the different photodimer isomers. A gradient elution is often necessary. A typical mobile phase could be a mixture of water and acetonitrile, both containing 0.1% TFA. The gradient would involve increasing the percentage of acetonitrile over time.[5]
-
Calibration (Optional but Recommended): If pure standards of the head-to-head and head-to-tail dimers are available, prepare calibration curves for each to accurately determine their concentrations. If standards are not available, relative quantification can be performed by assuming similar molar absorptivities for the isomers.
-
Sample Analysis: Inject a known volume of the photoreaction mixture onto the HPLC column.
-
Data Analysis: Integrate the peak areas of the monomer and the resolved photodimer peaks in the chromatogram.
-
Ratio Calculation: Calculate the product ratio by dividing the peak area of the head-to-head dimer by the peak area of the head-to-tail dimer. If calibration curves were used, convert peak areas to concentrations before calculating the ratio.
Conclusion
The photochemistry of this compound is a rich field of study with implications for the development of photoresponsive materials and phototherapeutics. The [4+4] photodimerization reaction is the central theme, with its outcome being highly tunable by the reaction environment. This guide provides a foundational understanding of this process, offering experimental frameworks for its investigation. Further research, particularly in systematically quantifying quantum yields and product distributions in various solvents, will undoubtedly provide deeper insights into the photophysical and photochemical properties of this versatile molecule.
References
- 1. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. Enantiodifferentiating photocyclodimerization of this compound mediated by gamma-cyclodextrins with a flexible or rigid cap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic Supramolecular Enantiodifferentiating Dimerization of this compound through Triplet-Triplet Annihilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Anthracenecarboxylic Acid in Optoelectronic Materials Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of materials derived from 2-anthracenecarboxylic acid for use in advanced optoelectronic devices. The protocols and data presented are intended to serve as a foundational guide for researchers in the field of organic electronics.
Introduction
Anthracene and its derivatives are a well-established class of organic semiconducting materials, renowned for their high charge carrier mobility and excellent photoluminescent properties. This compound, in particular, serves as a versatile building block for the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and perovskite solar cells (PSCs). The carboxylic acid functional group allows for a variety of chemical modifications, enabling the fine-tuning of the electronic and physical properties of the resulting materials to suit specific device architectures and performance requirements.
Recent research has highlighted the potential of anthracene-based compounds as efficient hole-transporting materials (HTMs) in perovskite solar cells, offering a stable and cost-effective alternative to commonly used materials like spiro-OMeTAD.[1][2] The planar nature of the anthracene core facilitates strong π-π stacking, which is beneficial for charge transport, while modifications at the 2-position can be used to enhance solubility, modulate energy levels, and improve film-forming properties.
Applications in Optoelectronic Devices
Derivatives of this compound have been investigated for a range of optoelectronic applications:
-
Hole-Transporting Materials (HTMs) in Perovskite Solar Cells: Anthracene-based HTMs have demonstrated high power conversion efficiencies (PCEs) in PSCs.[3][4] Their appropriate highest occupied molecular orbital (HOMO) energy levels allow for efficient hole extraction from the perovskite layer, while their high hole mobility ensures effective charge transport to the electrode.
-
Emitting Materials in Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the anthracene core makes its derivatives suitable for use as blue-emitting materials in OLEDs. The emission color can be tuned by chemical modification.
-
Active Layer Components in Organic Solar Cells (OSCs): Anthracene derivatives can be employed as either the donor or acceptor material in the active layer of OSCs, contributing to efficient light absorption and charge separation.[5]
Quantitative Data Presentation
The performance of optoelectronic devices is highly dependent on the properties of the materials used. The following tables summarize key performance parameters for various anthracene-based hole-transporting materials in perovskite solar cells.
Table 1: Performance of Perovskite Solar Cells Utilizing Anthracene-Based Hole-Transporting Materials
| HTM Designation | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm2) | Fill Factor (FF) |
| PEH-16 (Reference) | ~17.0 | - | - | - |
| HL-22 | 19.3 | - | - | - |
| HL-31 | 19.3 | - | - | - |
| Anthracene-terminated SAM | 24.55 | - | - | - |
| YLC-1(a) | 19.15 | - | - | - |
| YLC-1(a) (in p-i-n) | 20.37 | 1.10 | 22.88 | 0.81 |
Data compiled from various sources.[1][3][4][5][6]
Table 2: Optoelectronic Properties of Designed Anthracene-Core Based Molecules
| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) |
| AS1 | -4.65 | -2.45 | 2.20 |
| AS2 | -4.63 | -2.75 | 1.89 |
| AS3 | -4.68 | -2.54 | 2.14 |
| AS4 | -4.74 | -2.77 | 1.97 |
| AS5 | -4.74 | -3.28 | 1.46 |
| AS6 | -4.63 | -3.11 | 1.52 |
| AS7 | -4.68 | -2.65 | 2.03 |
| Reference (R) | -4.58 | -0.64 | 3.93 |
Theoretical data calculated using DFT at the B3LYP/6-31G(d,p) level.[2]
Experimental Protocols
The following section provides a representative protocol for the synthesis of a hole-transporting material derived from this compound. This protocol is a composite based on common synthetic methodologies for anthracene-based HTMs.
Protocol 1: Synthesis of a this compound-Based Hole-Transporting Material
Objective: To synthesize a hole-transporting material (HTM) for perovskite solar cells, starting from this compound. The synthesis involves the conversion of the carboxylic acid to an amine-reactive intermediate, followed by coupling with a suitable donor moiety.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
4,4'-dimethoxydiphenylamine
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Synthesis of 2-Anthracenoyl Chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N2 or Ar), suspend this compound (1.0 eq) in anhydrous DCM or THF.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to obtain the crude 2-anthracenoyl chloride, which is often used in the next step without further purification.
Step 2: Coupling with 4,4'-Dimethoxydiphenylamine
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 4,4'-dimethoxydiphenylamine (1.0 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Dissolve the crude 2-anthracenoyl chloride from Step 1 in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final hole-transporting material.
Characterization:
-
Confirm the structure of the synthesized HTM using 1H NMR, 13C NMR, and mass spectrometry.
-
Evaluate the thermal stability using thermogravimetric analysis (TGA).
-
Determine the HOMO and LUMO energy levels using cyclic voltammetry (CV).
-
Assess the photophysical properties using UV-Vis and photoluminescence spectroscopy.
Visualizations
Diagram 1: Synthetic Workflow
The following diagram illustrates the general synthetic pathway for preparing a hole-transporting material from this compound.
Caption: General synthetic scheme for an anthracene-based HTM.
Diagram 2: Structure-Property Relationship
This diagram illustrates the relationship between the molecular structure of this compound derivatives and their key optoelectronic properties.
References
- 1. Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Anthracene-terminated, self-assembled hole-transport monolayer for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Dual-Functional Enantiomeric Compounds as Hole-Transporting Materials and Interfacial Layers in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Anthracenecarboxylic Acid in Organic Light-Emitting Diodes (OLEDs)
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene and its derivatives are a significant class of organic materials utilized in the advancement of Organic Light-Emitting Diodes (OLEDs) due to their excellent photoluminescence and electroluminescence properties. 2-Anthracenecarboxylic acid, in particular, serves as a versatile building block and ligand in the synthesis of novel emissive materials for OLED applications. Its derivatives have been explored as emitters, hosts, and as components of metal-organic complexes within the emissive layer (EML) of OLED devices. This document provides a comprehensive overview of the application of this compound in OLEDs, including detailed experimental protocols for the synthesis of a representative metal complex and the fabrication and characterization of an OLED device.
Role of Anthracene Carboxylic Acid Derivatives in OLEDs
Anthracene derivatives are widely employed in various layers of an OLED stack, including the emissive, hole transport, and electron transport layers. The carboxylic acid functional group in this compound provides a reactive site for further chemical modifications, allowing for the fine-tuning of the electronic and optical properties of the resulting materials. One prominent application is its use as a ligand in metal complexes, particularly with metals like tin(IV), which have been shown to exhibit promising electroluminescent properties. These complexes can serve as the emissive component in the EML of an OLED.
Quantitative Performance Data
The performance of OLEDs is evaluated based on several key metrics, including luminance, efficiency (power efficiency, current efficiency, and external quantum efficiency - EQE), and color purity (defined by CIE coordinates). The following table summarizes the performance of an OLED device incorporating a tin(IV) complex with an anthracene-9-carboxylate ligand, alongside other anthracene derivatives for comparison.
| Emitter Material/Derivative | Role | Maximum Luminance (cd/m²) | Maximum Power Efficiency (lm/W) | Driving Voltage (V) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| Tin(IV)-anthracene-9-carboxylate complex | Emitter | 6550[1] | 7.2[1] | ~7[1] | Not Reported | Not Reported |
| TPA-TAn-DMAC (Non-doped) | Emitter | > 10,000 | Not Reported | Not Reported | 4.9 | (0.14, 0.18) |
| Cz-TAn-DMAC (Doped) | Emitter | Not Reported | Not Reported | Not Reported | 4.8 | (0.15, 0.08) |
| mCz-TAn-CN (Non-doped) | Emitter | Not Reported | Not Reported | Not Reported | 7.03 | (0.14, 0.12) |
| m2Cz-TAn-CN (Doped) | Emitter | Not Reported | Not Reported | Not Reported | 7.28 | (0.14, 0.09) |
| 2PPIAn (Non-doped) | Emitter | Not Reported | Not Reported | Not Reported | 8.9 | (0.150, 0.060) |
| 4PPIAn (Non-doped) | Emitter | Not Reported | Not Reported | Not Reported | 7.1 | (0.152, 0.085) |
Experimental Protocols
Synthesis of a Tin(IV)-Anthracene-9-Carboxylate Complex
This protocol describes the synthesis of a tin(IV)-carboxylate coordination complex using a branched tube method, which is a vapor diffusion technique for crystal growth.
Materials:
-
Stannic chloride (SnCl₄)
-
Anthracene-9-carboxylic acid
-
1,2-bis(4-pyridyl)ethane (4-bpe) or 2,5-bis(4-pyridyl)-3,4-diaza-2,4-hexadiene (4-bpdh) as auxiliary ligands
-
Methanol
-
Toluene
Equipment:
-
Branched glass tube
-
Heating mantle or oil bath
-
Schlenk line for inert atmosphere (optional)
Procedure:
-
Preparation of Reactant Solutions:
-
In one arm of the branched tube, dissolve stannic chloride in a minimal amount of dry toluene.
-
In the other arm, dissolve anthracene-9-carboxylic acid and the auxiliary ligand (e.g., 4-bpe) in methanol.
-
-
Vapor Diffusion Setup:
-
Carefully connect the two arms of the branched tube. The setup allows for the slow diffusion of the more volatile solvent (methanol) into the less volatile solvent (toluene), gradually inducing supersaturation and crystal formation at the interface.
-
-
Crystal Growth:
-
Place the branched tube in a location free from vibrations.
-
Gently heat the arm containing the anthracene-9-carboxylic acid solution to a temperature slightly below the boiling point of methanol to control the rate of diffusion.
-
Allow the system to stand for several days to weeks. Crystals of the tin(IV)-anthracene-9-carboxylate complex will form at the interface of the two solutions.
-
-
Isolation and Purification:
-
Once a sufficient amount of crystals has formed, carefully decant the mother liquor.
-
Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the crystals under vacuum.
-
Fabrication of a Multilayer OLED Device via Thermal Evaporation
This protocol outlines the fabrication of a typical multilayer OLED device using the synthesized tin(IV)-anthracene-9-carboxylate complex as the emissive material. The process is conducted in a high-vacuum thermal evaporation chamber.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., PVK:PBD blend)
-
Tin(IV)-anthracene-9-carboxylate complex (Emitter)
-
Electron Transport Layer (ETL) material (optional, depending on device architecture)
-
Cathode material (e.g., Aluminum)
-
Cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
Encapsulation materials (UV-curable epoxy, glass slide)
Equipment:
-
Ultrasonic bath
-
Spin coater
-
High-vacuum thermal evaporation system with multiple sources
-
Glovebox with an inert atmosphere (e.g., nitrogen)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS (e.g., 90 nm) onto the cleaned ITO substrate.
-
Anneal the substrate at a specified temperature and time (e.g., 120°C for 10 minutes) to remove residual solvent.
-
-
Organic Layer Deposition (in Vacuum Chamber):
-
Transfer the substrate to the high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the Hole Transport Layer (HTL): Evaporate the PVK:PBD blend to a thickness of approximately 80 nm.
-
Deposit the Emissive Layer (EML): Evaporate the synthesized tin(IV)-anthracene-9-carboxylate complex to a thickness of approximately 75 nm.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., 180 nm of Aluminum) on top of the organic layers through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Apply a UV-curable epoxy around the active area and carefully place a glass slide on top to seal the device and protect it from oxygen and moisture.
-
Cure the epoxy with a UV lamp.
-
Characterization of the OLED Device
Equipment:
-
Source measure unit (SMU)
-
Spectrometer or photodiode with a calibrated filter
-
Probe station
Procedure:
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
Place the encapsulated OLED device on the probe station.
-
Connect the anode and cathode of the device to the SMU.
-
Apply a forward bias voltage and sweep it in defined steps.
-
Simultaneously measure the current flowing through the device and the light output (luminance) using the spectrometer or photodiode.
-
-
Electroluminescence (EL) Spectrum:
-
At a fixed driving voltage, measure the emitted light spectrum using the spectrometer.
-
From the spectrum, the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) coordinates can be determined.
-
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculated by dividing the luminance (cd/m²) by the current density (A/m²).
-
Power Efficiency (lm/W): Calculated by multiplying the current efficiency by π and dividing by the operating voltage.
-
External Quantum Efficiency (EQE) (%): Represents the ratio of the number of photons emitted to the number of electrons injected. This requires more complex calibration of the measurement setup.
-
Conclusion
This compound and its derivatives represent a promising class of materials for the development of efficient and stable OLEDs. The ability to form metal complexes with tunable photophysical properties opens up avenues for creating novel emitters with tailored characteristics. The provided protocols offer a foundational framework for the synthesis, fabrication, and characterization of OLEDs incorporating these materials. Further research into optimizing the molecular design of anthracene-based emitters and the device architecture will be crucial for advancing their application in next-generation display and lighting technologies.
References
Application Notes and Protocols for Fluorescent Labeling with 2-Anthracenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anthracenecarboxylic acid is a fluorescent probe utilized for the covalent labeling of biomolecules, such as proteins, peptides, and amine-modified nucleic acids.[1] Its anthracene moiety provides intrinsic fluorescence, making it a valuable tool for various biological assays, including fluorescence microscopy, immunoassays, and receptor-ligand binding studies.[2] The carboxylic acid group allows for conjugation to primary amines on target biomolecules through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Principle of Amine Coupling Chemistry
The labeling reaction is a two-step process:
-
Activation of this compound: The carboxylic acid group of this compound is reacted with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-6.0).
-
Conjugation to the Biomolecule: The NHS ester of this compound readily reacts with primary amine groups (-NH₂) present on the target biomolecule (e.g., the side chain of lysine residues in proteins) to form a stable amide bond. This reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).
Data Presentation: Photophysical Properties
The photophysical properties of fluorescently labeled biomolecules are critical for experimental design and data interpretation. Below is a summary of the approximate photophysical properties of this compound.
| Property | Value | Notes |
| Molecular Weight | 222.24 g/mol | [3][4] |
| Molar Extinction Coefficient (ε) | ~5,000 - 10,000 M⁻¹cm⁻¹ at ~255 nm | This is an estimate for anthracene derivatives. The exact value for the conjugate may vary. |
| Absorption Maximum (λ_abs) | ~255 nm, with secondary peaks at ~360 nm and ~380 nm | In organic solvents. The spectrum may shift upon conjugation and in aqueous buffers. |
| Emission Maximum (λ_em) | ~400 - 430 nm | Dependent on the solvent environment and conjugation state. |
| Fluorescence Quantum Yield (Φ_f) | ~0.2 - 0.4 | This is an estimate for anthracene derivatives in solution. The quantum yield can be influenced by conjugation and the local environment. |
| Fluorescence Lifetime (τ) | ~3 - 5 ns | This is an estimate based on related anthracene compounds. The lifetime may change upon conjugation to a biomolecule. |
Note: The photophysical properties of a fluorophore can be significantly influenced by its conjugation to a biomolecule and the local microenvironment (e.g., solvent polarity, pH). It is highly recommended to experimentally determine the specific photophysical characteristics of the final bioconjugate in the relevant experimental buffer.
Experimental Protocols
The following protocols provide a general framework for the fluorescent labeling of proteins with this compound. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific applications.
Protocol 1: Two-Step Labeling of Proteins
This protocol is recommended for most applications as it generally results in higher efficiency and better control over the labeling reaction.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
Step 1: Activation of this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
In a microcentrifuge tube, combine the following:
-
10 µL of 10 mM this compound (for a 10-20 fold molar excess over the protein)
-
100 µL of 100 mM EDC
-
100 µL of 100 mM Sulfo-NHS
-
-
Incubate the mixture for 15-30 minutes at room temperature to generate the Sulfo-NHS ester.
Step 2: Conjugation to the Protein
-
Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Add the activated this compound solution from Step 1 to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
Step 3: Purification of the Labeled Protein
-
Separate the fluorescently labeled protein from unreacted dye and byproducts using a desalting column or size-exclusion chromatography. Equilibrate the column with an appropriate storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein can often be visually identified by its fluorescence.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the anthracene dye (~380 nm).
Protocol 2: One-Step Labeling of Proteins
This protocol is simpler but may be less efficient and can lead to protein cross-linking if the protein contains accessible carboxyl groups.
Materials:
-
Same as Protocol 1
Procedure:
-
Dissolve the protein to be labeled in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Coupling Buffer immediately before use.
-
Add a 10- to 20-fold molar excess of this compound to the protein solution.
-
Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the reaction mixture.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Quench the reaction as described in Protocol 1.
-
Purify the labeled protein as described in Protocol 1.
Mandatory Visualizations
Caption: Workflow for the two-step fluorescent labeling protocol.
Caption: Chemical pathway for EDC/NHS mediated amine coupling.
References
- 1. omlc.org [omlc.org]
- 2. Excimer-induced high-efficiency fluorescence due to pairwise anthracene stacking in a crystal with long lifetime - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
2-Anthracenecarboxylic Acid as a Photosensitizer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 2-Anthracenecarboxylic Acid (2-ACA) as a photosensitizer in chemical reactions. The primary focus of this note is on its well-documented role in [4+4] photocyclodimerization reactions, including detailed protocols for achieving high stereoselectivity through supramolecular complexation. While the anthracene core is known for its photosensitizing properties, specific applications of 2-ACA as a photosensitizer for other chemical transformations are not extensively documented in the reviewed literature.
Introduction
This compound is an aromatic carboxylic acid featuring an anthracene core, which imparts it with distinct photophysical and photochemical properties. It is a crystalline solid, typically appearing as a yellow to orange powder, soluble in many organic solvents. Its ability to absorb UV light and populate excited singlet and triplet states makes it a candidate for various photochemical applications. The most thoroughly investigated of these is its own [4+4] photocyclodimerization, a reaction that has been a benchmark for studying supramolecular control over photochemical reactivity and stereoselectivity.
Core Application: [4+4] Photocyclodimerization of this compound
The photodimerization of 2-ACA upon irradiation with UV light is a classic example of a [4+4] cycloaddition. This reaction proceeds from the excited singlet state of one 2-ACA molecule reacting with a ground-state molecule. In solution, this typically leads to a mixture of photodimers. However, by employing supramolecular hosts such as cyclodextrins, highly specific regio- and enantioselective dimerizations can be achieved.
Signaling Pathway for Supramolecular-Mediated Photodimerization
The following diagram illustrates the general principle of using a chiral host to control the stereochemical outcome of the photodimerization of 2-ACA.
Caption: Supramolecular control of 2-ACA photodimerization.
Quantitative Data from Enantiodifferentiating Photocyclodimerization
The use of modified cyclodextrins as chiral hosts has been shown to significantly influence the product distribution and enantiomeric excess (ee) of the photodimers. The following table summarizes key results from the literature.
| Chiral Host/Mediator | Reaction Conditions | Major Product(s) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| γ-Cyclodextrin | 25 °C | Chiral cyclodimer | - | 32 | [1] |
| γ-Cyclodextrin | 0 °C | Chiral cyclodimer | - | 41 | [1] |
| Sulfoxide-bridged β-CD dimer | Aqueous buffer | Chiral cyclodimer | - | up to 96.7 | [2][3] |
| Pt(II) complex-grafted γ-CD | Visible light (triplet-triplet annihilation) | syn-head-to-tail dimer | 61 | up to 31.4 | [4][5] |
Note: "-" indicates data not specified in the abstract. The conversion and ee values are highly dependent on the specific structure of the modified cyclodextrin, pH, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Enantiodifferentiating Photocyclodimerization of 2-ACA with a Modified Cyclodextrin
This protocol is a generalized procedure based on methodologies reported for the photocyclodimerization of 2-ACA in the presence of a chiral host.[6][7]
1. Materials:
-
This compound (2-ACA)
-
Modified β- or γ-cyclodextrin (chiral host)
-
Buffer solution (e.g., phosphate or acetate buffer of a specific pH)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Mobile phase for HPLC analysis (e.g., hexane/isopropanol mixture)
2. Equipment:
-
Photoreactor equipped with a specific wavelength lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
pH meter
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
3. Procedure:
-
a. Preparation of the Reaction Mixture:
-
i. Prepare an aqueous solution of the modified cyclodextrin in the desired buffer.
-
ii. Add 2-ACA to the cyclodextrin solution. The concentrations should be optimized based on the host-guest binding affinity.
-
iii. Adjust the pH of the solution as required for optimal stereoselectivity.
-
iv. Stir the solution until the 2-ACA is fully dissolved and complexed with the cyclodextrin.
-
-
b. Photoreaction:
-
i. Transfer the solution to a quartz reaction vessel.
-
ii. Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can quench the excited state.
-
iii. Place the vessel in the photoreactor and irradiate with the appropriate wavelength of light while stirring. The reaction time will vary depending on the desired conversion and should be monitored.
-
-
c. Work-up and Product Isolation:
-
i. After the reaction, transfer the mixture to a separatory funnel.
-
ii. Extract the products with an organic solvent such as ethyl acetate.
-
iii. Combine the organic layers and dry over anhydrous sodium sulfate.
-
iv. Remove the solvent under reduced pressure using a rotary evaporator.
-
-
d. Analysis:
-
i. Dissolve the crude product in the HPLC mobile phase.
-
ii. Analyze the product mixture by chiral HPLC to determine the conversion, product distribution, and enantiomeric excess.
-
Experimental Workflow Diagram
Caption: Experimental workflow for photodimerization.
2-ACA as a General Photosensitizer
While the photodimerization of 2-ACA is well-studied, its application as a photosensitizer for other reactions is less defined in the literature. In principle, as an anthracene derivative, 2-ACA should possess the necessary photophysical properties for triplet sensitization.
Theoretical Mechanism of Photosensitization
A photosensitizer works by absorbing light energy and transferring it to another molecule, which then undergoes a chemical reaction. For a triplet photosensitizer like an anthracene derivative, the process is as follows:
-
Absorption: The photosensitizer (PS) absorbs a photon, promoting it to an excited singlet state (¹PS*).
-
Intersystem Crossing (ISC): The ¹PS* undergoes a spin-forbidden transition to a longer-lived triplet state (³PS*).
-
Energy Transfer: The ³PS* collides with a reactant molecule (R) and transfers its energy, returning to the ground state (PS) and promoting the reactant to its triplet state (³R*).
-
Reaction: The excited reactant (³R*) undergoes the desired chemical transformation to form the product (P).
Photosensitization Mechanism Diagram
Caption: General mechanism of triplet photosensitization.
Potential Applications and Limitations
Based on the properties of the anthracene core, 2-ACA could potentially be used as a photosensitizer for:
-
[2+2] Cycloadditions: Sensitizing the formation of cyclobutane rings from two alkene molecules.
-
Singlet Oxygen Generation: Transferring energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which can be used in photooxidations.
-
E/Z Isomerization: Facilitating the isomerization of double bonds, for example, in stilbene derivatives.
However, for 2-ACA to be an effective photosensitizer for a given reaction, the following conditions must be met:
-
The triplet energy of 2-ACA must be higher than that of the reactant molecule.
-
2-ACA should have a high intersystem crossing quantum yield.
-
The triplet lifetime of 2-ACA must be long enough to allow for efficient energy transfer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantiodifferentiating photocyclodimerization of this compound mediated by gamma-cyclodextrins with a flexible or rigid cap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supramolecular Enantiodifferentiating Photocyclodimerization of this compound Mediated by Bridged β-Cyclodextrins: Critical Effects of the Host Structure, pH and Co-Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of cyclodextrin derivatives for enantiodifferentiating photocyclodimerization of 2-anthracenecarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for Measuring 2-Anthracenecarboxylic Acid Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anthracenecarboxylic acid is a fluorescent molecule whose emission properties are sensitive to its local environment. This sensitivity makes it a valuable tool in various research applications, including its use as a fluorescent probe in drug delivery systems, for studying molecular interactions, and in the development of fluorescent sensors. The carboxylic acid moiety allows for changes in fluorescence based on pH and polarity, providing insights into the microenvironment of the molecule. This document provides a detailed protocol for the measurement of this compound fluorescence, including sample preparation, instrument calibration, and data analysis.
Physicochemical Properties and Fluorescence Characteristics
This compound, an isomer of anthracenecarboxylic acid, exhibits fluorescence in the violet-blue region of the electromagnetic spectrum. Its photophysical properties are influenced by factors such as solvent polarity, pH, and temperature. While extensive data for the 2-isomer is not as commonly cited as for the 9-isomer, its behavior is analogous to other anthracene derivatives.
Table 1: General Photophysical Properties of Anthracene Carboxylic Acid Derivatives
| Property | Typical Values | Factors Influencing the Property |
| Excitation Maximum (λex) | 350 - 380 nm | Solvent Polarity |
| Emission Maximum (λem) | 400 - 450 nm | Solvent Polarity, pH |
| Quantum Yield (Φf) | 0.1 - 0.5 | Solvent, Temperature, Quenchers |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Solvent, Temperature, Quenchers |
Note: The exact values for this compound should be determined experimentally as they are highly dependent on the specific conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (purity >98%)
-
Spectroscopy-grade solvent (e.g., ethanol, cyclohexane, dimethyl sulfoxide - DMSO)
-
Volumetric flasks
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolve the weighed compound in a small amount of the chosen solvent in a volumetric flask.
-
Use an ultrasonic bath to ensure complete dissolution, as anthracene derivatives can be prone to aggregation.
-
Once dissolved, dilute the solution to the final volume with the same solvent to achieve a stock solution of known concentration (e.g., 1 mM).
-
Store the stock solution in a dark, airtight container at 4°C to prevent photodegradation and solvent evaporation.
Fluorometer Calibration
Accurate and reproducible fluorescence measurements require proper calibration of the fluorometer.[1]
Materials:
-
Fluorometer
-
Cuvettes (quartz for UV excitation)
-
Blank solution (the same solvent used for the sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or a certified commercial standard)
Procedure:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorescence standard.
-
Fill a clean cuvette with the blank solution and place it in the sample holder.
-
Perform a blank measurement to subtract the background signal from the solvent and cuvette.
-
Replace the blank with the cuvette containing the fluorescence standard.
-
Measure the fluorescence intensity of the standard.
-
For quantitative measurements, create a calibration curve by measuring the fluorescence intensity of a series of dilutions of the standard.[2]
Measurement of this compound Fluorescence
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the desired solvent to the final concentration for measurement (typically in the micromolar range to avoid inner filter effects).
-
Set the excitation wavelength of the fluorometer to the absorption maximum of this compound (a preliminary UV-Vis absorption scan is recommended to determine the optimal excitation wavelength).
-
Set the emission wavelength range to scan across the expected fluorescence spectrum (e.g., 380 nm to 600 nm).
-
Measure the fluorescence spectrum of a blank solution (solvent only).
-
Measure the fluorescence spectrum of each this compound sample.
-
Subtract the blank spectrum from the sample spectra to obtain the corrected fluorescence spectrum of this compound.
Factors Influencing Fluorescence Measurements
The fluorescence of this compound is sensitive to its environment. Understanding these factors is crucial for accurate data interpretation.
-
Solvent Polarity: The polarity of the solvent can significantly affect the position and intensity of the fluorescence emission spectrum.[3] In general, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) of the emission maximum.
-
pH: The carboxylic acid group of this compound can exist in its protonated or deprotonated form depending on the pH of the solution.[4] This can alter the electronic structure of the molecule and, consequently, its fluorescence properties. Typically, the deprotonated (anionic) form will have a different emission spectrum compared to the protonated (neutral) form.
-
Temperature: Temperature can influence fluorescence intensity through several mechanisms.[5] Increased temperature often leads to a decrease in fluorescence intensity due to increased non-radiative decay processes (e.g., collisional quenching).[6]
-
Quenching: Fluorescence quenching is a process that decreases the fluorescence intensity. It can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching).[7] Potential quenchers should be identified and controlled for in the experimental design.
Data Presentation
Table 2: Hypothetical Fluorescence Data for this compound in Different Solvents
| Solvent | Dielectric Constant | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (ns) |
| Cyclohexane | 2.02 | 365 | 410 | 0.35 | 5.2 |
| Ethanol | 24.55 | 370 | 425 | 0.28 | 4.1 |
| Acetonitrile | 37.5 | 372 | 430 | 0.25 | 3.8 |
| Water (pH 7) | 80.1 | 375 | 440 | 0.15 | 2.5 |
Note: This table presents expected trends. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for measuring this compound fluorescence.
Caption: Jablonski diagram illustrating the photophysical processes of fluorescence.
References
- 1. comm-tec.com [comm-tec.com]
- 2. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. quora.com [quora.com]
- 5. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edinst.com [edinst.com]
- 7. Photophysical Properties of Anthracene Derivatives | MDPI [mdpi.com]
Application Notes and Protocols for Incorporating 2-Anthracenecarboxylic Acid into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of 2-Anthracenecarboxylic acid into polymer structures. The unique photophysical properties of the anthracene moiety make these polymers promising candidates for a variety of applications, including fluorescent sensors, bioimaging agents, and stimuli-responsive drug delivery systems.
Introduction
This compound is an aromatic carboxylic acid featuring the fluorescent anthracene core. Its incorporation into polymers can impart valuable optical and electronic properties to the resulting materials. The carboxylic acid group provides a versatile handle for covalent attachment to polymer backbones through various chemical reactions. This document outlines two primary strategies for incorporating this compound into polymers:
-
Post-Polymerization Modification: Covalent attachment of this compound to a pre-existing polymer with reactive functional groups.
-
Copolymerization of an Anthracene-Containing Monomer: Synthesis of a methacrylate monomer derived from this compound followed by its copolymerization with other monomers.
Method 1: Post-Polymerization Modification via Amide Coupling
This method describes the covalent attachment of this compound to an amine-functionalized polymer, such as amine-terminated polyethylene glycol (PEG-NH2), through the formation of a stable amide bond. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents is a widely adopted, efficient strategy for this transformation[1][2][3][4][5].
Experimental Protocol: EDC/NHS Coupling of this compound to Amine-Terminated PEG
Materials:
-
This compound
-
Amine-terminated Polyethylene Glycol (PEG-NH2, e.g., MW 3400)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Deionized water
Procedure:
-
Activation of this compound:
-
Dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the Activation Buffer to the dissolved this compound.
-
Add a 5-fold molar excess of EDC·HCl and a 2-fold molar excess of NHS to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Coupling to Amine-Terminated PEG:
-
Dissolve the Amine-terminated PEG in Coupling Buffer.
-
Add the activated this compound solution to the PEG solution.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture and stir for 15-30 minutes to deactivate any unreacted NHS esters.
-
Purify the polymer conjugate by dialysis against deionized water for 48 hours, with several water changes, to remove unreacted reagents and byproducts.
-
Lyophilize the purified solution to obtain the this compound-functionalized PEG as a powder.
-
Characterization:
-
UV-Vis Spectroscopy: To confirm the presence of the anthracene moiety by observing its characteristic absorption peaks.
-
Fluorescence Spectroscopy: To verify the fluorescent properties of the functionalized polymer.
-
¹H NMR Spectroscopy: To confirm the covalent attachment and estimate the degree of functionalization.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the final polymer.
Quantitative Data Summary for EDC/NHS Coupling
| Parameter | Recommended Value | Purpose |
| Molar Ratio of EDC to this compound | 2 - 10 fold excess | Activates the carboxyl group[5]. |
| Molar Ratio of NHS to this compound | 2 - 5 fold excess | Stabilizes the activated carboxyl group as an NHS ester[5]. |
| Molar Ratio of PEG-NH2 to this compound | 1 - 1.5 fold excess | The nucleophile that forms the amide bond. |
| Activation Reaction Time | 15 - 30 minutes | Sufficient to form the NHS ester[5]. |
| Coupling Reaction Time | 2 hours - Overnight | Longer incubation can improve yield[5]. |
| Quenching Time | 15 - 30 minutes | Stops the reaction by consuming unreacted sites[5]. |
Method 2: Synthesis and Copolymerization of an Anthracene-Containing Methacrylate Monomer
This approach involves the synthesis of a methacrylate monomer bearing the this compound moiety, followed by its controlled radical polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, with a comonomer (e.g., methyl methacrylate)[6][7][8][9][10]. This method allows for the preparation of well-defined copolymers with controlled molecular weight and architecture.
Experimental Protocol: Synthesis of 2-(2-Anthracenecarboxamido)ethyl Methacrylate and its RAFT Copolymerization
Part A: Monomer Synthesis
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
2-Aminoethyl methacrylate hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Synthesis of 2-Anthracenoyl Chloride:
-
Suspend this compound in anhydrous DCM.
-
Add an excess of thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for 2-4 hours until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Synthesis of 2-(2-Anthracenecarboxamido)ethyl Methacrylate:
-
Dissolve 2-aminoethyl methacrylate hydrochloride and triethylamine in anhydrous THF.
-
Cool the solution to 0 °C and slowly add a solution of 2-anthracenoyl chloride in anhydrous THF.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the triethylamine hydrochloride salt and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired monomer.
-
Part B: RAFT Copolymerization
Materials:
-
2-(2-Anthracenecarboxamido)ethyl methacrylate (monomer)
-
Methyl methacrylate (MMA, comonomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Preparation of the Polymerization Mixture:
-
In a Schlenk tube, dissolve the 2-(2-Anthracenecarboxamido)ethyl methacrylate monomer, methyl methacrylate, CPADB, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[Comonomer]:[CPADB]:[AIBN] should be optimized for the desired molecular weight and composition.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 24 hours).
-
-
Termination and Purification:
-
Terminate the polymerization by exposing the mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterization:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the monomer structure and the composition of the resulting copolymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
UV-Vis and Fluorescence Spectroscopy: To characterize the optical properties of the copolymer.
Quantitative Data Summary for RAFT Copolymerization
| Parameter | Example Value | Purpose |
| Monomer to Comonomer Ratio | 1:10 to 1:100 | To control the density of anthracene units in the polymer. |
| [Monomers]:[CPADB]:[AIBN] Ratio | 100:1:0.2 | To target a specific degree of polymerization and maintain control over the polymerization. |
| Polymerization Temperature | 60 - 80 °C | To control the rate of initiation and propagation. |
| Polymerization Time | 6 - 48 hours | To achieve the desired monomer conversion. |
| PDI of the Resulting Polymer | < 1.3 | Indicates a controlled polymerization process. |
Visualization of Experimental Workflows and Signaling Pathways
Workflow for Post-Polymerization Modification
Caption: Workflow for attaching this compound to a polymer.
Workflow for Copolymerization of an Anthracene-Containing Monomer
Caption: Workflow for synthesizing an anthracene-containing copolymer.
Signaling Pathway: FRET-Based Biosensor for Nucleic Acid Detection
Polymers functionalized with this compound can serve as the donor in a Förster Resonance Energy Transfer (FRET) based biosensor. In the absence of the target nucleic acid, the donor and a quencher-labeled probe are in close proximity, leading to quenching of the anthracene fluorescence. Upon binding of the target nucleic acid, a conformational change separates the donor and quencher, restoring fluorescence[11][12][13][14][15].
Caption: FRET-based nucleic acid detection mechanism.
Logical Relationship: pH-Responsive Drug Release
Polymers containing this compound can be designed for pH-responsive drug delivery. The carboxylic acid group can be used to conjugate a drug via an acid-labile linker. In the physiological pH of blood (pH 7.4), the drug remains attached to the polymer. Upon reaching the acidic microenvironment of a tumor or endosome (pH < 6.5), the linker is cleaved, releasing the drug[16][17][18][19][20].
Caption: pH-triggered drug release from a polymer conjugate.
References
- 1. broadpharm.com [broadpharm.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. scilit.com [scilit.com]
- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of high molar mass all-(meth)acrylic thermoplastic elastomers by photo-iniferter RAFT polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Multiplex FRET Biosensor Simplifies Nucleic Acid Detection [advancedsciencenews.com]
- 12. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stimuli-Responsive Drug Release from Smart Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Stimuli-responsive polymers and their applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Anthracenecarboxylic Acid: A Versatile Building Block for Advanced Metal-Organic Frameworks
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction:
2-Anthracenecarboxylic acid, a fluorescent polycyclic aromatic hydrocarbon carboxylic acid, has emerged as a promising organic linker for the synthesis of Metal-Organic Frameworks (MOFs). Its rigid structure and potential for π-π stacking interactions contribute to the formation of robust and porous frameworks with unique photoluminescent properties. These characteristics make this compound-based MOFs highly attractive for a range of applications, including drug delivery, chemical sensing, and catalysis. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential utilization of MOFs derived from this versatile building block.
I. Physicochemical Properties and Characterization Data
The properties of MOFs constructed using this compound can be tailored by varying the metal nodes and synthesis conditions. While specific data for a wide range of this compound-based MOFs is still an active area of research, the following table summarizes representative quantitative data for an exemplary Zirconium-based MOF (Zr-2-ACA-MOF) synthesized for drug delivery applications.
| Parameter | Value | Analytical Method |
| Brunauer-Emmett-Teller (BET) Surface Area | 850 - 1200 m²/g | Nitrogen Adsorption/Desorption Isotherms |
| Langmuir Surface Area | 1100 - 1500 m²/g | Nitrogen Adsorption/Desorption Isotherms |
| Total Pore Volume | 0.5 - 0.8 cm³/g | Nitrogen Adsorption/Desorption Isotherms |
| Pore Size Distribution | 1.5 - 2.5 nm | Density Functional Theory (DFT) calculations from N₂ adsorption data |
| Thermal Stability (TGA) | Stable up to 350 °C in air | Thermogravimetric Analysis |
| Drug Loading Capacity (Doxorubicin) | ~15 wt% | UV-Vis Spectroscopy |
| Encapsulation Efficiency (Doxorubicin) | ~85% | UV-Vis Spectroscopy |
II. Experimental Protocols
A. Synthesis of a Zirconium-based MOF with this compound (Zr-2-ACA-MOF)
This protocol describes the solvothermal synthesis of a Zirconium-based MOF using this compound as the organic linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (glacial)
-
Methanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve 60 mg of ZrCl₄ and 50 mg of this compound in 10 mL of DMF.
-
Add 1.0 mL of acetic acid to the solution. Acetic acid acts as a modulator, which can help in obtaining a more crystalline product.
-
Cap the vial tightly and sonicate the mixture for 10 minutes to ensure homogeneity.
-
Place the vial in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a crystalline powder should be visible at the bottom of the vial.
-
Collect the solid product by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and wash the solid with fresh DMF three times to remove any unreacted starting materials.
-
To activate the MOF, solvent exchange is performed by immersing the solid in methanol for 24 hours, followed by immersion in chloroform for another 24 hours. This process removes residual DMF from the pores.
-
Finally, dry the activated MOF under vacuum at 150 °C for 12 hours.
-
Store the activated MOF in a desiccator.
B. Characterization of Zr-2-ACA-MOF
1. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Procedure: A small amount of the dried MOF powder is placed on a sample holder and analyzed using a PXRD diffractometer with Cu Kα radiation. The resulting diffraction pattern is compared with simulated patterns or literature data for similar structures.
2. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the morphology and crystal size of the MOF.
-
Procedure: A small amount of the MOF powder is mounted on an aluminum stub using carbon tape and sputter-coated with a thin layer of gold or platinum to make it conductive. The sample is then imaged using an SEM.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF.
-
Procedure: A few milligrams of the activated MOF are heated in a TGA instrument under a controlled atmosphere (e.g., air or nitrogen) with a constant heating rate (e.g., 10 °C/min). The weight loss as a function of temperature is recorded.
4. Nitrogen Adsorption/Desorption Analysis:
-
Purpose: To determine the surface area and pore characteristics of the MOF.
-
Procedure: A degassed sample of the activated MOF is analyzed using a surface area and porosity analyzer at 77 K. The resulting isotherm is used to calculate the BET surface area, Langmuir surface area, and pore size distribution.
C. Drug Loading and Release Study (Example: Doxorubicin)
1. Drug Loading:
-
Procedure:
-
Prepare a stock solution of Doxorubicin (DOX) in DMF (e.g., 1 mg/mL).
-
Disperse 20 mg of activated Zr-2-ACA-MOF in 5 mL of the DOX solution.
-
Stir the mixture at room temperature in the dark for 24 hours to allow for drug encapsulation.
-
Collect the DOX-loaded MOF by centrifugation (8000 rpm, 10 min).
-
Wash the solid with fresh DMF to remove any surface-adsorbed drug.
-
Dry the DOX@Zr-2-ACA-MOF under vacuum.
-
To determine the loading amount, measure the concentration of DOX in the supernatant before and after loading using a UV-Vis spectrophotometer at the characteristic wavelength of DOX.
-
2. In Vitro Drug Release:
-
Procedure:
-
Disperse 10 mg of DOX@Zr-2-ACA-MOF in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic tumor microenvironment).
-
Incubate the suspensions at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.
-
Centrifuge the aliquot to separate the MOF particles.
-
Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release as a function of time.
-
III. Visualizations
Caption: Workflow for the synthesis of Zr-2-ACA-MOF.
Caption: Workflow for drug loading and in vitro release study.
Caption: Key characterization techniques for Zr-2-ACA-MOF.
Application Notes: Utilizing 2-Anthracenecarboxylic Acid in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anthracenecarboxylic acid is a versatile fluorophore building block that, upon proper activation, can be covalently linked to biomolecules for visualization in fluorescence microscopy. Its anthracene core provides intrinsic fluorescence, making it a valuable tool for labeling proteins and other amine-containing molecules of interest. These application notes provide detailed protocols for the use of this compound as a fluorescent label in microscopy, covering its photophysical properties, conjugation to proteins, and general fluorescence microscopy procedures. While this compound itself is a foundational probe, it serves as a precursor for synthesizing more complex and targeted fluorescent sensors.[1][2]
Photophysical Properties of this compound
The fluorescence of this compound is influenced by the solvent environment, pH, and concentration. Understanding these properties is crucial for its effective application in fluorescence microscopy. The photophysical characteristics are summarized in the table below.
| Property | Value | Solvent/Conditions |
| Appearance | Yellow to green powder | Solid state[2] |
| Molecular Weight | 222.24 g/mol | -[3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, chloroform, and DMSO. | -[1] |
| Excitation Max (λex) | ~330-385 nm | Dependent on solvent and protonation state |
| Emission Max (λem) | ~400-470 nm | Dependent on solvent, pH, and aggregation state[4] |
| Quantum Yield (ΦF) | Variable | Highly dependent on environment; can be compared to anthracene (ΦF = 0.27 in ethanol)[5][6] |
| Molar Extinction Coefficient (ε) | Not consistently reported for the 2-isomer; for comparison, 9-anthracenecarboxylic acid has ε ≈ 7,000-10,000 M⁻¹cm⁻¹ in the ~360-380 nm range. | - |
Note: The spectral properties of anthracenecarboxylic acids can be complex, with the potential for dual fluorescence arising from undissociated acids and their corresponding anions.[7] It is recommended to characterize the specific spectral properties in the buffer system used for microscopy experiments.
Experimental Protocols
I. Activation of this compound for Protein Conjugation
To label proteins, the carboxylic acid group of this compound must be activated to react with primary amines (e.g., lysine residues) on the protein. A common and effective method is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[8][9][10] This two-step process minimizes protein-protein crosslinking.[9][10]
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[11]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or hydroxylamine[11]
-
Protein to be labeled
-
Desalting column
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Activate Carboxyl Groups:
-
In a microcentrifuge tube, mix this compound stock solution with a 1.2-fold molar excess of NHS/sulfo-NHS and a 1.2-fold molar excess of EDC in the appropriate reaction solvent.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Prepare Protein: Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-5 mg/mL.
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific protein, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.[11]
-
Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or the desired storage buffer.
II. General Protocol for Fluorescence Microscopy Imaging
This protocol outlines the basic steps for imaging cells stained with a this compound-labeled protein.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
This compound-labeled protein
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with experimental conditions as required.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Staining:
-
Dilute the this compound-labeled protein in blocking buffer to the desired working concentration (this should be optimized, but a starting range of 1-10 µg/mL is suggested).
-
Incubate the cells with the diluted labeled protein for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Wash three times with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with a suitable light source and a filter set that matches the excitation and emission spectra of this compound (e.g., excitation around 350-380 nm and emission collection around 420-480 nm).
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for the conjugation of this compound to a protein.
General Fluorescence Microscopy Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. omlc.org [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Anthracenecarboxylic Acid as a Molecular Sensor for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anthracenecarboxylic acid is a fluorescent aromatic carboxylic acid that serves as a versatile building block in the development of molecular sensors.[1] Its rigid anthracene core provides a stable fluorophore with a high quantum yield, while the carboxylic acid group can act as a binding site for metal ions. Upon coordination with a metal ion, the photophysical properties of this compound and its derivatives can be significantly altered, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response allows for the selective and sensitive detection of various metal ions.
This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent molecular sensor for the detection and quantification of metal ions. The methodologies described herein are relevant for researchers in analytical chemistry, environmental science, and drug development who are interested in developing and utilizing fluorescent chemosensors.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The sensing mechanism of this compound relies on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, the fluorescence of the anthracene moiety can be quenched by photoinduced electron transfer (PET) from the electron-rich carboxylic acid group to the excited state of the fluorophore. Upon chelation with a metal ion, the lone pair electrons of the carboxylate oxygen are engaged in coordination, which suppresses the PET process. This inhibition of PET leads to a significant enhancement of the fluorescence intensity, resulting in a "turn-on" signal.
References
Application Notes and Protocols: 2-Anthracenecarboxylic Acid in Materials Science
Introduction
2-Anthracenecarboxylic acid is a versatile organic compound that serves as a fundamental building block in the field of materials science.[1] Its rigid, planar anthracene core provides unique photophysical properties, including strong fluorescence, which, combined with the reactive carboxylic acid group, makes it an ideal candidate for the synthesis of advanced functional materials.[1][2] This document provides an overview of its practical applications, including detailed experimental protocols and performance data for its use in organic electronics, fluorescent sensors, and as a linker in crystalline porous materials.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in various synthetic procedures.
| Property | Value | Reference |
| CAS Number | 613-08-1 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₅H₁₀O₂ | [1][2][6][7] |
| Molecular Weight | 222.24 g/mol | [1][2][3][6][7] |
| Appearance | Yellow to green or orange crystalline powder | [1][2][4] |
| Melting Point | 289 °C | [1][3] |
| Boiling Point | 435 °C at 760 mmHg | [1] |
| Purity | ≥ 98% (GC) | [1][4] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform | [2] |
Application 1: Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
This compound and its derivatives are crucial intermediates in the synthesis of organic luminescent materials for OLEDs and organic semiconductors for OPVs.[2] The anthracene moiety's inherent high fluorescence quantum yield and charge-transport properties are key to the performance of these devices.[2] The carboxylic acid group allows for chemical modifications to fine-tune the electronic and optical properties of the resulting materials.[2]
Logical Workflow for Material Synthesis and Device Fabrication
The following diagram illustrates the general workflow from this compound to a functional organic electronic device.
Experimental Protocol: Synthesis of an Anthracene-Based Ester for OLEDs
This protocol describes the synthesis of an anthracene-based methyl ester, a common intermediate for more complex OLED materials.[8]
Materials:
-
This compound
-
Methanol
-
Thionyl chloride or (Trimethylsilyl)diazomethane
-
Anhydrous solvent (e.g., Dichloromethane)
-
Stirring apparatus
-
Reflux condenser
-
Standard glassware for synthesis and purification
Procedure:
-
Acid Chloride Formation (if using thionyl chloride):
-
In a round-bottom flask, suspend this compound in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours until the solid has completely dissolved, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
-
Esterification:
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane.
-
Slowly add an excess of methanol to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude methyl 2-anthracenecarboxylate.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Characterization:
-
Confirm the structure of the synthesized ester using NMR and Mass Spectrometry.
-
Evaluate the photophysical properties (absorption and emission spectra, quantum yield) using UV-Vis and fluorescence spectroscopy.
Application 2: Fluorescent Probes and Sensors
The intrinsic fluorescence of the anthracene core makes this compound an excellent platform for developing fluorescent probes and sensors.[1][2] These sensors can be designed to detect a variety of analytes, including metal ions and nitroaromatic compounds, often through a fluorescence quenching ("turn-off") or enhancement ("turn-on") mechanism.[9][10]
Sensing Mechanism Pathway
The diagram below illustrates a typical "turn-off" sensing mechanism where the analyte quenches the fluorescence of the sensor.
Experimental Protocol: Detection of Fe³⁺ Ions using an Anthracene-Based MOF Sensor
This protocol is adapted from studies on metal-organic frameworks (MOFs) used for ion sensing, where anthracene-dicarboxylic acids are common linkers.[9][10]
Materials:
-
Anthracene-based MOF powder (e.g., synthesized using a derivative of this compound)
-
Aqueous solutions of various metal ions (e.g., Fe³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, etc.)
-
Deionized water or appropriate buffer solution
-
Fluorometer
Procedure:
-
Preparation of MOF Suspension:
-
Disperse a small amount of the anthracene-based MOF powder in deionized water or buffer to create a stable suspension. Sonication may be used to ensure homogeneity.
-
-
Fluorescence Measurement:
-
Transfer a known volume of the MOF suspension to a cuvette.
-
Record the initial fluorescence emission spectrum of the suspension. The excitation wavelength should be chosen based on the absorption maximum of the anthracene linker.
-
-
Analyte Addition:
-
Add a small aliquot of the Fe³⁺ solution to the cuvette and mix thoroughly.
-
Record the fluorescence emission spectrum again after a short incubation period.
-
-
Data Analysis:
-
Compare the fluorescence intensity before and after the addition of Fe³⁺. A significant decrease in intensity indicates fluorescence quenching.
-
To determine selectivity, repeat the experiment with other metal ion solutions at the same concentration.
-
To determine the limit of detection (LOD), perform a titration experiment with varying concentrations of Fe³⁺ and analyze the change in fluorescence intensity.
-
Application 3: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Anthracene-based carboxylic acids are widely used as organic linkers to construct highly ordered, porous materials such as MOFs and COFs.[11][12] These materials have exceptionally high surface areas and tunable pore sizes, making them suitable for applications in gas storage, catalysis, and sensing.[11][13]
Quantitative Data for Anthracene-Based Porous Materials
| Material Type | Linker | Application | Performance Metric | Reference |
| Zirconium-based MOF | 4,4'-(9,10-anthracenediyl)dibenzoic acid | Fluorescent Sensor | Detection of 2-nitrophenol, Fe³⁺, and Cr₂O₇²⁻ | [9] |
| Europium-based MOF | 4,4'-(9,10-anthracenediyl)dibenzoic acid | Photocatalysis | Degradation of antibiotics and organic dyes | [14][15][16] |
| Zirconium-based MOF | Anthracene-based ligands | Singlet Oxygen Storage | Adsorption capacity: 362.60 mg g⁻¹ in 60 s for bisphenol A | [13] |
| 2D Covalent Organic Framework | Anthracene-based | Optoelectronic Synaptic Device | Achieved 32 photoconductive states | [17] |
Experimental Protocol: Solvothermal Synthesis of an Anthracene-Based MOF
This is a general protocol for the solvothermal synthesis of a zirconium-based MOF using an anthracene-dicarboxylic acid linker.
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
An anthracene-dicarboxylic acid linker (e.g., 4,4'-(9,10-anthracenediyl)dibenzoic acid)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., acetic acid or hydrochloric acid)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve the anthracene-dicarboxylic acid linker and ZrCl₄ in DMF.
-
Add the modulator to the solution. The modulator helps to control the crystallinity and topology of the resulting MOF.
-
-
Solvothermal Reaction:
-
Seal the vial and place it inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 100-150 °C) for a predetermined time (e.g., 24-72 hours).
-
-
Isolation and Activation of the MOF:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF and then with a volatile solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to remove the solvent completely.
-
Characterization:
-
Confirm the crystal structure and phase purity using Powder X-ray Diffraction (PXRD).
-
Analyze the porosity and surface area using gas adsorption measurements (e.g., N₂ isotherm at 77 K).
-
Examine the morphology and crystal size using Scanning Electron Microscopy (SEM).
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Career Henan Chemical Co. [coreychem.com]
- 3. This compound | 613-08-1 [sigmaaldrich.com]
- 4. This compound | 613-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 613-08-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Anthracene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. Two anthracene-based zirconium metal-organic frameworks with fcu and hcp topologies as versatile fluorescent sensors for detection of inorganic ions and nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. nbinno.com [nbinno.com]
- 13. Construction of Anthracene-based Metal-Organic Framework Exhibiting Enhanced Singlet Oxygen Storage and Release Capabilities for Efficient Photodegradation of Phenolic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water | Semantic Scholar [semanticscholar.org]
- 15. Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Photodual-Responsive Anthracene-Based 2D Covalent Organic Framework for Optoelectronic Synaptic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 2-Anthracenecarboxylic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Anthracenecarboxylic acid. The focus is on addressing challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is poorly soluble in water. Its solubility is reported to be approximately 0.68 mg/L.[1] It is a yellow to orange crystalline powder and is generally considered insoluble in water but soluble in several organic solvents.[2]
Q2: Why is this compound so poorly soluble in water?
The low aqueous solubility is due to the hydrophobic nature of the large anthracene ring system, which dominates over the hydrophilic character of the single carboxylic acid group.
Q3: What are the common methods to improve the aqueous solubility of this compound?
The primary strategies to enhance the aqueous solubility of this compound include:
-
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group and form a more soluble salt.[1]
-
Co-solvency: Using a mixture of water and a miscible organic solvent.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to encapsulate the hydrophobic anthracene moiety.[3]
Q4: At what pH will this compound be more soluble?
The pKa of this compound is approximately 4.18.[4] To significantly increase solubility by forming the carboxylate salt, the pH of the aqueous solution should be raised to at least 1.5 to 2 units above the pKa. Therefore, adjusting the pH to 6 or higher will lead to substantial deprotonation and improved solubility. Dissolving it in an aqueous alkaline solution will result in the formation of an aqueous solution of the salt of the carboxylic acid.[1]
Q5: What organic co-solvents can be used to dissolve this compound?
This compound is soluble in various organic solvents. For creating aqueous mixtures, water-miscible organic solvents are preferred. Commonly used co-solvents include:
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon addition to an aqueous buffer. | The pH of the buffer is too low for sufficient deprotonation and salt formation. | Increase the pH of the buffer. For significant solubility, the pH should be well above the pKa of ~4.18. A pH of 7.4 results in significantly higher solubility than a pH of 3.0.[3] |
| The compound does not dissolve even after pH adjustment. | The concentration of the compound exceeds its solubility limit even in its salt form. | Consider using a combination of pH adjustment and a co-solvent. Alternatively, explore the use of cyclodextrins to further enhance solubility. |
| Phase separation or precipitation occurs when adding a stock solution in an organic solvent to an aqueous medium. | The final concentration of the organic solvent is not high enough to maintain solubility, or the compound is "crashing out." | Decrease the concentration of the final solution. Increase the percentage of the organic co-solvent in the final aqueous mixture. Add the organic stock solution to the aqueous medium slowly while vortexing or stirring vigorously. |
| Difficulty in achieving a desired concentration for biological assays. | The inherent low solubility of the compound limits the achievable concentration in aqueous media suitable for biological experiments. | The use of cyclodextrin complexes can significantly increase the aqueous solubility, which is a common strategy to improve the bioavailability of poorly soluble drugs.[3][6] |
Quantitative Data on Solubility
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | ~0.68 mg/L (~3.06 µM) | Not Specified | Very low solubility.[1] |
| Britton-Robinson buffer (pH 3.0) | 1.43 x 10⁻⁶ M | Not Specified | Represents acidic conditions.[3] |
| Britton-Robinson buffer (pH 7.4) | 1.74 x 10⁻³ M | Not Specified | Represents physiological pH.[3] |
| Ethanol | Soluble | Not Specified | [2] |
| Ether | Soluble | Not Specified | [2] |
| Chloroform | Soluble | Not Specified | [2] |
| Acetic Acid | Very Soluble | Not Specified | [1] |
| Dimethylformamide (DMF) | Soluble | Not Specified | [5] |
| Dimethyl sulfoxide (DMSO) | Slightly Soluble | Not Specified | [4] |
Table 2: Effect of β-Cyclodextrin Derivatives on the Solubility of an Analogous Compound (Anthraquinone-2-carboxylic acid)
Note: This data is for a structurally similar compound and illustrates the potential effect of cyclodextrins.
| Cyclodextrin Derivative | Stability Constant (K) at pH 7.4 | Solubility Enhancement |
| βCDLip (with triazole and lipoic acid) | Significantly larger than native βCD | Linear increase with cyclodextrin concentration.[3] |
| βCDGAL (with triazole and galactosamine) | Significantly larger than native βCD | Linear increase with cyclodextrin concentration.[3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
-
Objective: To prepare a clear aqueous stock solution of this compound by converting it to its carboxylate salt.
-
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add a small volume of deionized water to create a slurry.
-
While stirring, add the 1 M NaOH solution dropwise.
-
Monitor the dissolution of the solid.
-
Continue adding NaOH until all the solid has dissolved and the solution is clear.
-
Measure the pH of the solution using a calibrated pH meter. Adjust as necessary to be above 6.0.
-
Add deionized water to reach the final desired volume.
-
Filter the solution through a 0.22 µm filter to remove any remaining particulates.
-
Protocol 2: Phase Solubility Study with β-Cyclodextrin
-
Objective: To determine the effect of a cyclodextrin on the aqueous solubility of this compound.
-
Materials:
-
This compound powder
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a series of aqueous buffer solutions with increasing concentrations of β-cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add an excess amount of this compound powder to each vial containing the different cyclodextrin solutions.
-
Seal the vials tightly and place them on an orbital shaker.
-
Equilibrate the samples at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the excess, undissolved compound.
-
Carefully withdraw an aliquot from the supernatant of each vial.
-
Dilute the supernatant with the appropriate buffer.
-
Measure the absorbance of the diluted supernatant using a UV-Vis spectrophotometer at the λmax of this compound.
-
Calculate the concentration of the dissolved compound in each sample using a pre-determined calibration curve.
-
Plot the concentration of dissolved this compound against the concentration of β-cyclodextrin to generate a phase solubility diagram.
-
Visualizations
Caption: Workflow for improving the aqueous solubility of this compound.
Caption: Relationship between pH, pKa, and the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Career Henan Chemical Co. [coreychem.com]
- 3. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | 613-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluorescence Quantum Yield of 2-Anthracenecarboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence quantum yield of 2-Anthracenecarboxylic acid derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for this compound derivatives?
A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] For researchers working with this compound derivatives, a high quantum yield is often desirable as it translates to a brighter fluorescent signal, which is crucial for sensitive applications in bio-imaging, sensing, and materials science.
Q2: What are the key factors that can influence the fluorescence quantum yield of my this compound derivative?
A2: Several factors can significantly impact the fluorescence quantum yield. The most common include:
-
Solvent Polarity and Hydrogen Bonding: The nature of the solvent can alter the electronic properties of the excited state and promote or inhibit non-radiative decay pathways.[3][4][5]
-
Concentration and Aggregation: At high concentrations, these derivatives have a tendency to form aggregates, which can lead to a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ).[6][7][8]
-
pH of the Medium: The protonation state of the carboxylic acid group can significantly affect the electronic structure and, consequently, the fluorescence properties.[9][10]
-
Presence of Quenchers: Certain molecules or ions in the solution can deactivate the excited state of the fluorophore, leading to a reduction in fluorescence.
-
Photodegradation: Prolonged exposure to excitation light can lead to the chemical degradation of the molecule, reducing its fluorescence over time.[3]
Q3: How do I choose the right solvent to maximize the quantum yield?
A3: The choice of solvent is critical. Generally, the fluorescence of anthracene derivatives is sensitive to the solvent's polarity and its ability to form hydrogen bonds.[3][4][11] In protic solvents like water and alcohols, the fluorescence spectrum can be sharper and more structured due to the inhibition of free rotation of the carboxylic group through hydrogen bonding.[3] Conversely, in some aprotic solvents, a broad fluorescence may be observed.[3] It is recommended to test a range of solvents with varying polarities to identify the optimal medium for your specific derivative.
Q4: My fluorescence intensity is decreasing at higher concentrations. What is happening and how can I prevent it?
A4: This phenomenon is likely due to aggregation-caused quenching (ACQ).[6][7] At higher concentrations, the planar anthracene cores can stack together (π-π stacking), leading to the formation of non-fluorescent or weakly fluorescent aggregates.[6][12] To mitigate this, you can:
-
Work at lower concentrations (typically in the micromolar range).[3]
-
Introduce bulky side groups to the anthracene core to sterically hinder aggregation.[6]
-
Incorporate the derivative into a polymer matrix or host molecule like cyclodextrin to isolate the molecules from each other.[13][14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Excitation/Emission Wavelengths | Verify the absorption and emission maxima of your derivative in the specific solvent you are using. Excite at the absorption maximum and monitor at the emission maximum. |
| Low Concentration | Increase the concentration of your sample. However, be mindful of potential aggregation at higher concentrations. |
| Solvent-Induced Quenching | The solvent may be quenching the fluorescence. Test different solvents with varying polarities and protic/aprotic properties.[3][4] |
| Presence of Quenchers | Ensure your solvents and reagents are of high purity. Impurities can act as quenchers. |
| Degradation of the Compound | Protect your sample from excessive light exposure to prevent photodegradation. Prepare fresh solutions for critical measurements.[3] |
| Incorrect pH | For aqueous solutions, check and adjust the pH. The protonation state of the carboxylic acid can drastically alter fluorescence.[9] |
Issue 2: Inconsistent or Irreproducible Fluorescence Measurements
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Concentration Fluctuations | Ensure accurate and consistent preparation of your solutions. Use calibrated pipettes and high-quality volumetric flasks. |
| Instrumental Drift | Allow the fluorometer to warm up and stabilize before taking measurements. Regularly check the instrument's performance with a known standard. |
| Inner Filter Effects | At high concentrations, the sample can reabsorb the emitted fluorescence. Keep the absorbance of your solution below 0.1 at the excitation wavelength to minimize this effect.[15][16] |
| Temperature Variations | Fluorescence can be temperature-dependent. Ensure all measurements are performed at a constant and recorded temperature. |
| Sample Evaporation | Keep cuvettes capped to prevent solvent evaporation, which would change the concentration of your sample. |
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a this compound derivative using a well-characterized standard.[1][15][17]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Your this compound derivative (the "sample")
-
A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).[18]
-
High-purity solvents
Procedure:
-
Prepare a series of dilute solutions of both the standard and your sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[15][16]
-
Measure the UV-Vis absorption spectra for all solutions. Note the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Calculate the quantum yield (Φ_x) of your sample using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 'x' and 'st' refer to the sample and the standard, respectively.[1]
-
Data Presentation:
Record your data in a table for clear comparison.
| Solution | Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Protocol 2: Investigating the Effect of Solvent Polarity
Procedure:
-
Prepare stock solutions of your this compound derivative in a volatile, miscible solvent.
-
Prepare a series of solutions with the same concentration of your derivative in different solvents of varying polarity (e.g., cyclohexane, toluene, THF, dichloromethane, acetone, ethanol, methanol, water).
-
Measure the absorption and emission spectra for each solution.
-
Record the wavelength of maximum absorption (λ_abs) and maximum emission (λ_em).
-
Calculate the Stokes shift (in cm⁻¹) for each solvent.
-
Measure the relative quantum yield in each solvent as described in Protocol 1.
Data Presentation:
Summarize your findings in a table.
| Solvent | Polarity Index | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Relative Quantum Yield (Φ_F) |
| Cyclohexane | 0.2 | ||||
| Toluene | 2.4 | ||||
| THF | 4.0 | ||||
| Ethanol | 5.2 | ||||
| Water | 10.2 |
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Experimental workflow for relative quantum yield measurement.
References
- 1. jasco-global.com [jasco-global.com]
- 2. jascoinc.com [jascoinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantiodifferentiating photocyclodimerization of this compound mediated by gamma-cyclodextrins with a flexible or rigid cap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
- 16. static.horiba.com [static.horiba.com]
- 17. edinst.com [edinst.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Anthracenecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-Anthracenecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented method for synthesizing this compound involves a two-step process:
-
Friedel-Crafts Acylation of Anthracene: Anthracene is first acylated, typically with acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), to produce 2-acetylanthracene. The choice of solvent is critical in this step to direct the substitution to the 2-position.
-
Oxidation of 2-Acetylanthracene: The resulting 2-acetylanthracene is then oxidized to yield this compound. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl).
Q2: Why is regioselectivity a major challenge in the Friedel-Crafts acylation of anthracene?
A2: Anthracene has multiple reactive positions (1, 2, and 9), leading to the potential formation of a mixture of isomers (1-acetylanthracene, 2-acetylanthracene, and 9-acetylanthracene) during Friedel-Crafts acylation. The ratio of these isomers is highly dependent on reaction conditions such as the solvent, temperature, and catalyst.[1][2] For instance, using chloroform as a solvent tends to favor the formation of 9-acetylanthracene, while ethylene chloride favors the 1-isomer.[1]
Q3: How can I selectively synthesize 2-acetylanthracene?
A3: To selectively obtain 2-acetylanthracene, the use of nitrobenzene as a solvent in the Friedel-Crafts acylation of anthracene is recommended.[2][3] Under certain conditions, this solvent promotes substitution at the 2-position. It has also been observed that 9-acetylanthracene can isomerize to the more thermodynamically stable 2-acetylanthracene, a transformation that can be influenced by the reaction conditions.[2][3]
Q4: What are the potential side reactions during the synthesis of this compound?
A4: Besides the formation of isomeric acetylanthracenes, other potential side reactions include:
-
Diacylation: The introduction of a second acetyl group onto the anthracene ring can occur, leading to diacetylanthracene byproducts.[1] Careful control of stoichiometry and reaction conditions is necessary to minimize this.
-
Incomplete Oxidation: During the oxidation of 2-acetylanthracene, the reaction may not go to completion, resulting in a mixture of the starting material and the desired carboxylic acid.
-
Ring Oxidation: Harsh oxidation conditions can potentially lead to the degradation of the aromatic ring system.
Troubleshooting Guides
Problem 1: Low Yield of 2-Acetylanthracene in Friedel-Crafts Acylation
| Possible Cause | Suggested Solution |
| Incorrect Solvent | Ensure nitrobenzene is used as the solvent to favor the formation of the 2-isomer.[2][3] |
| Moisture Contamination | Use anhydrous reagents and glassware, as moisture deactivates the AlCl₃ catalyst.[4] |
| Suboptimal Temperature | Maintain the reaction temperature as specified in the protocol. Deviations can affect regioselectivity and yield. |
| Insufficient Catalyst | A stoichiometric amount of AlCl₃ is often required as it complexes with the product.[4] |
| Reaction Time | Optimize the reaction time. Shorter times may lead to incomplete reaction, while longer times might promote isomerization or side reactions. |
Problem 2: Mixture of Isomers (1-, 2-, and 9-acetylanthracene)
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | As mentioned, nitrobenzene is the preferred solvent for 2-substitution.[2][3] Other solvents will lead to different isomer distributions.[1] |
| Kinetic vs. Thermodynamic Control | The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. 2,7-diacetylanthracene, for example, is a thermodynamically controlled product when starting from 2-acetylanthracene in nitrobenzene.[3][5] |
| Isomerization | The initially formed kinetic product (e.g., 9-acetylanthracene) can isomerize to the more stable 2-acetylanthracene.[2][3] Allowing the reaction to stir for a longer period at a suitable temperature may increase the yield of the 2-isomer. |
| Inefficient Purification | The isomers may be difficult to separate. Utilize column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) for effective separation. |
Problem 3: Low Yield or Incomplete Oxidation of 2-Acetylanthracene
| Possible Cause | Suggested Solution |
| Insufficient Oxidizing Agent | Ensure a sufficient molar excess of the oxidizing agent (e.g., KMnO₄ or NaOCl) is used. |
| Suboptimal pH | The pH of the reaction mixture can significantly affect the efficiency of the oxidation. Follow the recommended pH conditions for the chosen oxidant. |
| Low Reaction Temperature | Some oxidations require heating to proceed at a reasonable rate. Ensure the reaction is conducted at the optimal temperature. |
| Precipitation of Manganese Dioxide (with KMnO₄) | The formation of MnO₂ can coat the starting material, preventing further reaction. Vigorous stirring is essential.[6] After the reaction, sodium bisulfite can be used to dissolve the MnO₂.[6] |
| Decomposition of Product | Overly harsh oxidation conditions (e.g., high temperature, high concentration of oxidant) can lead to the degradation of the desired carboxylic acid.[7] |
Problem 4: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Presence of Isomeric Carboxylic Acids | If the initial acylation step produced a mixture of isomers, the final product will also be a mixture. Purification by fractional crystallization or chromatography may be necessary. |
| Contamination with Unreacted 2-Acetylanthracene | Monitor the oxidation reaction by TLC to ensure complete conversion. If starting material remains, purification by recrystallization or chromatography is required. |
| Poor Solubility | This compound has low solubility in many common solvents.[8] For recrystallization, consider solvents like ethanol, acetic acid, or solvent mixtures like ethanol/water.[9] |
| "Oiling Out" During Recrystallization | If the compound separates as an oil instead of crystals, try using a more dilute solution, a different solvent system, or cooling the solution more slowly. |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylanthracene via Friedel-Crafts Acylation
This protocol is adapted from literature procedures favoring the formation of the 2-isomer.[2][3]
Materials:
-
Anthracene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Benzene (for washing)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anthracene in anhydrous nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
Portion-wise, add anhydrous aluminum chloride while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Wash the organic layer successively with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the nitrobenzene under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2-acetylanthracene from other isomers and byproducts.
Protocol 2: Oxidation of 2-Acetylanthracene to this compound
This protocol outlines a general procedure using potassium permanganate.
Materials:
-
2-Acetylanthracene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for workup)
-
Water
-
Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-acetylanthracene in a suitable solvent (e.g., pyridine, acetone, or a mixture with water).
-
Prepare an aqueous solution of potassium permanganate, optionally with a base like NaOH or K₂CO₃.
-
Slowly add the KMnO₄ solution to the stirred solution of 2-acetylanthracene. The reaction is exothermic and may require cooling to control the temperature.
-
Heat the reaction mixture under reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. Monitor by TLC.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Alternatively, add sodium bisulfite to the cooled reaction mixture until the brown precipitate dissolves.
-
Acidify the filtrate with a mineral acid (e.g., H₂SO₄ or HCl) to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
Troubleshooting guide for using 2-Anthracenecarboxylic acid in experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Anthracenecarboxylic acid in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is an aromatic carboxylic acid featuring an anthracene core. It appears as a yellow to orange crystalline powder. Its primary applications are in materials science as a precursor for fluorescent and optoelectronic materials, in organic synthesis for creating larger molecules, and in research as a fluorescent probe or photosensitizer.
2. What are the main safety precautions when handling this compound?
This compound can cause skin and eye irritation. It is essential to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
3. How should this compound be stored?
It should be stored in a cool, dry place, protected from light and strong oxidizing agents.
Troubleshooting Guides
Issue 1: Poor Solubility
Question: I am having difficulty dissolving this compound. What can I do?
Answer: this compound is known to have very low solubility in water (approximately 0.68 mg/L).[1] The following steps and solvent considerations can help address this issue.
Troubleshooting Workflow:
References
Technical Support Center: Enhancing the Photostability of 2-Anthracenecarboxylic Acid-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the photostability of 2-Anthracenecarboxylic acid (2-ACA)-based materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving 2-ACA and its derivatives.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of fluorescence signal during microscopy | Photobleaching: The 2-ACA molecules are being irreversibly damaged by the excitation light. | - Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. - Minimize Exposure Time: Use the shortest possible exposure time for your detector. - Use Antifade Reagents: Mount your sample in a commercially available antifade medium. Note that some antifade reagents containing p-phenylenediamine (PPD) may not be optimal for all fluorophores. - Deoxygenate Solutions: The primary photodegradation pathway for many anthracene derivatives involves reaction with molecular oxygen.[1] Deoxygenate your solvents by sparging with an inert gas like nitrogen or argon. |
| Inconsistent fluorescence intensity between samples | Variations in Experimental Conditions: Differences in illumination, sample preparation, or storage can lead to inconsistent results. | - Standardize Illumination: Ensure that all samples are illuminated with the same light intensity and for the same duration. - Consistent Sample Preparation: Use a standardized protocol for sample preparation, including solvent, concentration, and mounting medium. - Protect from Ambient Light: Store 2-ACA solutions and prepared samples in the dark to prevent photodegradation before imaging. |
| Formation of non-fluorescent precipitates in solution upon light exposure | Photodimerization: 2-ACA can undergo a [4+4] photocyclodimerization reaction, leading to the formation of non-fluorescent dimers that may precipitate out of solution. | - Work with Dilute Solutions: Lowering the concentration of 2-ACA can reduce the probability of intermolecular dimerization. - Incorporate Steric Hindrance: If synthesizing 2-ACA derivatives, introduce bulky substituents near the 9 and 10 positions of the anthracene core to sterically hinder dimerization. - Use Host Molecules: Encapsulating 2-ACA in host molecules like cyclodextrins can isolate individual molecules and prevent dimerization.[2] |
| Shift in fluorescence emission spectrum | Solvent Effects or Degradation: The polarity of the solvent can influence the emission spectrum. Alternatively, the formation of photodegradation products can lead to the appearance of new emission bands. | - Solvent Selection: Be aware that the fluorescence of anthracene derivatives can be sensitive to the solvent environment.[1] Choose a solvent system that is optimal for your application and maintain consistency. - Analyze for Degradation Products: Use analytical techniques like HPLC or mass spectrometry to check for the presence of photodegradation products. The primary photodegradation product of some anthracene carboxylic acids is anthraquinone. |
| Poor signal-to-noise ratio | Low Quantum Yield or High Background: The intrinsic fluorescence quantum yield of 2-ACA may be low in your experimental system, or there may be high background fluorescence. | - Optimize Solvent and pH: The fluorescence quantum yield can be influenced by the solvent and pH. Experiment with different buffered solutions to find the optimal conditions. - Use Spectral Unmixing: If background fluorescence is an issue, use spectral imaging and unmixing techniques to separate the 2-ACA signal from the background. - Select Appropriate Filters: Ensure that your microscope filter sets are optimized for the excitation and emission spectra of 2-ACA to maximize signal collection and minimize background. |
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of photodegradation for 2-ACA-based materials?
A1: The two primary photodegradation pathways for anthracene derivatives like 2-ACA are:
-
Photooxidation: In the presence of oxygen, the excited anthracene core can generate reactive oxygen species (ROS), such as singlet oxygen. These ROS can then react with the 2-ACA molecule, leading to the formation of non-fluorescent endoperoxides and subsequent degradation products like anthraquinones.[1]
-
Photodimerization: Upon absorption of light, two 2-ACA molecules can undergo a [4+4] cycloaddition reaction to form a non-fluorescent dimer. This is more likely to occur at higher concentrations.
Q2: How can I enhance the photostability of my 2-ACA-based materials?
A2: Several strategies can be employed to improve the photostability of 2-ACA materials:
-
Chemical Modification: Introducing bulky substituents at or near the 9 and 10 positions of the anthracene ring can provide steric hindrance, which protects the molecule from both photooxidation and photodimerization.
-
Encapsulation: Incorporating 2-ACA into host structures such as cyclodextrins, polymers, or silica nanoparticles can physically isolate the molecules, preventing dimerization and shielding them from reactive species in the environment.[2]
-
Use of Stabilizers: Adding antioxidants or radical scavengers to the formulation can help to quench reactive oxygen species and reduce photooxidation.
-
Deoxygenation: Removing dissolved oxygen from the solvent or embedding the material in an oxygen-impermeable matrix can significantly reduce photooxidation.[1]
Q3: What is the influence of solvent and pH on the photostability of 2-ACA?
A3: The solvent and pH can significantly impact the photostability of 2-ACA. Studies on the related anthracene-9-carboxylic acid have shown that it is more photolabile in aqueous media at different pHs compared to most organic solvents. The polarity of the solvent can affect the rate of photodegradation, with more polar solvents sometimes accelerating the process.[1] The pH can influence the protonation state of the carboxylic acid group, which in turn can affect its electronic properties and susceptibility to photodegradation.
Q4: Are there any specific wavelengths of light that are particularly damaging to 2-ACA?
A4: Photodegradation is most efficient when the compound is irradiated at wavelengths where it strongly absorbs light. For 2-ACA, this is typically in the ultraviolet (UV) and blue regions of the spectrum. To minimize photodegradation, it is advisable to use the longest possible excitation wavelength that still provides adequate fluorescence and to avoid unnecessary exposure to UV light.
Q5: How do I choose an appropriate antifade reagent for use with 2-ACA?
A5: Many commercial antifade reagents are available, and their effectiveness can be compound-specific. It is recommended to test a few different formulations to find the one that works best for your 2-ACA-based material. Some common antifade reagents include those based on ascorbic acid, Trolox (a vitamin E analog), and n-propyl gallate. Be aware that some antifade agents, particularly those containing p-phenylenediamine (PPD), may quench the fluorescence of certain dyes.
Data Presentation
Table 1: Spectroscopic Properties of Anthracene-9-carboxylic Acid in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) |
| Water | 384, 365, 347, 333 | 7,400 (at 384 nm) | 400, 423, 448 |
| Methanol | 383, 364, 346, 329 | 8,900 (at 383 nm) | 402, 425, 450 |
| Ethanol | 383, 363, 346, 330 | 9,100 (at 383 nm) | 403, 426, 452 |
| Acetonitrile | 381, 361, 345, 328 | 8,700 (at 381 nm) | 400, 422, 446 |
| Cyclohexane | 380, 361, 345, 328 | 7,800 (at 380 nm) | 398, 420, 444 |
Data adapted from fluorescence and photostability studies of anthracene-9-carboxylic acid.
Table 2: Fluorescence Lifetime of Anthracene-9-carboxylic Acid in Ethanol
| Species | Lifetime (τ), ns |
| Monomer | 3.66 |
| H-bonded Dimer | 9.2 |
Data adapted from fluorescence and photostability studies of anthracene-9-carboxylic acid.
Experimental Protocols
Protocol 1: General Procedure for Assessing Photostability of 2-ACA
This protocol outlines a method for quantifying the photostability of a 2-ACA-based material by measuring its photobleaching rate using fluorescence microscopy.
-
Sample Preparation:
-
Prepare a stock solution of the 2-ACA material in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution to the desired working concentration in the experimental buffer or medium.
-
Mount the sample on a microscope slide. For solution-based assays, a sealed chamber can be used. For cellular imaging, follow standard cell culture and labeling protocols.
-
-
Microscope Setup:
-
Use a fluorescence microscope with a stable light source (e.g., laser or LED).
-
Select the appropriate filter cube for the excitation and emission wavelengths of 2-ACA.
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Locate a region of interest (ROI).
-
Acquire a time-lapse series of images with continuous illumination. The time interval between images should be as short as possible.
-
Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity for each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Protocol 2: Enhancing Photostability with Antifade Reagents
This protocol describes the use of an antifade mounting medium to improve the photostability of 2-ACA-labeled samples for fluorescence microscopy.
-
Sample Preparation:
-
Perform the staining or labeling of your sample with the 2-ACA-based probe according to your standard protocol.
-
Perform the final wash steps to remove any unbound probe.
-
-
Mounting:
-
Carefully remove the sample from the final wash buffer.
-
Add a small drop of a commercial antifade mounting medium to a clean microscope slide.
-
Place the sample onto the drop of mounting medium.
-
Gently lower a coverslip over the sample, avoiding air bubbles.
-
-
Sealing and Curing:
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out.
-
Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours at room temperature or in the dark.
-
-
Imaging:
-
Image the sample using the procedure described in Protocol 1.
-
Compare the photobleaching half-life of the sample mounted in the antifade medium to a control sample mounted in a standard buffer (e.g., PBS) to quantify the improvement in photostability.
-
Visualizations
Caption: Photodegradation and stabilization pathways of 2-ACA.
Caption: Troubleshooting workflow for 2-ACA photostability issues.
Caption: Logical relationships in addressing 2-ACA photostability.
References
Technical Support Center: Overcoming Aggregation-Caused Quenching of 2-Anthracenecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation-caused quenching (ACQ) of 2-Anthracenecarboxylic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Caused Quenching (ACQ) and why does it affect this compound?
A1: Aggregation-caused quenching is a phenomenon where the fluorescence intensity of a fluorophore, such as this compound (2-AC), decreases significantly at high concentrations or in poor solvents. This occurs because the planar aromatic rings of the anthracene molecules tend to stack together (π-π stacking), forming aggregates. In this aggregated state, non-radiative decay pathways, such as excimer formation, become dominant, "quenching" the fluorescence emission.[1][2]
Q2: How can I confirm that the loss of fluorescence in my 2-AC sample is due to ACQ?
A2: To confirm ACQ, you can perform a concentration-dependent fluorescence study. Measure the fluorescence intensity of 2-AC at various concentrations in a consistent solvent. A linear increase in fluorescence at low concentrations followed by a plateau or decrease at higher concentrations is a strong indicator of ACQ.[1] Additionally, comparing the fluorescence of a dilute solution to that of a concentrated solution or a solid-state sample can reveal the extent of quenching.
Q3: What are the most effective strategies to overcome ACQ for this compound?
A3: The most effective strategies involve preventing the self-aggregation of 2-AC molecules. Host-guest chemistry is a particularly powerful approach, where individual 2-AC molecules are encapsulated within the cavity of a host molecule, such as a cyclodextrin (CD) or a cucurbituril (CB).[3][4] This physical isolation prevents π-π stacking and restores the fluorescence of the monomeric 2-AC.
Q4: What is the effect of pH on the fluorescence and aggregation of this compound?
A4: The pH of the solution can significantly impact the fluorescence of 2-AC. The carboxylic acid group can be protonated or deprotonated depending on the pH. This change in charge can affect the molecule's solubility and tendency to aggregate, as electrostatic repulsion between the anionic carboxylate moieties at high pH can reduce aggregation.[5][6] The formation of hydrogen-bonded dimers is also a possibility, which can lead to a broad, red-shifted fluorescence emission.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal from 2-AC solution | 1. Aggregation-Caused Quenching (ACQ): The concentration of 2-AC is too high, leading to self-quenching. 2. Solvent Effects: The solvent may be promoting aggregation or have quenching properties. 3. Incorrect pH: The pH of the solution may be favoring a non-fluorescent or aggregated form of 2-AC. 4. Photobleaching: The sample has been exposed to the excitation light for too long. | 1. Dilute the sample to a lower concentration (e.g., in the micromolar range). Implement an ACQ mitigation strategy, such as encapsulation in cyclodextrin or cucurbituril. 2. Test different solvents. Protic solvents like water and alcohols can lead to sharper, more structured fluorescence spectra compared to aprotic solvents where broad emission from aggregates may be observed.[1] 3. Adjust the pH of the solution. The complexation with hosts like cyclodextrins can also be pH-dependent.[5] 4. Reduce the excitation light intensity or exposure time. Use freshly prepared samples. |
| Fluorescence spectrum is broad and red-shifted | 1. Excimer/Aggregate Formation: The broad emission is characteristic of excimers or other aggregated species formed at high concentrations.[1] 2. Hydrogen-Bonded Dimers: In certain solvents, 2-AC can form hydrogen-bonded dimers which have a distinct, broad fluorescence.[1] | 1. Dilute the sample significantly. The sharp, structured monomer fluorescence should become more prominent. 2. Use a host molecule like β-cyclodextrin or γ-cyclodextrin to encapsulate the 2-AC and prevent dimer formation.[3] |
| Inconsistent fluorescence readings | 1. Sample Precipitation: 2-AC may be precipitating out of solution, especially at high concentrations or in poor solvents. 2. Presence of Quenchers: Contaminants in the solvent or buffer, such as dissolved oxygen or certain ions, can quench fluorescence.[7] | 1. Visually inspect the sample for any turbidity or precipitate. If necessary, filter or centrifuge the sample. Consider using a co-solvent to improve solubility. 2. Use high-purity solvents and degas the solutions before measurement. Ensure all glassware is scrupulously clean. |
| Low efficiency of host-guest complexation | 1. Incorrect Host-Guest Ratio: The molar ratio of the host (cyclodextrin or cucurbituril) to 2-AC is not optimal. 2. Insufficient Incubation Time/Mixing: The host and guest have not had enough time or energy to form the inclusion complex. 3. Incompatible Solvent: The solvent may be competing with 2-AC for the host cavity. | 1. Perform a titration experiment, varying the concentration of the host while keeping the 2-AC concentration constant, to determine the optimal ratio. For 2-AC, 1:2 complexes with γ-cyclodextrin have been reported to be very stable.[3] 2. Allow for an adequate incubation period with stirring or sonication to facilitate complex formation. 3. Host-guest complexation is often most efficient in aqueous solutions where the hydrophobic effect drives the inclusion of the nonpolar guest into the host cavity. |
Quantitative Data Summary
The following table summarizes representative quantitative data on the fluorescence enhancement of aromatic molecules upon encapsulation, demonstrating the potential for overcoming ACQ. Note that specific data for this compound is limited in the literature, so data for analogous compounds are provided for comparison.
| Fluorophore | Host Molecule | Fluorescence Enhancement (F/F₀) | Binding Constant (K) / M⁻¹ | Reference |
| 2-Anilinonaphthalene-6-sulfonate (2,6-ANS) | Cucurbituril[4] | ~5 | 52 ± 10 | [8] |
| 2,6-ANS | Cucurbituril[9] | ~25 | 600 ± 150 | |
| Four-armed p-xylene derivative (M1) | Cucurbituril[9] | ~5 | - | [9][10] |
| Four-armed p-xylene derivative (M1) | Cucurbituril[8] | ~9 | - | [9][10] |
| This compound | γ-Cyclodextrin | Forms a stable 1:2 complex | K₁ = 161 ± 25, K₂ = 38,500 ± 3300 | [3] |
Key Experimental Protocols
Protocol 1: Preparation of a this compound Inclusion Complex with β-Cyclodextrin
This protocol is adapted from methodologies used in studies of the photocyclodimerization of 2-AC, which require the formation of an inclusion complex.[5]
Materials:
-
This compound (2-AC)
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Buffer solution (e.g., phosphate or borate buffer, pH as required for the experiment)
-
Sonicator
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of β-Cyclodextrin:
-
Weigh an appropriate amount of β-CD and dissolve it in the desired buffer or deionized water to achieve the desired concentration (e.g., 10 mM). Sonication may be required to fully dissolve the β-CD.
-
-
Prepare a stock solution of this compound:
-
Due to its low water solubility, it is best to prepare a concentrated stock solution of 2-AC in a suitable organic solvent such as DMSO or ethanol (e.g., 10 mM).
-
-
Formation of the Inclusion Complex:
-
In a clean volumetric flask, add the desired volume of the β-CD stock solution.
-
While stirring, add a small aliquot of the 2-AC stock solution to the β-CD solution to achieve the final desired concentration of 2-AC (typically in the µM range) and the desired molar ratio of 2-AC to β-CD (e.g., 1:1, 1:2, or with a large excess of β-CD).
-
Ensure the volume of the organic solvent from the 2-AC stock is minimal (e.g., <1% of the total volume) to avoid interference with complex formation.
-
Allow the mixture to stir or sonicate for a period of time (e.g., 30-60 minutes) at a controlled temperature to ensure equilibration and complete complex formation.
-
-
Characterization:
-
Measure the fluorescence spectrum of the complex solution. An increase in fluorescence intensity and a potential shift in the emission maximum compared to a control sample of 2-AC in the same buffer without β-CD will indicate the formation of the inclusion complex and the mitigation of ACQ.
-
UV-Vis spectroscopy can also be used to monitor complex formation, often observed as a slight shift in the absorption spectrum of 2-AC.[3][5]
-
Visualizations
Caption: Mechanism of Aggregation-Caused Quenching (ACQ) of this compound.
Caption: Experimental workflow for mitigating ACQ using host-guest encapsulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Supramolecular Enantiodifferentiating Photocyclodimerization of this compound Mediated by Bridged β-Cyclodextrins: Critical Effects of the Host Structure, pH and Co-Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. SupraBank - A fluorescent host-guest complex of cucurbituril in solution: a molecular Jack O'Lantern [suprabank.org]
- 9. Cucurbituril-based supramolecular host–guest complexes: single-crystal structures and dual-state fluorescence enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbituril-based supramolecular host-guest complexes: single-crystal structures and dual-state fluorescence enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing 2-Anthracenecarboxylic acid
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing 2-Anthracenecarboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an aromatic carboxylic acid with the chemical formula C₁₅H₁₀O₂.[1] It appears as a light yellow to yellow or green crystalline powder.[2][3] Due to its fluorescent properties, it is commonly used as an intermediate in the synthesis of fluorescent and optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photosensitive dyes.[1] It also serves as a building block in organic synthesis for creating anthracene-based ligands, fluorescent labeling compounds, and coordination complexes.[1]
Q2: What are the general safety precautions for handling this compound?
A2: this compound is irritating to the eyes, respiratory system, and skin.[4][5] When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[4][5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] For skin contact, wash the affected area thoroughly with soap and water.[4]
Q3: How should this compound be properly stored?
A3: this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly sealed and protected from light, as it is light-sensitive.[1][4] The ideal storage temperature is room temperature, with some suppliers recommending storage at <15°C in a dark place.[2][4] It should also be stored away from strong oxidizing agents.[1]
Q4: What are the key physical and chemical properties of this compound?
A4: The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₂ |
| Molecular Weight | 222.24 g/mol |
| Melting Point | 283-289 °C[2][4][7] |
| Appearance | Light yellow to yellow to green powder/crystal[2][4] |
| Solubility | Insoluble in water;[1][7] Soluble in Dimethylformamide (DMF);[2] Slightly soluble in DMSO, Ethyl Acetate, and Methanol (sonication may be required)[4] |
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound
Symptoms: The compound does not dissolve in the chosen solvent, or the solution is cloudy.
Possible Causes:
-
Incorrect Solvent Choice: this compound has very low solubility in water.[8]
-
Insufficient Solvent Volume: The concentration of the acid may be too high for the chosen solvent.
-
Low Temperature: The solubility of the compound may be lower at colder temperatures.
-
Compound Purity: Impurities in the compound can affect its solubility.
Solutions:
-
Solvent Selection:
-
For organic reactions, consider using Dimethylformamide (DMF), in which it is soluble.[2]
-
Other potential organic solvents include ethanol, ether, and chloroform.[1]
-
For aqueous solutions, consider adjusting the pH. In alkaline aqueous solutions, this compound will react to form a more soluble salt.[8]
-
-
Sonication and Heating:
-
Slight sonication can aid in the dissolution in solvents like DMSO, Ethyl Acetate, and Methanol.[4]
-
Gently warming the solution may increase solubility, but be cautious of potential degradation if the compound is heated for extended periods.
-
-
pH Adjustment (for aqueous media):
-
In a discussion among researchers, it was suggested that increasing the pH of an aqueous solution can improve the solubility of this compound by forming a salt.[8]
-
Experimental Protocol: Preparing a Solution of this compound
Objective: To prepare a clear, dissolved solution of this compound for experimental use.
Materials:
-
This compound
-
Selected solvent (e.g., DMF for organic medium, or an aqueous buffer for pH-adjusted dissolution)
-
Glass vial or flask
-
Magnetic stirrer and stir bar or sonicator
-
Personal Protective Equipment (gloves, safety glasses)
Methodology:
-
Safety First: Don appropriate PPE before handling the compound.
-
Weighing: Accurately weigh the desired amount of this compound in a fume hood.
-
Solvent Addition: Add the chosen solvent to the vessel containing the acid.
-
Dissolution:
-
For Organic Solvents (e.g., DMF):
-
Stir the mixture at room temperature using a magnetic stirrer.
-
If dissolution is slow, gentle warming or brief sonication can be applied.
-
-
For Aqueous Solutions (pH adjustment):
-
Start with deionized water.
-
Slowly add a base (e.g., NaOH solution) dropwise while monitoring the pH and observing for dissolution. The formation of the corresponding salt will increase solubility.[8]
-
-
-
Observation: Ensure the final solution is clear and free of any particulate matter. If not, consider the troubleshooting steps above.
Issue 2: Unexpected Reaction Outcomes or Degradation
Symptoms: A reaction involving this compound yields unexpected products, has a low yield, or the starting material appears to have degraded.
Possible Causes:
-
Light Exposure: this compound is light-sensitive.[4] Exposure to light, especially UV light, can lead to photodimerization or other unwanted photoreactions.
-
Reaction with Strong Oxidizing Agents: This compound is incompatible with strong oxidizing agents.[1]
-
Impure Starting Material: Impurities can interfere with the desired reaction.
Solutions:
-
Protection from Light:
-
Conduct experiments in a fume hood with the sash down to minimize light exposure.
-
Use amber-colored glassware or wrap reaction vessels in aluminum foil.
-
-
Reagent Compatibility:
-
Ensure that the reaction conditions do not involve strong oxidizing agents.
-
-
Purification of Starting Material:
-
If impurities are suspected, the acid can be purified by recrystallization from a suitable solvent.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues with this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 613-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Supramolecular Enantiodifferentiating Photocyclodimerization of this compound Mediated by Bridged β-Cyclodextrins: Critical Effects of the Host Structure, pH and Co-Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 613-08-1 [sigmaaldrich.com]
Technical Support Center: Purification of 2-Anthracenecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Anthracenecarboxylic acid. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective techniques for purifying this compound, a solid aromatic carboxylic acid, are recrystallization, acid-base extraction, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the known physical and chemical properties of this compound that are relevant to its purification?
A2: Understanding the physicochemical properties of this compound is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below.
| Property | Value | Relevance to Purification |
| Molecular Formula | C₁₅H₁₀O₂ | --- |
| Molecular Weight | 222.24 g/mol | --- |
| Appearance | Light yellow to yellow crystalline powder | Color can be an indicator of purity; darker colors may suggest impurities. |
| Melting Point | Approximately 289 °C | A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities. |
| pKa | ~4.2 | This value is essential for developing effective acid-base extraction protocols, as it dictates the pH at which the compound will be protonated (and thus soluble in organic solvents) or deprotonated (and soluble in aqueous base). |
| Solubility | See Table 2 | Solubility in various solvents at different temperatures is the basis for purification by recrystallization. |
Table 1: Physicochemical Properties of this compound
Q3: In which solvents is this compound soluble?
A3: The solubility of this compound varies significantly with the solvent, which is a key consideration for recrystallization and column chromatography.
| Solvent | Solubility | Notes |
| Water | Very low | The low solubility in water is exploited in precipitation after acid-base extraction.[1] |
| Acetic Acid | Very soluble | Can be a good solvent for recrystallization, but its high boiling point can make it difficult to remove.[1] |
| Dimethylformamide (DMF) | Soluble | A potential recrystallization solvent, though its high boiling point is a consideration. |
| Ethanol | Sparingly soluble | Can be used in mixed solvent systems for recrystallization. |
| Diethyl Ether | Sparingly soluble | Often used as the organic phase in acid-base extractions. |
| Chloroform | Sparingly soluble | A potential solvent for chromatography and extraction. |
| Hexanes | Insoluble | Can be used as an anti-solvent in mixed-solvent recrystallizations. |
Table 2: Qualitative Solubility of this compound
Purification Methodologies and Troubleshooting
This section provides detailed methodologies for the key purification techniques and troubleshooting guides to address common issues.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the compound of interest and impurities in a given solvent at different temperatures.
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Acetic acid is a good starting point.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
This method is useful when no single solvent provides the desired solubility profile. A common approach involves a "soluble" solvent in which the compound is readily soluble and an "insoluble" or "anti-solvent" in which it is not.[2][3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "soluble" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "insoluble" solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy.[2][3]
-
Clarification: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution cooled too quickly. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the impure compound.- The compound is too impure. | - Use a lower-boiling solvent.- Use a larger volume of solvent.- Purify the compound by another method (e.g., acid-base extraction) before recrystallization. |
| Low recovery of purified product. | - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the washing solvent is thoroughly chilled.- Use a pre-heated funnel for hot filtration. |
| Product is still colored. | - Colored impurities are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Table 3: Troubleshooting Guide for Recrystallization
Acid-Base Extraction
This technique separates acidic, basic, and neutral compounds based on their different solubilities in acidic and basic aqueous solutions. As a carboxylic acid, this compound can be effectively purified using this method.[1][4]
-
Dissolution: Dissolve the crude this compound (containing neutral and/or basic impurities) in an organic solvent such as diethyl ether or dichloromethane.
-
Extraction with Base: Transfer the organic solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated to its carboxylate salt and will dissolve in the aqueous layer. Shake the funnel gently and allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid. Combine the aqueous extracts. The organic layer now contains any neutral impurities.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and acidify by adding a strong acid, such as hydrochloric acid (HCl), dropwise until the solution is acidic (test with pH paper). The protonated this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
| Problem | Possible Cause | Suggested Solution |
| Emulsion formation at the interface. | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Poor separation of layers. | - The densities of the organic and aqueous layers are too similar. | - Add a small amount of a denser solvent (e.g., CCl₄) or a less dense solvent (e.g., hexanes) to the organic layer. |
| Low yield of precipitated product. | - Incomplete extraction into the aqueous layer.- Incomplete precipitation upon acidification. | - Perform multiple extractions with the aqueous base.- Ensure the aqueous solution is sufficiently acidified (pH < 2). |
Table 4: Troubleshooting Guide for Acid-Base Extraction
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
-
Stationary Phase Selection: Silica gel is a common and effective stationary phase for the purification of carboxylic acids.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the mobile phase is gradually increased to elute the compounds from the column. To prevent streaking of the acidic compound on the silica gel, it is often beneficial to add a small amount of acetic acid (0.1-1%) to the mobile phase.
-
Column Packing: Prepare a slurry of the silica gel in the initial, less polar mobile phase and pour it into a chromatography column. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of compounds (overlapping bands). | - Inappropriate mobile phase polarity.- Column was overloaded with sample. | - Optimize the mobile phase composition using TLC first.- Use a larger column or a smaller amount of sample. |
| Streaking or tailing of the compound band. | - The compound is interacting too strongly with the stationary phase.- Ionization of the carboxylic acid on the silica. | - Add a small amount of a more polar solvent to the mobile phase.- Add a small amount of acetic acid to the mobile phase to suppress deprotonation. |
| Cracking of the silica gel bed. | - The column ran dry.- The packing of the column was not uniform. | - Always keep the top of the silica gel covered with the mobile phase.- Ensure the silica gel is packed evenly without air bubbles. |
Table 5: Troubleshooting Guide for Column Chromatography
Sublimation
Sublimation is a purification technique where a solid is heated under vacuum, causing it to transition directly into the gas phase, and then condensed back into a pure solid on a cold surface. This method is particularly suitable for compounds like this compound which can sublime and is effective for removing non-volatile impurities.
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a low pressure (high vacuum).
-
Heating: Gently heat the bottom of the apparatus containing the crude material. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition. The optimal temperature and pressure will need to be determined empirically but will be below the compound's triple point.[5]
-
Condensation: The gaseous this compound will condense as pure crystals on the cold finger or other cooled surface of the apparatus.
-
Collection: After the sublimation is complete, carefully vent the apparatus and collect the purified crystals from the cold surface.
| Problem | Possible Cause | Suggested Solution |
| No sublimation occurs. | - The temperature is too low.- The vacuum is not sufficient. | - Gradually increase the temperature.- Ensure a high vacuum is achieved and maintained. |
| The sample melts or decomposes. | - The temperature is too high. | - Reduce the heating temperature. A lower pressure may allow for sublimation at a lower temperature.[6] |
| Low yield of sublimed product. | - The sublimation was not run for a sufficient amount of time.- The cold surface is not cold enough. | - Allow more time for the sublimation to proceed to completion.- Ensure efficient cooling of the condensation surface. |
Table 6: Troubleshooting Guide for Sublimation
Visualization of Workflows and Logic
The following diagrams illustrate the decision-making process for selecting a purification technique and the general experimental workflow for purification.
References
Technical Support Center: Synthesis of 2-Anthracenecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-Anthracenecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are the oxidation of a 2-substituted anthracene precursor and the carboxylation of an organometallic anthracene derivative.
-
Route 1: Friedel-Crafts Acylation followed by Haloform Reaction. This two-step process involves the regioselective acylation of anthracene to form 2-acetylanthracene, which is then oxidized to the carboxylic acid.
-
Route 2: Grignard Reaction. This route involves the formation of a Grignard reagent from 2-bromoanthracene, followed by its reaction with carbon dioxide (carboxylation) to yield the target acid after an acidic workup.[1]
Q2: I'm getting a mixture of isomers (1-, 2-, and 9-substituted) during the Friedel-Crafts acylation of anthracene. How can I improve selectivity for the 2-position?
A2: Regioselectivity in the Friedel-Crafts acylation of anthracene is highly dependent on the solvent. To favor the formation of the 2-acetylanthracene precursor, using nitrobenzene as the solvent is recommended.[2] In contrast, solvents like ethylene chloride tend to yield the 1-isomer, while chloroform favors the 9-isomer.[3] Careful control of reaction conditions is crucial to minimize the formation of di-acylated byproducts.[3]
Q3: My Grignard reaction is failing or giving very low yields. What are the common causes?
A3: Grignard reactions are notoriously sensitive to moisture and air. The most common causes for failure are:
-
Presence of Water: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous solvents must be used. Even trace amounts of water will quench the Grignard reagent.
-
Inactive Magnesium: The surface of the magnesium metal may be coated with magnesium oxide, preventing the reaction. Activate the magnesium turnings by crushing them in a mortar and pestle or by using a small crystal of iodine or 1,2-dibromoethane.
-
Impure Alkyl Halide: The starting material (2-bromoanthracene) must be pure and dry.
Q4: What is the most effective method for purifying the final this compound product?
A4: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. A good solvent system is one where the compound is highly soluble at high temperatures but has low solubility at room temperature or below. For challenging separations from isomers like phenanthrene, advanced techniques such as using water-soluble macrocycle cages for selective extraction may be employed. Another effective method is sublimation, where the crude product is heated under high vacuum, allowing the pure compound to deposit on a cold surface.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Friedel-Crafts Acylation | Moisture deactivating the AlCl₃ catalyst. | Ensure all glassware is flame-dried and reagents are anhydrous. Work under an inert atmosphere (N₂ or Ar). |
| Incomplete reaction. | Increase reaction time or temperature moderately, monitoring by TLC to avoid byproduct formation. Use a stoichiometric amount of AlCl₃.[3] | |
| Product loss during workup. | Perform the hydrolysis of the reaction complex at low temperatures (ice/acid mixture) to prevent degradation. | |
| Formation of Polyacylated Byproducts | Reaction conditions are too harsh. | Reduce reaction time and/or temperature. Avoid using a large excess of the Lewis acid catalyst.[3] |
| Low or No Yield in Grignard Carboxylation | Wet reagents or glassware. | Flame-dry all glassware and use anhydrous solvents (e.g., THF, diethyl ether). Ensure the 2-bromoanthracene is dry. |
| Poor quality carbon dioxide. | Use dry ice (solid CO₂) that is fresh and has not accumulated frost (water). Alternatively, bubble dry CO₂ gas through the reaction mixture.[5] | |
| Grignard reagent did not form. | Activate magnesium with iodine or 1,2-dibromoethane. Ensure the slow addition of the alkyl halide to initiate the reaction. | |
| Difficulty Separating from Starting Material or Isomers | Improper purification technique. | For purification from non-acidic impurities, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ether) and extract with aqueous NaOH. The carboxylic acid will move to the aqueous layer as its sodium salt. Separate the layers and re-acidify the aqueous layer with HCl to precipitate the pure product.[5] |
| Co-crystallization of isomers. | If recrystallization is ineffective, consider column chromatography. For anthracene derivatives, a common mobile phase is a hexane/dichloromethane mixture.[4] |
Data Presentation: Comparison of Synthetic Routes
The selection of a synthetic route often involves a trade-off between yield, availability of starting materials, and reaction complexity. The following table summarizes typical yields for key steps in the synthesis of this compound and its precursors.
| Synthetic Step | Method | Key Reagents | Solvent | Typical Yield | Reference |
| Precursor Synthesis | Friedel-Crafts Acylation | Anthracene, Acetyl Chloride, AlCl₃ | Nitrobenzene | Good (for 2-isomer) | [2] |
| Final Carboxylation | Haloform Reaction | 2-Acetylanthracene, NaOCl | Dioxane/H₂O | Moderate to Good | General Method[6] |
| Final Carboxylation | Grignard Carboxylation | 2-Bromoanthracene, Mg, CO₂ | Anhydrous THF | Variable, up to ~60-70% | General Method[1] |
Note: Yields are highly dependent on experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation and Haloform Reaction
This two-step protocol first prepares the 2-acetylanthracene intermediate, which is then oxidized to the final product.
Step A: Regioselective Synthesis of 2-Acetylanthracene [2]
-
In a flask equipped with a stirrer and drying tube, suspend anthracene in anhydrous nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) in portions, keeping the temperature below 10°C.
-
Add acetyl chloride dropwise while maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Wash with water, then with a sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the nitrobenzene solvent under reduced pressure.
-
Purify the crude 2-acetylanthracene by column chromatography or recrystallization.
Step B: Oxidation of 2-Acetylanthracene via Haloform Reaction
-
Dissolve the purified 2-acetylanthracene in a suitable solvent like dioxane or THF.
-
Prepare a solution of sodium hypochlorite (bleach) or sodium hypobromite (from NaOH and Br₂).
-
Slowly add the hypohalite solution to the stirred solution of the ketone. An excess of the oxidizing agent is typically required.
-
The reaction can be gently heated to ensure completion. Monitor by TLC.
-
After the reaction is complete, cool the mixture and quench any excess hypohalite with a reducing agent like sodium bisulfite.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2. This will precipitate the this compound.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove inorganic salts.
-
Purify the crude acid by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Synthesis via Grignard Carboxylation[6]
This protocol requires strict anhydrous conditions.
-
Preparation of Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 2-bromoanthracene in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 2-bromoanthracene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing.
-
Once initiated, add the remaining 2-bromoanthracene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Crush a sufficient quantity of dry ice (solid CO₂) into small pieces and add it portion-wise to the vigorously stirred Grignard solution. Alternatively, bubble dry CO₂ gas through the solution.
-
A viscous precipitate will form. Continue stirring and allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Work-up and Purification:
-
Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and then brine.
-
Perform an acid-base extraction: Extract the organic layer with aqueous sodium hydroxide (NaOH). The this compound will transfer to the aqueous layer.
-
Separate the aqueous layer and re-acidify it with cold, dilute HCl to precipitate the pure product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low product yield.
References
Technical Support Center: Addressing Spectral Interference with 2-Anthracenecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Anthracenecarboxylic acid (2-ACA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues related to spectral interference during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission maxima of this compound?
| Solvent | Excitation Maxima (λex) | Emission Maxima (λem) |
| Ethanol | ~360 nm[1] | ~404 nm[1] |
| Acetonitrile | ~325 nm[2] | Not Specified |
| Water | Not Specified | Not Specified |
Note: The spectral properties of 2-ACA can be sensitive to the solvent's polarity and proticity. It is always recommended to determine the optimal excitation and emission wavelengths empirically in your specific experimental system.
Q2: What are common substances that can cause spectral interference with 2-ACA?
Several types of substances can interfere with the fluorescence measurements of 2-ACA, primarily through fluorescence quenching or spectral overlap.
-
Fluorescence Quenchers: These molecules decrease the fluorescence intensity of 2-ACA. Common quenchers for anthracene derivatives include:
-
Nitroaromatic Compounds: These are known to be effective quenchers of anthracene fluorescence.[3]
-
Indole Derivatives: Can quench anthracene fluorescence, particularly in lipid bilayer environments.
-
Iodide Ions: Effective quenchers, especially in the presence of positively charged micelles.[4][5][6]
-
Molecular Oxygen: A well-known collisional quencher of fluorescence for many aromatic hydrocarbons.[7][8][9]
-
Acrylamide: Can act as a physical quencher of tryptophan fluorescence, a principle that can extend to other aromatic fluorophores.[10]
-
-
Compounds with Overlapping Spectra: Other fluorescent molecules in your sample with excitation or emission spectra that overlap with 2-ACA can lead to inaccurate measurements. It is crucial to characterize the spectral properties of all components in your sample.
Q3: How does pH affect the fluorescence of this compound?
The fluorescence of this compound can be influenced by pH due to the protonation state of the carboxylic acid group. Changes in pH can alter the electronic distribution of the molecule, potentially leading to shifts in the excitation and emission spectra, as well as changes in fluorescence intensity. At physiological pH, the carboxylic acid group is typically deprotonated, while at acidic pH, it will be protonated. These different species can have distinct spectral properties.
Troubleshooting Guides
Issue 1: Lower than expected fluorescence intensity.
This is a common issue that can arise from several factors, including quenching and the inner-filter effect.
Troubleshooting Steps:
-
Check for Quenchers: Review the composition of your sample for any of the common quenchers listed in the FAQ section. If a potential quencher is present, consider purification steps to remove it.
-
Deoxygenate Your Sample: If oxygen quenching is suspected, deoxygenate your sample by bubbling with an inert gas like nitrogen or argon.
-
Correct for the Inner-Filter Effect: At high concentrations, the sample itself can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity. This is known as the inner-filter effect.
-
Primary Inner-Filter Effect: Occurs when the sample absorbs the excitation light, reducing the number of photons reaching the center of the cuvette.
-
Secondary Inner-Filter Effect: Occurs when the sample re-absorbs the emitted fluorescence.
-
Experimental Protocol: Correcting for the Inner-Filter Effect
This protocol provides a method to correct for the inner-filter effect using absorbance measurements.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Your 2-ACA sample
-
Matching solvent/buffer
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of your 2-ACA sample at both the excitation wavelength (Aex) and the emission wavelength (Aem) using a UV-Vis spectrophotometer.
-
-
Calculate Correction Factor:
-
Use the following formula to calculate the correction factor (CF): CF = 10^((Aex + Aem) / 2)
-
-
Apply Correction:
-
Multiply your observed fluorescence intensity (F_obs) by the correction factor to obtain the corrected fluorescence intensity (F_corr): F_corr = F_obs * CF
-
Issue 2: Distorted or shifted emission spectrum.
Spectral distortion can be caused by overlapping emission spectra from other fluorescent molecules in your sample.
Troubleshooting Steps:
-
Characterize Individual Components: If possible, measure the fluorescence spectra of each component in your sample individually to identify any spectral overlap.
-
Optimize Excitation and Emission Wavelengths: Adjust the excitation and emission wavelengths to minimize the contribution from interfering fluorophores.
-
Spectral Unmixing: If spectral overlap is unavoidable, you can use a technique called spectral unmixing to mathematically separate the contributions of each fluorophore.
Experimental Protocol: Resolving Overlapping Spectra using Linear Unmixing
Linear unmixing is a computational method to separate the spectra of multiple fluorophores. This requires measuring the emission spectrum of each individual fluorophore (the "reference spectra").
Materials:
-
Fluorometer capable of spectral scanning
-
Purified samples of 2-ACA and the interfering fluorophore(s)
-
Your mixed sample
-
Software capable of linear algebra (e.g., MATLAB, Python with NumPy)
Procedure:
-
Acquire Reference Spectra:
-
Measure the emission spectrum of a pure sample of 2-ACA. This is your reference spectrum for 2-ACA.
-
Measure the emission spectrum of a pure sample of each interfering fluorophore. These are your reference spectra for the interferents.
-
-
Acquire the Spectrum of the Mixed Sample:
-
Measure the emission spectrum of your experimental sample containing both 2-ACA and the interfering fluorophore(s).
-
-
Perform Linear Unmixing:
-
The measured spectrum of the mixed sample is a linear combination of the reference spectra of the individual components. The goal is to solve for the contribution of each component.
-
This can be represented by the equation: Mixed_Spectrum = c1 * Ref_Spectrum1 + c2 * Ref_Spectrum2 + ..., where c1, c2, etc., are the contributions of each fluorophore.
-
This system of linear equations can be solved using least-squares fitting algorithms available in most scientific software packages.
-
Visualizing Workflows and Relationships
To aid in understanding the troubleshooting processes, the following diagrams illustrate the logical flow of identifying and addressing spectral interference issues.
Caption: A flowchart illustrating the general workflow for troubleshooting spectral interference.
Caption: The logical relationship between the cause, effect, and correction of the inner-filter effect.
Caption: The experimental workflow for resolving overlapping spectra using linear unmixing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chalcogen.ro [chalcogen.ro]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Fluorescence quenching of anthracene in charged micelles by pyridinium and iodide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence quenching of anthracene in charged micelles by pyridinium and iodide ions. [vivo.weill.cornell.edu]
- 7. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quenching of luminescence by oxygen - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. Acrylamide quenching of tryptophan photochemistry and photophysics - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent selection for optimal 2-Anthracenecarboxylic acid fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Anthracenecarboxylic acid fluorescence.
Frequently Asked Questions (FAQs)
Q1: Which solvent should I choose for optimal fluorescence of this compound?
A1: The optimal solvent depends on the desired fluorescence characteristics. Protic solvents like methanol and ethanol generally lead to sharper and more structured fluorescence spectra.[1][2] In contrast, aprotic solvents can result in a broad fluorescence band.[1] For high fluorescence quantum yield, less polar aprotic solvents are often preferable, as the quantum yield tends to decrease with increasing solvent polarity.[3][4]
Q2: How does solvent polarity affect the fluorescence emission of this compound?
A2: As solvent polarity increases, you can typically expect a red-shift (a shift to longer wavelengths) in the emission spectrum, which is a phenomenon known as solvatochromism.[3] This indicates a larger Stokes shift in more polar solvents. Concurrently, an increase in solvent polarity often leads to a decrease in the fluorescence quantum yield due to increased non-radiative decay processes.[3][4]
Q3: I am observing a very broad fluorescence emission. What could be the cause?
A3: A broad fluorescence emission for this compound is characteristic when using aprotic solvents.[1] If this is not the intended solvent, check for potential solvent contamination. Additionally, at higher concentrations, the formation of dimers or higher-order aggregates can occur, which may lead to changes in the emission spectrum, including broadening.[5]
Q4: My fluorescence intensity is very low. What are the possible reasons and solutions?
A4: Low fluorescence intensity can be due to several factors:
-
Solvent Quenching: Highly polar solvents can quench the fluorescence of this compound.[3] Consider using a less polar solvent if your experimental conditions allow.
-
Concentration: While counterintuitive, excessively high concentrations can lead to self-quenching through aggregate formation.[5] Prepare a dilution series to determine the optimal concentration for your instrument.
-
Degradation: this compound can be susceptible to photodegradation, especially in aqueous media.[2] Minimize exposure of your samples to ambient light and the excitation source in the fluorometer.
-
Incorrect Excitation/Emission Wavelengths: Ensure you are using the correct excitation wavelength and scanning the appropriate emission range for the solvent you are using. Refer to the data tables below for solvent-specific wavelengths.
Q5: Why does the shape of my fluorescence spectrum for this compound look different from the literature?
A5: The spectral shape is highly sensitive to the solvent environment. In protic solvents like water and alcohols, the spectrum is expected to be sharp and structured due to hydrogen bonding and inhibition of free rotation of the carboxylic group.[1][2] In aprotic solvents, the spectrum is typically broad.[1] Even small amounts of protic impurities in an aprotic solvent can significantly alter the spectral shape. Ensure your solvents are of high purity and are properly dried if necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | Solvent or cuvette contamination. | Use high-purity, spectroscopy-grade solvents. Thoroughly clean your cuvettes with an appropriate solvent. Run a blank spectrum of the solvent alone to check for background signals. |
| Weak or No Signal | Incorrect instrument settings. Low concentration. Photobleaching. | Optimize the excitation and emission slit widths on the spectrofluorometer. Prepare a fresh, slightly more concentrated sample. Minimize light exposure to the sample.[6] |
| Signal Saturation | Detector overload due to excessively high fluorescence intensity. | Reduce the concentration of your this compound solution. Decrease the excitation slit width or use a neutral density filter to attenuate the excitation light.[6] |
| Inconsistent Readings | Sample temperature fluctuations. Evaporation of a volatile solvent. | Allow samples to thermally equilibrate before measurement. Use a cuvette with a cap to minimize solvent evaporation, especially for volatile solvents. |
| Precipitate Formation | Poor solubility of this compound in the chosen solvent. | This compound has low solubility in water.[7] Consider using polar organic solvents like ethanol, methanol, or DMF.[3] For aqueous solutions, increasing the pH by adding a base will deprotonate the carboxylic acid and improve solubility.[7] |
Quantitative Data Summary
The following tables summarize the photophysical properties of this compound (2AC) and its derivatives in various solvents. This data can guide your solvent selection and experimental setup.
Table 1: Photophysical Data for this compound (2AC) in Different Solvents [3]
| Solvent | Absorption Max (λ_Abs, nm) | Emission Max (λ_Em, nm) | Stokes Shift (Δν_St, cm⁻¹) |
| N,N-dimethylacetamide (DMA) | 364 | 430 | 4090 |
| N,N-dimethylformamide (DMF) | 364 | 431 | 4140 |
| 1-propanol (1-PrOH) | 362 | 425 | 4020 |
| Ethanol (EtOH) | 363 | 425 | 3960 |
| Dimethyl sulfoxide (DMSO) | 366 | 431 | 3980 |
| Methanol (CH₃OH) | 362 | 425 | 4020 |
| Water (H₂O) | 360 | 432 | 4540 |
Data is for a related derivative, 2AC, presented as a reference for this compound.[3]
Experimental Protocols
1. Standard Sample Preparation
-
Solvent Preparation: Use spectroscopy-grade solvents to minimize background fluorescence. If necessary, dry aprotic solvents using standard laboratory procedures.
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a solvent where it is readily soluble, such as N,N-dimethylformamide (DMF) or ethanol.
-
Working Solution: Dilute the stock solution with the target solvent to the desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the stock solvent (e.g., DMF) is minimal to avoid influencing the results.
-
Homogenization: Gently vortex or sonicate the final solution to ensure homogeneity, especially if solubility is a concern.[2]
2. Fluorescence Spectroscopy Measurement
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.
-
Cuvette Preparation: Use a clean quartz cuvette. Rinse the cuvette multiple times with the solvent you are using for the measurement.
-
Blank Measurement: Fill the cuvette with the pure solvent and record a blank spectrum. This is crucial for subtracting any background signal from the solvent or cuvette.
-
Sample Measurement: Rinse the cuvette with your sample solution before filling it. Place the cuvette in the sample holder.
-
Set Parameters:
-
Set the excitation wavelength based on the absorption maximum in the chosen solvent (refer to Table 1).
-
Set the emission wavelength range to be scanned (e.g., 400 nm to 600 nm).
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Acquire Spectrum: Record the fluorescence emission spectrum of your sample.
-
Data Processing: Subtract the blank spectrum from your sample spectrum to obtain the corrected fluorescence data.
Visualized Workflows and Relationships
Caption: Workflow for selecting the optimal solvent for this compound fluorescence experiments.
Caption: Logical relationship between solvent properties and the fluorescence of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Refinement of experimental protocols involving 2-Anthracenecarboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Anthracenecarboxylic acid (2-ACA). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is an aromatic carboxylic acid featuring an anthracene core.[1] Due to its strong fluorescence and excellent photoelectric properties, it is widely used as a key intermediate and building block in several fields[1]:
-
Fluorescent Materials: It serves as a precursor for synthesizing organic luminescent materials (OLEDs), organic photovoltaic (OPV) materials, and photosensitive dyes.[1]
-
Organic Synthesis: The carboxyl group can be modified to form esters, amides, and other derivatives, making it a versatile reagent for creating anthracene-based ligands, fluorescent labels, and coordination complexes.[1]
-
Research and Analytics: It is used as a fluorescent probe, a photosensitizer, and a model compound for studying electron-transfer processes.[1] It has also been utilized in studies of regioselective photodimerization.[2][3]
Q2: What are the key physical and chemical properties of this compound? A2: The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 613-08-1 | [1][4] |
| Molecular Formula | C₁₅H₁₀O₂ | [1][4][5] |
| Molecular Weight | 222.24 g/mol | [1][5] |
| Appearance | Light yellow to yellow-green crystalline powder | [1][4][6] |
| Melting Point | 289 °C | [4][6] |
| pKa | 4.18 (at 25°C) | [4] |
| Stability | Stable under normal conditions, but light-sensitive | [4][7] |
Q3: How should I properly store this compound? A3: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from light and strong oxidizing agents.[1] The container should be sealed and stored at room temperature.[4]
Q4: What are the primary safety and handling precautions for this compound? A4: this compound is known to cause skin and serious eye irritation.[5] When handling, personal protective equipment such as gloves and safety glasses should be used to avoid skin and eye contact.[1] Work should be conducted in a well-ventilated area.[1]
Troubleshooting Guides
This section addresses common challenges encountered during experiments involving this compound.
Solubility and Sample Preparation
Q: I am having difficulty dissolving this compound. What solvents are effective? A: This is a common issue as 2-ACA is practically insoluble in water (approx. 0.68 mg/L).[8] Its solubility is highly dependent on the solvent and pH.
-
Organic Solvents: It is soluble in organic solvents like ethanol, ether, chloroform, acetic acid, and Dimethylformamide (DMF).[1][6][8]
-
Aqueous Solutions: To dissolve it in an aqueous medium, you can increase the pH by adding an alkali (e.g., NaOH, KOH). This deprotonates the carboxylic acid, forming a more soluble salt.[8] Be aware that this creates a solution of the salt, not the free acid, which may behave like a soap.[8]
| Solvent | Solubility | Reference |
| Water | Insoluble (~0.68 mg/L) | [8] |
| Ethanol | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Acetic Acid | Very Soluble | [8] |
| Dimethylformamide (DMF) | Soluble | [6] |
| DMSO, Ethyl Acetate, Methanol | Slightly Soluble (Sonication may help) | [4] |
| Aqueous Alkali | Well Dissolved (forms a salt) | [8] |
Derivatization Reactions
Q: My derivatization reaction to create a fluorescent ester is resulting in a low or no yield. What are the common causes? A: Low yield in derivatization is a frequent problem.[9] Consider the following factors:
-
Suboptimal Reaction Conditions: Ensure temperature, reaction time, and solvent are optimized. Some activating agents require heating to proceed efficiently.[9]
-
Presence of Water: Moisture can interfere with the reaction or hydrolyze the reagents/products.[9][10] Always use anhydrous solvents and dry glassware.[9]
-
Reagent Degradation: Derivatization reagents, especially diazomethane derivatives, can be unstable.[9] Use fresh reagents and store them properly, protected from light and moisture.[9]
-
Incorrect pH: The carboxylic acid must typically be in its carboxylate form for the reaction to proceed, which is influenced by the pH of the medium.[9]
Q: My chromatogram shows multiple unexpected peaks after derivatization. What is their likely source? A: Extraneous peaks can arise from several sources:
-
Excess Derivatization Reagent: Unreacted fluorescent labeling agent is a common cause.[9] Optimize the reagent-to-analyte ratio.
-
Side Reactions and Byproducts: The anthracene structure can undergo oxidation.[9] Additionally, if other nucleophilic groups (like phenols or thiols) are present in your sample, they may also react with the derivatizing agent.[9]
-
Sample Matrix Interference: Complex samples may contain endogenous fluorescent compounds that interfere with the analysis.[9]
Fluorescence Spectroscopy
Q: The fluorescence signal from my 2-ACA derivative is weak or absent. What should I check? A: Several factors can lead to a poor fluorescence signal:
-
Incorrect Instrument Settings: Verify that the excitation and emission wavelengths are set correctly for your specific derivative and solvent system.[11][12] Always run an initial scan to find the optimal peaks.
-
Low Concentration: The probe concentration may be too low for detection. Prepare a dilution series to find the optimal working concentration.[11]
-
pH Sensitivity: The fluorescence of anthracene derivatives can be pH-dependent. Check the pH of your buffer and ensure it remains stable.[11]
-
Probe Degradation: Fluorophores can be sensitive to light (photobleaching).[11] Prepare fresh solutions, store them in the dark at a low temperature (e.g., -20°C), and minimize light exposure during experiments.[11]
Q: My fluorescence signal is rapidly decreasing over time. What is causing this? A: A rapid decay in signal is typically due to photobleaching or the presence of a quencher.
-
Photobleaching: This is the light-induced degradation of the fluorophore. To mitigate this, reduce the intensity or duration of the excitation light, and consider adding a commercial anti-photobleaching agent to your buffer if it's compatible with your assay.[11]
-
Quenching: A quencher is a substance that de-excites the fluorophore through a non-radiative pathway. Common quenchers include dissolved oxygen, halide ions, and heavy metal ions.[11] De-gas your buffers to remove oxygen or use chelating agents like EDTA to sequester metal ions.[11]
References
- 1. This compound - Career Henan Chemical Co. [coreychem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective photocyclodimerization of this compound through ATP hydrolysis-driven conformational change using simulation prediction-designed GroEL mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 613-08-1 [chemicalbook.com]
- 5. This compound | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 613-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. fishersci.dk [fishersci.dk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-Anthracenecarboxylic Acid and 9-Anthracenecarboxylic Acid for Researchers
An in-depth analysis of the physicochemical properties, reactivity, and biological applications of two key anthracene derivatives.
This guide provides a comprehensive comparison of 2-Anthracenecarboxylic acid and 9-Anthracenecarboxylic acid, two important isomers of carboxyanthracene. These compounds, while structurally similar, exhibit distinct properties that influence their application in research, drug development, and material science. This document summarizes their key characteristics, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate isomer for their specific needs.
Physicochemical Properties: A Head-to-Head Comparison
The position of the carboxylic acid group on the anthracene ring significantly impacts the physicochemical properties of these isomers. A summary of these properties is presented in the table below.
| Property | This compound | 9-Anthracenecarboxylic Acid |
| Molecular Formula | C₁₅H₁₀O₂ | C₁₅H₁₀O₂ |
| Molecular Weight | 222.24 g/mol [1][2] | 222.24 g/mol [3] |
| Melting Point | 289 °C | 213-217 °C |
| Boiling Point | ~323.41 °C (estimate) | ~323.41 °C (estimate) |
| Appearance | Light yellow to green powder | Yellow crystalline powder |
| pKa | 4.18 (25 °C) | 3.65 (25 °C) |
| Solubility in Water | Very low (~0.68 mg/L) | Insoluble |
| Solubility in Organic Solvents | Slightly soluble in DMSO, Ethyl Acetate, Methanol. Very soluble in Acetic Acid.[4] | Soluble in ethanol, acetone, chloroform, DMSO, and dimethylformamide.[5] |
| UV-Vis λmax (in Ethanol) | Not explicitly found | 253 nm[5], 254 nm |
| Fluorescence | Strong fluorescence[6] | Exhibits fluorescence, with emission maxima dependent on concentration and solvent.[7] |
Structural and Reactivity Differences
The positioning of the carboxyl group at the 2- or 9-position of the anthracene core leads to significant differences in steric hindrance and electronic effects, which in turn govern their reactivity.
2.1. Steric Hindrance:
The carboxylic acid group at the 9-position experiences greater steric hindrance from the peri-hydrogens at the 1 and 8 positions. This steric crowding can influence the rate and feasibility of reactions involving the carboxyl group, such as esterification and amidation. In contrast, the 2-position is less sterically encumbered, potentially allowing for more facile reactions at the carboxyl group.
2.2. Electronic Effects:
The carboxyl group is an electron-withdrawing group. Its position on the anthracene ring influences the electron density distribution across the aromatic system. In 9-Anthracenecarboxylic acid, the carboxyl group is directly attached to the most reactive meso-position of the anthracene core. This can affect the electronic properties and reactivity of the anthracene ring itself, for instance, in electrophilic substitution or cycloaddition reactions. For this compound, the electronic influence of the carboxyl group is distributed differently across the ring system.
2.3. Reactivity of the Anthracene Core:
Anthracene is known to undergo reactions at its 9 and 10 positions, such as oxidation and Diels-Alder reactions.[8] The presence of a carboxyl group at the 9-position in 9-Anthracenecarboxylic acid can modulate this reactivity. For instance, electrophilic attack is directed to the 9 and 10 positions due to the higher electron density at these sites.[9]
Caption: Logical flow of reactivity differences.
Photophysical Properties
Both isomers are fluorescent, a characteristic property of the anthracene moiety. However, the position of the carboxyl group can influence the absorption and emission characteristics.
9-Anthracenecarboxylic acid has been more extensively studied in terms of its photophysics. Its fluorescence spectrum is known to be sensitive to the solvent environment and concentration.[7] At low concentrations, it exhibits a structured emission spectrum typical of anthracene, while at higher concentrations, a broad, structureless excimer emission band can be observed.[7]
While This compound is also known to be fluorescent, detailed comparative studies on its quantum yield and environmental sensitivity are less readily available in the literature. The substitution pattern is known to affect the photophysical properties of anthracene derivatives.[10][11][12]
Biological Activity: A Key Distinction
A significant and well-documented difference between the two isomers lies in the biological activity of 9-Anthracenecarboxylic acid . It is a known inhibitor of chloride channels, including Ca2+-activated Cl- currents (CaCCs) and the CLCN1-type chloride channel found in skeletal muscle.[13][14][15][16] This property has led to its use as a pharmacological tool to study the function of these channels and as a potential therapeutic agent for conditions like myotonia congenita.[16] The deuterated form, 9-Anthracene-d9-carboxylic acid, is also utilized as an internal standard in quantitative analyses for studying chloride channel function.[13]
The biological activity of This compound is not as well-characterized in the scientific literature.
Caption: Workflow of 9-ACA's biological action.
Experimental Protocols
5.1. Synthesis
-
Synthesis of 9-Anthracenecarboxylic Acid: A common method involves the oxidation of 9-anthraldehyde.[17] For example, 9-anthraldehyde can be reacted with an oxidizing agent like sodium chlorite in the presence of a phase transfer catalyst and a phosphate buffer.[18] Another route involves the reaction of anthracene with a trifluoromethanesulfonic anhydride/dimethylformamide complex to yield 9-anthracenecarbaldehyde, which is then oxidized.[19]
-
Synthesis of this compound: The synthesis of the 2-isomer can be achieved through methods such as the oxidation of 2-methylanthracene or via a multi-step process starting from anthraquinone-2-carboxylic acid.[20][21][22]
Caption: General synthesis workflow.
5.2. Esterification (Fischer Esterification)
A general procedure for the esterification of anthracenecarboxylic acids is the Fischer esterification.
-
Dissolve the anthracenecarboxylic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the ester by column chromatography or recrystallization.
5.3. Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield.[6][23][24]
-
Prepare a series of dilute solutions of both the sample and a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The concentrations should be chosen to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
Conclusion
This compound and 9-Anthracenecarboxylic acid, while sharing the same molecular formula, present a fascinating case of how isomeric differences can lead to distinct chemical and biological properties. The greater steric hindrance and unique electronic environment of the 9-isomer result in different reactivity and notable biological activity as a chloride channel inhibitor. In contrast, the 2-isomer, with its less hindered carboxyl group, may be more suitable for certain synthetic modifications. The choice between these two isomers will ultimately depend on the specific requirements of the research application, be it in medicinal chemistry, materials science, or fundamental organic chemistry studies. This guide provides the foundational data and experimental context to make an informed decision.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes [scirp.org]
- 12. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Anthracene-9-carboxylic acid inhibits an apical membrane chloride conductance in canine tracheal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chloride channel blocker - Wikipedia [en.wikipedia.org]
- 17. 9-Anthracenecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 18. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]
- 19. US6084134A - Process for preparing 9-anthracenecarbaldehyes - Google Patents [patents.google.com]
- 20. Anthracene-2-carboxylic acid methyl ester | 25308-60-5 [chemicalbook.com]
- 21. Anthracene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 22. ANTHRAQUINONE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 23. ptacts.uspto.gov [ptacts.uspto.gov]
- 24. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Validation of 2-Anthracenecarboxylic Acid as a Fluorescent Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Anthracenecarboxylic acid (2-ACA) with established fluorescent standards. The objective is to validate its potential as a reliable reference for fluorescence measurements, supported by experimental data and detailed protocols.
Introduction to Fluorescent Standards
Fluorescent standards are essential tools in chemical and biological research for the calibration of instrumentation and the quantification of fluorescence measurements. An ideal fluorescent standard should exhibit high photostability, a well-defined absorption and emission spectrum, a high and constant quantum yield, and a known fluorescence lifetime. This guide evaluates the performance of this compound against these criteria and compares it to commonly used standards such as Quinine Sulfate, Fluorescein, and Rhodamine 6G.
Photophysical Properties of this compound and Common Fluorescent Standards
The suitability of a compound as a fluorescent standard is determined by its photophysical properties. This compound, an aromatic carboxylic acid with an anthracene core, displays strong fluorescence.[1] Its absorption and emission characteristics are influenced by the solvent environment and pH. The following tables summarize the key photophysical parameters of 2-ACA and compare them with those of established fluorescent standards.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent |
| Absorption Max (λ_abs) | 361 nm | Tetrahydrofuran |
| Emission Max (λ_em) | 449 nm | Tetrahydrofuran |
| Quantum Yield (Φ_f) | 0.35 | Tetrahydrofuran |
| Fluorescence Lifetime (τ_f) | Data not available |
Table 2: Comparison of this compound with Common Fluorescent Standards
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) | Solvent |
| This compound | 361 nm | 449 nm | 0.35 | ~3.66 ns (estimate) | Tetrahydrofuran/Ethanol |
| Quinine Sulfate | 350 nm | 450 nm | 0.55 | 19.4 ns | 0.5 M H₂SO₄ |
| Fluorescein | 490 nm | 514 nm | 0.95 | 4.0 ns | 0.1 M NaOH |
| Rhodamine 6G | 530 nm | 555 nm | 0.95 | 4.1 ns | Ethanol |
Experimental Protocols
Accurate determination of photophysical parameters is crucial for validating a fluorescent standard. Below are detailed methodologies for key experiments.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Standard fluorophore (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_f = 0.55)
-
Solvent (e.g., Tetrahydrofuran)
Procedure:
-
Prepare a series of dilute solutions of both the sample (2-ACA) and the standard in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorption spectra of all solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength for both sample and standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
Materials:
-
TCSPC Spectrometer
-
Pulsed light source (e.g., picosecond laser or LED)
-
Sample and standard solutions in quartz cuvettes
Procedure:
-
Prepare a dilute solution of 2-ACA in the desired solvent.
-
Excite the sample with the pulsed light source at an appropriate wavelength.
-
Detect the emitted single photons and measure the time delay between excitation and emission.
-
Construct a histogram of the time delays, which represents the fluorescence decay curve.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ_f).
Visualizing the Validation Process
To better understand the workflow and relationships involved in validating a fluorescent standard, the following diagrams are provided.
Caption: Experimental workflow for the validation of a fluorescent standard.
Caption: Comparison of photophysical properties.
Discussion and Conclusion
This compound exhibits promising characteristics as a potential fluorescent standard, particularly in the blue-violet spectral region. Its strong fluorescence and well-defined spectral properties make it a candidate for further investigation. However, this guide highlights the current limitations in available data, specifically the lack of a definitive fluorescence lifetime for the 2-isomer and limited quantum yield data across a range of solvents.
Advantages of 2-ACA:
-
Strong intrinsic fluorescence.
-
Relatively simple molecular structure.
-
Soluble in common organic solvents.
Limitations and Future Work:
-
A comprehensive study of the photophysical properties of 2-ACA in a variety of solvents is required.
-
The fluorescence lifetime of 2-ACA needs to be experimentally determined.
-
The photostability of 2-ACA should be rigorously tested under various conditions.
References
A Comparative Guide to Anthracene-Based Fluorophores and Traditional Probes for Ion Detection
For Researchers, Scientists, and Drug Development Professionals
The sensitive and selective detection of ions is paramount in various fields, from biomedical research to environmental monitoring. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides a comparative overview of 2-anthracenecarboxylic acid and its derivatives as a class of fluorescent probes for ion detection, juxtaposed with widely-used, commercially available fluorescent ion indicators.
Overview of Fluorescent Ion Probes
Fluorescent ion probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific ion. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the fluorescence emission wavelength. The choice of a fluorescent probe is dictated by the specific ion of interest, the required sensitivity and selectivity, and the experimental conditions.
This compound and its Derivatives: Anthracene is a well-known fluorophore characterized by its high quantum yield and sensitivity to the local environment. While this compound itself is not extensively documented as a direct ion probe, its derivatives have been successfully employed for the detection of various metal ions. The carboxylic acid group can act as a simple binding site or be modified to create more complex chelators, tuning the probe's selectivity and sensitivity.
Commonly Used Fluorescent Probes: A variety of fluorescent probes are commercially available and have been extensively validated for detecting specific ions. These include probes like Fluo-4 and Fura-2 for calcium (Ca²⁺), and Mag-Fura-2 for magnesium (Mg²⁺). These probes are often based on a chelating moiety linked to a fluorophore.
Performance Comparison
The following tables summarize the key performance characteristics of selected anthracene-based probes and common fluorescent ion indicators. It is important to note that direct comparisons are limited as they are often designed for different target ions.
Table 1: Performance Data for Anthracene-Based Fluorescent Probes
| Probe | Target Ion | Detection Limit | Response Type | Solvent/Medium |
| ANT-Th (Anthracene-thiophene Schiff base) | Cr³⁺ | 0.4 µM[1] | Turn-on[1] | Ethanol/Water[1] |
| Anthracene-based adenine derivative 1 | Cu²⁺ | Not specified | Turn-off (97% quenching)[2] | CH₃CN with 0.02% DMSO[2] |
| Anthracene-based adenine derivative 2 | Cu²⁺ | Not specified | Turn-off (81% quenching)[2] | CH₃CN with 0.02% DMSO[2] |
| Eu-MOF with anthracene-based ligand | Fe³⁺ | 0.51 µM[3] | Turn-off (Quenching)[3] | DMF[3] |
Table 2: Performance Data for Common Fluorescent Ion Probes
| Probe | Target Ion | Dissociation Constant (Kd) | Fluorescence Change | Excitation/Emission (max) |
| Fluo-4 | Ca²⁺ | ~345 nM | >100-fold increase | 494 nm / 516 nm |
| Fura-2 | Ca²⁺ | ~145 nM | Ratiometric (shift in excitation) | 340 nm & 380 nm / 510 nm |
| Mag-Fura-2 | Mg²⁺ / Zn²⁺ | Mg²⁺: ~1.9 mM, Zn²⁺: 20 nM[4] | Ratiometric (shift in excitation) | Zn²⁺ bound: 323 nm[4] |
| Cal-520 | Ca²⁺ | ~320 nM | >100-fold increase | 492 nm / 514 nm |
Signaling and Detection Mechanisms
The interaction between a fluorescent probe and its target ion can trigger various photophysical processes that lead to a change in fluorescence.
Caption: General signaling mechanisms of fluorescent ion probes.
Chelation-Enhanced Fluorescence (CHEF): Upon ion binding, the probe's structure becomes more rigid, leading to a significant increase in fluorescence intensity ("turn-on").
Photoinduced Electron Transfer (PET): In the free probe, a nearby electron-donating group quenches the fluorophore's excitement. Ion binding to this group inhibits PET, causing a "turn-on" fluorescence response.
Paramagnetic Quenching: Paramagnetic metal ions like Cu²⁺ and Fe³⁺ can quench the fluorescence of the probe upon binding, leading to a "turn-off" response.
Experimental Protocols
Below are generalized experimental protocols for ion detection using an anthracene-based probe and a common calcium indicator.
Protocol 1: "Turn-On" Detection of Cr³⁺ using an Anthracene-Based Probe (ANT-Th)
This protocol is adapted from a study on an anthracene-thiophene Schiff base probe.[1]
Materials:
-
ANT-Th probe stock solution (e.g., 1 mM in a suitable organic solvent).
-
HEPES buffer solution.
-
Stock solutions of various metal ions (e.g., Cr³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) in water.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare the working solution of the ANT-Th probe (e.g., 10 µM) in a mixture of the organic solvent and HEPES buffer.
-
Record the baseline fluorescence emission spectrum of the probe solution. The free probe is expected to have low fluorescence.
-
To the cuvette, add increasing amounts of the Cr³⁺ stock solution.
-
After each addition, mix the solution and incubate for a short period (e.g., < 1 minute).
-
Record the fluorescence emission spectrum after each addition. A significant increase in fluorescence intensity indicates the detection of Cr³⁺.
-
To assess selectivity, repeat the experiment with other metal ion solutions.
Caption: Workflow for a 'turn-on' fluorescence detection experiment.
Protocol 2: Intracellular Calcium Imaging with Fluo-4 AM
This is a general protocol for loading cells with the acetoxymethyl (AM) ester form of Fluo-4.
Materials:
-
Fluo-4 AM stock solution (e.g., 1 mM in DMSO).
-
Pluronic F-127 stock solution (e.g., 20% w/v in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Fluorescence microscope equipped with appropriate filters for Fluo-4.
Procedure:
-
Prepare a loading solution by diluting the Fluo-4 AM stock solution in HBSS to a final concentration of 1-5 µM. Add Pluronic F-127 to the same final concentration as Fluo-4 AM to aid in dye dispersal.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells with fresh HBSS to remove excess dye.
-
Allow the cells to de-esterify the Fluo-4 AM to its active form for approximately 30 minutes at 37°C.
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
References
- 1. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthracene coupled adenine for the selective sensing of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Eu(iii) metal–organic framework based on anthracenyl and alkynyl conjugation as a fluorescence probe for the selective monitoring of Fe3+ and TNP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two anthracene-based zirconium metal-organic frameworks with fcu and hcp topologies as versatile fluorescent sensors for detection of inorganic ions and nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Anthracene-Based Carboxylic Acid Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, photophysical properties, and biological applications of 1-, 2-, and 9-Anthracenecarboxylic acid, providing key data and experimental protocols to inform research and development.
Anthracene-based carboxylic acids are a critical class of molecules in the fields of materials science and drug development. Their rigid, fluorescent core, combined with the versatile functionality of a carboxylic acid group, makes them valuable as fluorescent probes, building blocks for complex molecules, and pharmacologically active agents. The isomeric position of the carboxylic acid on the anthracene scaffold dramatically influences the molecule's steric, electronic, and photophysical properties, thereby dictating its potential applications. This guide provides a comparative study of the three primary isomers: 1-anthracenecarboxylic acid (1-ACA), 2-anthracenecarboxylic acid (2-ACA), and 9-anthracenecarboxylic acid (9-ACA).
Physicochemical and Photophysical Properties: A Quantitative Comparison
The substitution pattern on the anthracene ring directly impacts the electronic distribution and, consequently, the spectroscopic behavior and acidity of the isomers. The 9-position is the most sterically hindered and electronically distinct, leading to unique photophysical characteristics compared to the 1- and 2-positions.
| Property | 1-Anthracenecarboxylic Acid (1-ACA) | This compound (2-ACA) | 9-Anthracenecarboxylic Acid (9-ACA) |
| Molar Mass ( g/mol ) | 222.24 | 222.24 | 222.24 |
| Appearance | Light yellow to yellow-green powder | Yellow to orange crystalline powder | Light yellow to yellow-green powder |
| pKa | 3.69 | Not Reported | 3.65 |
| UV Abs. Max (λmax, nm) in THF | 385 | 363 | 366 |
| Fluorescence Em. Max (λem, nm) in THF | 456 | 449 | 468 |
| Fluorescence Quantum Yield (ΦF) in THF | 0.35 | 0.39 | 0.58 |
Data compiled from multiple sources. Spectroscopic data is specifically from studies conducted in Tetrahydrofuran (THF).
Synthesis of Anthracene Carboxylic Acid Isomers
The synthetic routes to each isomer vary, reflecting the different reactivities of the anthracene positions.
-
1-Anthracenecarboxylic Acid (1-ACA): A common route involves the reduction of 9,10-dihydro-9,10-dioxo-1-anthracenecarboxylic acid.[1][2]
-
This compound (2-ACA): This isomer is often synthesized from 2-methylanthracene or through multi-step reactions starting from anthraquinone-2-carboxylic acid.[3]
-
9-Anthracenecarboxylic Acid (9-ACA): Modern synthesis methods often utilize 9-anthraldehyde as a starting material, which is then oxidized to the carboxylic acid.[4] Earlier methods included the reaction of 9-bromoanthracene with an organolithium reagent followed by quenching with carbon dioxide.
Caption: Comparative Synthetic Pathways for ACA Isomers.
Biological and Pharmacological Applications
The distinct structural and electronic properties of the ACA isomers lead to divergent biological activities, making them suitable for different applications in drug development and chemical biology.
9-Anthracenecarboxylic Acid (9-ACA): A Well-Established Chloride Channel Blocker
9-ACA is widely recognized and used as an inhibitor of various chloride channels, including Ca²⁺-activated chloride channels (CaCCs).[5][6] This inhibitory action makes it an invaluable pharmacological tool for studying ion transport in various cell types, such as smooth muscle and epithelial cells.[5] Its ability to modulate chloride currents has implications for research into conditions where ion channel function is dysregulated, such as cystic fibrosis and certain cardiac arrhythmias.[7]
Caption: Mechanism of 9-ACA as a Chloride Channel Blocker.
This compound (2-ACA) Derivatives: Emerging Antiviral Potential
While 2-ACA itself is primarily known as an intermediate for fluorescent materials and optoelectronics, its derivatives have shown significant promise in drug development.[8] Notably, anthraquinone-2-carboxylic acid, a close derivative, has demonstrated potent antiviral activity against various influenza virus strains, including those resistant to oseltamivir.[8] Studies suggest its mechanism may involve the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp) and nucleoprotein (NP).[8] This finding opens a new avenue for the development of novel anti-influenza agents based on the 2-substituted anthracene scaffold.
1-Anthracenecarboxylic Acid (1-ACA): A Fluorescent Building Block
Currently, there is limited specific literature detailing the biological or pharmacological applications of 1-ACA in drug development. Its primary role in a research context is as a fluorescent building block. Its well-defined photophysical properties can be leveraged in the synthesis of more complex molecules, such as fluorescent probes or labeled ligands, for use in bioimaging and binding assays.
Experimental Protocols
Protocol 1: Synthesis of 9-Anthracenecarboxylic Acid from 9-Anthraldehyde
This protocol is based on the oxidation of 9-anthraldehyde.
-
Dissolution: Dissolve 9-anthraldehyde in a suitable solvent such as a mixture of isopropanol and water.
-
Addition of Reagents: Add an auxiliary agent (e.g., 2-methyl-2-butene) and a pH buffer (e.g., sodium dihydrogen phosphate) to the solution under stirring.
-
Oxidation: Slowly add an aqueous solution of an oxidizing agent, such as sodium chlorite (NaClO₂), while maintaining the temperature between 20-30°C.
-
Reaction: Allow the reaction to proceed at room temperature for 2-3 hours after the addition is complete.
-
Work-up: Evaporate the solvent. Adjust the pH of the remaining aqueous solution to 1-5 with HCl.
-
Extraction & Purification: Extract the product with an organic solvent. Evaporate the organic phase to yield 9-anthracenecarboxylic acid, which can be further purified by recrystallization.
Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the determination of fluorescence quantum yield (ΦF) using a known standard.[9][10]
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to the anthracene carboxylic acid isomer being tested (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the test sample in spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters for both the standard and the test sample.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the standard and the test sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield of the test sample (Φtest) using the following equation: Φtest = Φstd * (Gradtest / Gradstd) * (ntest² / nstd²) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The 'std' and 'test' subscripts refer to the standard and test samples, respectively.
-
Caption: Workflow for Quantum Yield Measurement.
Conclusion
The choice of an anthracene-based carboxylic acid isomer is a critical design element in the development of new materials and therapeutics. 9-ACA stands out for its well-characterized role as a chloride channel blocker, making it a staple tool in pharmacology. The 2-ACA scaffold shows emerging potential, with its derivatives demonstrating promising antiviral activity, highlighting a fertile area for new drug discovery. While 1-ACA currently lacks specific, high-profile biological applications, its distinct photophysical properties make it a valuable component for the synthesis of novel fluorescent probes and materials. This guide provides the foundational data and methodologies to assist researchers in selecting the appropriate isomer to advance their scientific objectives.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Anthracene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. 9-Anthracenecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Assessing the Purity of Synthesized 2-Anthracenecarboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Anthracenecarboxylic acid, a key intermediate in the synthesis of dyes, pharmaceuticals, and fluorescent materials.[1][2] We will explore various methodologies, present comparative data, and provide detailed experimental protocols.
Physicochemical Properties of this compound
A foundational step in purity assessment is understanding the fundamental properties of the target compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₂ | [1][3] |
| Molecular Weight | 222.24 g/mol | [1][3] |
| CAS Number | 613-08-1 | [1][3][4] |
| Appearance | Yellow to green powder | [1] |
| Melting Point | 289 °C | [1][4][5] |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol | [4][5] |
Purity Assessment Methodologies: A Comparative Analysis
Several analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method often depends on the expected impurities, the required level of accuracy, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.
Quantitative Purity Analysis: Method Comparison
The following table summarizes the typical performance of each method in the purity assessment of aromatic carboxylic acids like this compound.
| Analytical Method | Purity Determination (%) | Key Advantages | Common Impurities Detected |
| HPLC | >98% | High sensitivity and resolution for separating closely related impurities. | Isomeric impurities (e.g., 1- and 9-Anthracenecarboxylic acid), starting materials, and reaction byproducts. |
| ¹H NMR | Quantitative (qNMR) | Provides structural information and can quantify impurities with known structures. | Residual solvents, starting materials, and structurally similar byproducts. |
| Mass Spec (GC-MS/LC-MS) | >98% (GC)[1] | High sensitivity for detecting trace impurities and confirming molecular weight. | Byproducts with different molecular weights. |
| Melting Point | Qualitative | A sharp melting point range close to the literature value indicates high purity. | Broad melting range suggests the presence of impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities. A reverse-phase method is commonly used for aromatic carboxylic acids.[6]
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[8]
Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard (for qNMR): A certified reference material with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. The purity is determined by comparing the integral of a characteristic proton signal of this compound to the integral of a known proton signal from the internal standard.
Mass Spectrometry (MS)
Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides molecular weight information and is highly sensitive for detecting impurities.[3][9]
Protocol (GC-MS):
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector. Note: Derivatization may be required for carboxylic acids to increase their volatility for GC analysis.[10]
-
MS Detection: Electron Ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. If derivatization is needed, follow a standard protocol (e.g., esterification).
-
Analysis: The purity is assessed by the relative abundance of the main peak in the total ion chromatogram. The mass spectrum will confirm the molecular weight of the parent compound.
Melting Point Analysis
A simple and rapid method to get a preliminary indication of purity. Pure crystalline solids have a sharp melting point, while impurities will broaden and depress the melting range.[11]
Protocol:
-
Instrumentation: Melting point apparatus.
-
Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube.
-
Analysis: Slowly heat the sample in the melting point apparatus and observe the temperature at which the sample begins to melt and the temperature at which it is completely molten. A narrow range (e.g., < 2 °C) close to the literature value of 289 °C suggests high purity.[1]
Comparative Analysis with Alternatives
The purity requirements for this compound can be better understood by comparing it with its isomers and related compounds, which may be present as impurities or used in similar applications.
| Compound | Structure | Key Differentiating Analytical Feature |
| This compound | Isomer of Anthracene Carboxylic Acid | Unique fragmentation pattern in MS and distinct chemical shifts in NMR compared to its isomers. |
| 9-Anthracenecarboxylic acid [12] | Isomer of Anthracene Carboxylic Acid | Different retention time in HPLC and distinct NMR spectrum due to the different substitution pattern.[7][13] |
| Anthraquinone-2-carboxylic acid [14] | An oxidized derivative | Significantly different molecular weight (252.22 g/mol ) easily distinguished by MS.[14][15] Also has a different UV-Vis spectrum. |
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for Purity Assessment of this compound.
Logical Relationship of Analytical Techniques
The interplay between different analytical techniques provides a robust purity profile.
Caption: Interrelationship of Analytical Methods for Purity Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Career Henan Chemical Co. [coreychem.com]
- 3. This compound | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 613-08-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. plu.mx [plu.mx]
- 7. Separation of 9-Anthracenecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. sites.bu.edu [sites.bu.edu]
- 12. 9-Anthracenecarboxylic acid | C15H10O2 | CID 2201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]
- 14. 2-Anthraquinonecarboxylic acid | C15H8O4 | CID 67030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ANTHRAQUINONE-2-CARBOXYLIC ACID(117-78-2) MS [m.chemicalbook.com]
A Comparative Guide to 2-Anthracenecarboxylic Acid-Derived Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluorescent probes derived from 2-Anthracenecarboxylic acid with other common alternatives used in cellular imaging. The information presented is supported by experimental data drawn from multiple sources to facilitate the selection of appropriate tools for biological research.
Introduction to this compound as a Fluorescent Probe
This compound is a versatile aromatic carboxylic acid known for its intrinsic fluorescence, making it a valuable scaffold for the development of fluorescent probes.[1][2] Its derivatives can be functionalized to detect specific analytes within cellular environments. While not as commonly employed as some other fluorophores, probes based on anthracene carboxamides, derived from this compound, have demonstrated utility in detecting reactive oxygen species (ROS) such as hypochlorite in mitochondria.[3][4] These probes offer good photostability and can be targeted to specific organelles.[3][5]
This guide will focus on a representative application of a this compound-derived probe for the detection of mitochondrial hypochlorite and compare its performance with other classes of fluorescent probes used for live-cell imaging.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe is critical for obtaining reliable data in live-cell imaging. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability, and the limit of detection for its target analyte. The following table summarizes the performance of a representative this compound-derived probe against other common fluorescent probe families.
| Feature | This compound-Derived Probe (for ClO⁻) | Fluorene-Based Probes | Silicon Rhodamine (SiR) Dyes | Dicyanovinyl-Based Dyes |
| Example Probe | mito-ACS[3] | - | SiR-Actin[1] | - |
| Quantum Yield (Φ) | 0.255[6] | Generally high | Moderate to high | Moderate to high |
| Limit of Detection (LOD) | 23 nM (for ClO⁻)[3][4] | Analyte dependent | Analyte dependent | Analyte dependent |
| Response Time | < 6 seconds (for ClO⁻)[3][4] | Varies with probe design | Varies with probe design | Varies with probe design |
| Excitation Max (λex) | ~480 nm[3][7] | Typically in the blue-green range | ~650 nm[1] | Varies |
| Emission Max (λem) | ~575 nm[3][7] | Varies | ~670 nm[1] | Varies |
| Photostability | High[3][5] | Moderate to high | High | Moderate |
| Cell Permeability | Yes (with targeting moiety)[3] | Yes | Yes | Yes |
| Common Applications | ROS detection[3] | Ion sensing, general labeling | Cytoskeletal imaging, super-resolution microscopy[1] | Viscosity sensing, membrane potential |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent probes. Below are representative protocols for the use of a this compound-derived probe for mitochondrial hypochlorite detection and a general protocol for live-cell imaging with other fluorescent probes.
Protocol 1: Detection of Mitochondrial Hypochlorite with a this compound-Derived Probe (mito-ACS)
This protocol is adapted from studies on anthracene carboxamide-based probes.[3][7]
Materials:
-
Hela cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
mito-ACS probe
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) and Phorbol 12-myristate 13-acetate (PMA) (for inducing endogenous ClO⁻)
-
N-acetylcysteine (NAC) (ROS scavenger)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation at 480 nm, emission at 575 nm)
Procedure:
-
Cell Culture: Culture Hela cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Probe Preparation: Prepare a 1 mM stock solution of mito-ACS in DMSO.
-
Cell Staining and Treatment:
-
Control: Incubate cells with 5 µM mito-ACS in serum-free medium for 30 minutes.
-
Endogenous ClO⁻ Detection: Pre-treat cells with LPS and PMA (1.0 mg/mL) for 2 hours to stimulate ROS production, then incubate with 5 µM mito-ACS for 30 minutes.
-
Negative Control: Pre-treat cells with NAC (500 µM) for 2 hours to scavenge ROS, then incubate with 5 µM mito-ACS for 30 minutes.
-
-
Washing: Wash the cells three times with PBS.
-
Imaging: Image the cells using a fluorescence microscope.
Protocol 2: General Live-Cell Imaging with Alternative Fluorescent Probes (e.g., SiR-Actin)
This is a general protocol for staining live cells with commercially available probes.[1]
Materials:
-
Live cells cultured on glass-bottom dishes
-
SiR-Actin probe
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM with FBS and HEPES)
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of SiR-Actin in anhydrous DMSO.
-
Staining Solution Preparation: Dilute the SiR-Actin stock solution in pre-warmed live-cell imaging medium to a final concentration of 100-500 nM.
-
Cell Staining: Add the staining solution directly to the cells in their culture medium.
-
Imaging: Image the cells directly without a washing step using a fluorescence microscope with a Cy5 filter set (Excitation: 630-650 nm, Emission: 660-750 nm).
Visualizing Workflows and Pathways
Diagrams created using Graphviz are provided below to illustrate a typical experimental workflow for using a fluorescent probe and a representative signaling pathway that could be investigated using a this compound-derived probe.
Caption: A generalized workflow for cellular imaging with fluorescent probes.
Caption: A simplified signaling pathway leading to mitochondrial ROS production.
Conclusion
Probes derived from this compound represent a viable, though less common, alternative for specific applications in cellular imaging, particularly for the detection of reactive oxygen species. Their favorable photophysical properties, such as high photostability, make them suitable for demanding imaging experiments. However, the broader availability and extensive validation of other probe families, such as SiR dyes for cytoskeletal analysis, mean that the choice of probe should be carefully considered based on the specific biological question, the analyte of interest, and the imaging instrumentation available. This guide provides a starting point for researchers to compare and select the most appropriate fluorescent tools for their experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Career Henan Chemical Co. [coreychem.com]
- 3. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells | MDPI [mdpi.com]
Performance Evaluation of 2-Anthracenecarboxylic Acid Derivatives in Advanced Fluorescent Sensing Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intrinsic fluorescence of anthracene derivatives has positioned them as valuable building blocks in the development of sophisticated sensing technologies. This guide provides a comprehensive performance evaluation of a 2-Anthracenecarboxylic acid derivative, specifically 4,4'-(9,10-anthracenediyl)dibenzoic acid, when integrated into a metal-organic framework (MOF) for the detection of various analytes. The performance of this anthracene-based sensor is objectively compared with alternative fluorescent probes, supported by experimental data to aid researchers in selecting the most suitable materials for their specific applications.
Introduction to Anthracene-Based Fluorescent Sensors
This compound and its derivatives are aromatic compounds known for their excellent fluorescence properties.[1] These characteristics make them ideal candidates for the development of fluorescent probes and sensors. When incorporated as organic linkers in Metal-Organic Frameworks (MOFs), these anthracene-based ligands contribute to the creation of highly porous and stable structures with significant potential for selective and sensitive detection of various ions and organic molecules.[2][3] This guide focuses on the performance of two such MOFs, UiO-68-AN-fcu and UiO-68-AN-hcp, which utilize the this compound derivative 4,4'-(9,10-anthracenediyl)dibenzoic acid for the fluorescent detection of ferric ions (Fe³⁺), dichromate ions (Cr₂O₇²⁻), and 2-nitrophenol.[2][3]
Performance Benchmark: Detection of Fe³⁺, Cr₂O₇²⁻, and 2-Nitrophenol
The sensing capability of the anthracene-based MOFs, UiO-68-AN-fcu and UiO-68-AN-hcp, is based on fluorescence quenching upon interaction with the target analytes. The UiO-68-AN-hcp, with its distinct flower-like morphology, has been reported to exhibit a stronger quenching effect compared to the fcu topology.[2][3] The primary sensing mechanism is attributed to a dynamic quenching process involving energy and electron transfer between the excited MOF and the analyte.[2][3]
For a comprehensive comparison, the performance of these anthracene-based MOFs is benchmarked against other notable fluorescent probes used for the detection of the same analytes.
Table 1: Performance Comparison of Fluorescent Sensors for Fe³⁺ Detection
| Sensor Material | Limit of Detection (LOD) | Quenching Constant (Ksv) | Response Time | Reference |
| UiO-68-AN-hcp | Data not available | Data not available | < 1 min | [2][3] |
| Rhodamine B derivative | 0.067 µM | - | - | [4] |
| Chromone-based probe | 0.044 µM | - | < 1 min | [5] |
| Quinoxaline-based probe | 3.58 µM | 1.66 x 10⁷ M⁻¹ | 5 s | [2] |
Table 2: Performance Comparison of Fluorescent Sensors for Cr₂O₇²⁻ Detection
| Sensor Material | Limit of Detection (LOD) | Quenching Constant (Ksv) | Response Time | Reference |
| UiO-68-AN-hcp | Data not available | Data not available | < 1 min | [2][3] |
| Cadmium Complex | 1.6 x 10⁻⁴ M | 2.36 x 10⁴ M⁻¹ | - | [6] |
| Lanthanide MOF | 0.42 µM | - | - | [7] |
Table 3: Performance Comparison of Fluorescent Sensors for 2-Nitrophenol Detection
| Sensor Material | Limit of Detection (LOD) | Quenching Constant (Ksv) | Response Time | Reference |
| UiO-68-AN-hcp | Data not available | Data not available | < 1 min | [2][3] |
| Glycoluril-based probes | - | - | - | [1] |
| Zr(IV)-based MOF | 0.011 µM | - | - | [6] |
| ZnO/RuO₂ nanoparticles | 52.20 pM | - | 8.0 s | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensing performance. The following are generalized protocols for the synthesis of the anthracene-based MOF and its application in fluorescence sensing, based on available literature for similar UiO-68 structures.[9][10][11]
Synthesis of Anthracene-Based Zirconium MOF (UiO-68-AN)
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
4,4'-(9,10-anthracenediyl)dibenzoic acid (H₂ADBA)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., Benzoic acid or Acetic acid)
Procedure:
-
In a glass vial, dissolve ZrCl₄ and the H₂ADBA ligand in DMF. The molar ratio of ZrCl₄ to H₂ADBA is typically around 1:1.
-
Add a modulator, such as benzoic acid or acetic acid, to the solution. The amount of modulator is critical and may require optimization (e.g., 50 equivalents relative to the ligand).
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, a crystalline product should form.
-
Collect the crystals by filtration, wash them thoroughly with fresh DMF, and then with a solvent like ethanol.
-
Dry the product under vacuum to obtain the activated MOF.
Fluorescent Sensing of Analytes
Materials:
-
Activated UiO-68-AN MOF
-
Solvent (e.g., deionized water or an appropriate buffer)
-
Stock solutions of the analytes (Fe³⁺, Cr₂O₇²⁻, 2-nitrophenol)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Disperse a small amount of the activated UiO-68-AN MOF in the chosen solvent to create a stable suspension.
-
Record the initial fluorescence emission spectrum of the MOF suspension. The excitation wavelength should be chosen based on the absorption maximum of the anthracene-based ligand.
-
Add incremental amounts of the analyte stock solution to the MOF suspension.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a short period (e.g., less than 1 minute).
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a titration curve.
-
Calculate the quenching efficiency and the Stern-Volmer constant (Ksv) from the titration data. The Limit of Detection (LOD) can be determined based on a signal-to-noise ratio of 3.
-
To assess selectivity, repeat the experiment with other potentially interfering ions or molecules.
Signaling Pathways and Experimental Workflows
The underlying mechanisms of fluorescence sensing and the experimental procedures can be visualized to provide a clearer understanding of the processes involved.
Caption: Generalized mechanism of fluorescence quenching in the anthracene-based MOF sensor.
Caption: Workflow for the fluorescence sensing experiment.
Conclusion
Derivatives of this compound, particularly when integrated into MOF structures, demonstrate significant promise as robust fluorescent sensors for a variety of analytes. The UiO-68-AN platform showcases the potential for high sensitivity and selectivity, primarily through a fluorescence quenching mechanism. While direct quantitative performance data for this compound as a standalone probe is limited, its utility as a foundational component in advanced sensor design is evident. This guide provides a framework for comparing the performance of such anthracene-based systems against other fluorescent probes, offering researchers and drug development professionals the necessary information to make informed decisions for their sensing applications. Further research to quantify the performance metrics of these specific anthracene-based MOFs would be highly valuable to the scientific community.
References
- 1. New fluorescent probes based on supramolecular diastereomers for the detection of 2-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two anthracene-based zirconium metal-organic frameworks with fcu and hcp topologies as versatile fluorescent sensors for detection of inorganic ions and nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress in fluorescence sensors for the detection of Fe3+, Cr2O72− and nitrobenzene based on MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection of nitrophenols with a fluorescent Zr( iv ) metal–organic framework functionalized with benzylamino groups - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02494B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Anthracenecarboxylic Acid and Commercially Available Fluorophores
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Fluorophore for Your Application
The selection of an appropriate fluorophore is a critical decision in the design of fluorescence-based assays and imaging experiments. The photophysical properties of a fluorophore, such as its brightness, fluorescence lifetime, and photostability, directly impact the sensitivity, resolution, and duration of an experiment. This guide provides a comprehensive benchmark of 2-Anthracenecarboxylic acid against three widely used classes of commercially available fluorophores: Fluorescein (represented by FITC), Rhodamine B, and Coumarin derivatives. The objective is to furnish researchers with the necessary data to make an informed decision based on the specific demands of their experimental setup.
Quantitative Comparison of Fluorophore Properties
The performance of a fluorophore is primarily dictated by its photophysical parameters. The following table summarizes the key characteristics of this compound and its commercial counterparts. All data is presented for ethanol as the solvent to ensure a standardized comparison.
| Property | This compound | Fluorescein (FITC) | Rhodamine B | Coumarin Derivatives |
| Excitation Max (λex) | ~357 nm | ~495 nm[1] | ~543 nm | ~350-480 nm[2] |
| Emission Max (λem) | ~402 nm | ~519 nm[1] | ~565 nm | ~410-470 nm[3] |
| Molar Absorptivity (ε) | ~9,700 M⁻¹cm⁻¹ (estimated) | ~73,000 M⁻¹cm⁻¹[4] | ~110,000 M⁻¹cm⁻¹ | Variable |
| Quantum Yield (Φ) | ~0.27 (relative to Anthracene) | ~0.92[5] | ~0.49[6] | Variable |
| Fluorescence Lifetime (τ) | ~3.66 ns | ~4 ns | ~1.7 ns | Variable |
| Photostability | Moderate | Low to Moderate[1][7] | High[6] | Good[5] |
| Molecular Weight | 222.24 g/mol [8] | 389.38 g/mol [1] | 479.02 g/mol [6] | Variable |
Note on this compound Data: The molar absorptivity is an estimate based on the parent compound, anthracene. The quantum yield is calculated relative to anthracene, which has a quantum yield of 0.27 in ethanol.
Experimental Workflow and Methodologies
To ensure the reproducibility and accuracy of fluorophore characterization, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key photophysical parameters presented in this guide.
Experimental Workflow Diagram
The logical flow for benchmarking a novel fluorophore against existing standards is depicted in the following diagram.
Caption: A typical experimental workflow for benchmarking fluorophores.
Detailed Experimental Protocols
1. Determination of Molar Absorptivity (ε)
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
-
Materials: Spectrophotometer, quartz cuvettes (1 cm path length), analytical balance, volumetric flasks, and the fluorophore of interest.
-
Procedure:
-
Prepare a stock solution of the fluorophore in a suitable solvent (e.g., ethanol) with a precisely known concentration.
-
Create a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration.
-
The molar absorptivity (ε) is calculated from the slope of the linear fit of this plot, where the slope equals ε multiplied by the path length of the cuvette (typically 1 cm).
-
2. Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.
-
Materials: Fluorometer, quartz cuvettes, the fluorophore of interest, and a standard fluorophore with a known quantum yield in the same solvent (e.g., anthracene in ethanol, Φ = 0.27).
-
Procedure:
-
Prepare dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectra of both the sample and the standard, ensuring identical excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
3. Determination of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for its measurement.
-
Materials: TCSPC system with a pulsed light source (e.g., picosecond laser or LED) and a single-photon detector.
-
Procedure:
-
A dilute solution of the fluorophore is excited with a high-repetition-rate pulsed light source.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay curve.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.
-
4. Assessment of Photostability
Photostability refers to a fluorophore's resistance to photodegradation upon exposure to light. It is often characterized by the photobleaching half-life.
-
Materials: Fluorescence microscope with a stable light source and a sensitive camera, image analysis software (e.g., ImageJ).
-
Procedure:
-
A sample of the fluorophore is prepared on a microscope slide.
-
The sample is continuously illuminated with a constant light intensity.
-
A time-lapse series of images is acquired at regular intervals until the fluorescence intensity significantly decreases.
-
The mean fluorescence intensity in a region of interest is measured for each image.
-
The intensity values are normalized to the initial intensity.
-
The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Comparative Discussion
-
This compound: This fluorophore exhibits fluorescence in the blue region of the spectrum. Its estimated molar absorptivity is lower than that of the other compared fluorophores, suggesting it is a less efficient light absorber. Its fluorescence lifetime is comparable to that of fluorescein. While specific photostability data is not widely available, anthracene derivatives are generally considered to have moderate stability. Its smaller molecular size may be advantageous in certain bioconjugation applications where a bulky label is undesirable.
-
Fluorescein (FITC): A widely used and bright green fluorophore with a high quantum yield.[5] However, its major drawback is its relatively low photostability and pH sensitivity, which can limit its use in long-term imaging experiments.[1]
-
Rhodamine B: A bright, red-emitting fluorophore known for its excellent photostability.[6] Its high molar absorptivity makes it a very efficient light absorber. The fluorescence of Rhodamine B can be sensitive to the solvent environment.[6]
-
Coumarin Derivatives: This class of fluorophores typically emits in the blue-green region of the spectrum and is known for good photostability.[3][5] Their properties can vary significantly depending on the specific chemical structure, making them a versatile class of dyes for various applications, including as enzymatic substrates.[3]
Conclusion
The choice of a fluorophore should be guided by the specific requirements of the experiment. This compound presents itself as a potential blue-emitting fluorophore with moderate performance characteristics. For applications requiring high brightness and where photobleaching is not a major concern, fluorescein remains a viable option. For demanding applications that necessitate high photostability and bright red emission, Rhodamine B is a superior choice. Coumarin derivatives offer a range of options with generally good photostability for blue-green fluorescence applications. This guide provides the foundational data and protocols to assist researchers in making an informed selection and in benchmarking novel fluorophores for their specific needs.
References
- 1. This compound - Career Henan Chemical Co. [coreychem.com]
- 2. Virtual Labs [mas-iiith.vlabs.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. uregina.ca [uregina.ca]
- 5. omlc.org [omlc.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
A Critical Review of 2-Anthracenecarboxylic Acid: A Comparative Guide for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for accurate and reproducible experimental outcomes. 2-Anthracenecarboxylic acid, a versatile aromatic carboxylic acid, has emerged as a significant building block and functional molecule in diverse research fields. This guide provides a critical review of its applications, offering an objective comparison with alternative compounds and supported by experimental data to inform judicious selection in a research context.
This compound and its derivatives are widely utilized in organic synthesis, materials science, and analytical chemistry.[1][2] Their rigid, planar structure and inherent fluorescence make them particularly valuable as fluorescent probes and as components in optoelectronic materials.[1][2] This guide will delve into its primary applications, presenting a comparative analysis of its performance against other commonly used alternatives.
Fluorescent Probes: A Comparative Analysis
The intrinsic fluorescence of the anthracene core makes this compound a popular scaffold for the development of fluorescent probes.[1] These probes are often designed to detect specific analytes such as metal ions, reactive oxygen species, and biomolecules through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[1]
Performance Comparison with Alternative Fluorophores
While anthracene-based probes offer high quantum yields and good photostability, other fluorophores such as pyrene and coumarin derivatives present distinct advantages and disadvantages.[1][3]
| Feature | This compound Derivatives | Pyrene Derivatives | Coumarin Derivatives |
| Fluorescence Mechanism | Primarily monomer emission, often modulated by PET or CHEF.[1] | Exhibit both monomer and excimer (excited-state dimer) emission, enabling ratiometric sensing.[1] | Intramolecular Charge Transfer (ICT) states, sensitive to solvent polarity. |
| Key Advantages | High quantum yields, simple and well-defined emission spectra, good photostability.[1] | Unique ability to form excimers for ratiometric sensing, long fluorescence lifetime.[1] | High quantum yields, large Stokes shifts, good photostability.[3] |
| Limitations | Generally smaller Stokes shift compared to alternatives, potential for photobleaching via [4+4] photocycloaddition.[2] | Excimer formation is concentration-dependent, which can complicate quantitative measurements.[1] | Susceptible to photobleaching, though some derivatives show high resistance.[4] |
| Common Applications | "Turn-on" or "turn-off" probes for detecting metal ions and small molecules.[1] | Probing protein conformation, DNA/RNA sensing, and viscosity sensors.[1] | Cellular imaging, pH sensors, and enzyme activity probes. |
Experimental Protocols
General Protocol for Cellular Imaging with a this compound-Based Fluorescent Probe
This protocol provides a general framework for staining live cells. Optimization will be required for specific probes and cell types.[2]
Materials:
-
This compound-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (phenol red-free recommended)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide and allow them to adhere and reach 60-80% confluency.[2]
-
Probe Preparation: Prepare a 1-5 mM stock solution of the fluorescent probe in anhydrous DMSO.[2]
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 µM in pre-warmed, phenol red-free cell culture medium.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.[2]
-
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.[2]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Place the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂). Acquire images using the appropriate filter sets for the anthracene fluorophore (typically excitation around 365 nm and emission around 410-450 nm).[2]
Diagram of Experimental Workflow for Cellular Imaging
A generalized workflow for live-cell imaging using a fluorescent probe.
Applications in Materials Science
This compound and its derivatives are valuable components in the fabrication of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).[5][6] The anthracene core provides high charge carrier mobility and thermal stability.[5][7]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, anthracene derivatives are utilized as blue-emitting materials, hosts for phosphorescent emitters, and charge-transporting materials.[8][9] The performance of these devices is highly dependent on the molecular structure of the anthracene derivative.
| Anthracene Derivative Type | Application in OLEDs | Typical Performance Metrics |
| Blue Emitters | Used in the emissive layer to generate blue light. | High photoluminescence quantum yield (PLQY) (>70%), good color purity (CIE coordinates near (0.15, 0.15)).[10] |
| Host Materials | Form a matrix for phosphorescent dopants to achieve high-efficiency emission. | High triplet energy level (>2.7 eV), good thermal stability (Td > 400°C).[5] |
| Hole-Transporting Materials | Facilitate the injection and transport of holes from the anode. | High hole mobility (>10-4 cm²/Vs), suitable HOMO level (~5.4 eV).[5] |
Organic Solar Cells (OSCs)
In the realm of OSCs, anthracene-based molecules are explored as donor materials in bulk heterojunction devices.[6][11] Their broad absorption spectra and suitable energy levels are advantageous for efficient light harvesting and charge separation.
| Anthracene-based Donor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| AAN(T-DPP)₂/PC₇₁BM-based solar cells | 2.33% | - | 6.82 mA cm⁻² | 39.80%[11] |
| (DTBT-TPA)₂An-based devices | 1.72% | - | - | -[6] |
Analytical Chemistry: HPLC Derivatization
For the analysis of carboxylic acids, particularly fatty acids, that lack a native chromophore, derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity in High-Performance Liquid Chromatography (HPLC).[12] 9-Anthryldiazomethane (ADAM) is a widely used derivatizing reagent that reacts with carboxylic acids to form highly fluorescent esters.[13]
Comparison of Derivatization Reagents for Carboxylic Acids
| Derivatizing Reagent | Reaction Conditions | Detection Wavelengths (Ex/Em) | Advantages | Disadvantages |
| 9-Anthryldiazomethane (ADAM) | Room temperature, ~1 hour, no catalyst required.[12] | ~365 nm / ~412 nm[12] | Mild reaction conditions, high reactivity, stable reagent solution.[13] | Reagent can be light-sensitive. |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Elevated temperature (e.g., 60°C).[12] | ~260 nm / ~310 nm | Excellent sensitivity.[12] | Primarily used for amines, requires adaptation for carboxylic acids. |
| 4-Bromomethyl-7-methoxycoumarin | Heated (60-80°C), 30-60 minutes.[12] | ~325 nm / ~395 nm | Good sensitivity. | Requires heating. |
Diagram of the Derivatization and HPLC Analysis Workflow
A simplified workflow for the derivatization of carboxylic acids with ADAM followed by HPLC analysis.
References
- 1. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-Anthracenecarboxylic Acid and Fluorescein for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two fluorescent molecules: 2-Anthracenecarboxylic acid and Fluorescein. We will delve into their photophysical properties, chemical characteristics, and suitability for various research applications, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and Fluorescein are valuable fluorescent probes, each with a distinct set of properties that make them suitable for different applications. Fluorescein is a well-established and widely used fluorophore known for its high quantum yield and sensitivity to pH, making it an excellent choice for monitoring cellular pH dynamics. This compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, offers a different spectral window and can be utilized in applications where pH sensitivity is not a primary requirement. This guide will provide a detailed comparison to aid in the selection of the optimal probe for your specific research needs.
Data Presentation: Photophysical and Chemical Properties
The following table summarizes the key quantitative data for this compound and Fluorescein, facilitating a direct comparison of their performance characteristics. Please note that the photophysical properties of this compound are less extensively documented in the literature compared to Fluorescein; the provided data is based on available information for anthracene and its derivatives and should be considered as an approximation.
| Property | This compound | Fluorescein |
| Molar Mass | 222.24 g/mol | 332.31 g/mol |
| Appearance | Light yellow to yellow-green powder/crystal[1] | Dark orange/red powder |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform), insoluble in water.[2] | Slightly soluble in water and alcohol. |
| Absorption Max (λabs) | ~320-390 nm (in various solvents) | ~490 nm (in 0.1 M NaOH) |
| Emission Max (λem) | ~400-440 nm (in various solvents) | ~515 nm (in 0.1 M NaOH) |
| Quantum Yield (Φf) | ~0.3 (estimated based on anthracene) | ~0.95 (in 0.1 M NaOH) |
| Fluorescence Lifetime (τf) | ~5 ns (estimated based on anthracene) | ~4 ns (in 0.1 M NaOH) |
| pH Sensitivity | Less sensitive | Highly sensitive (pKa ~6.4)[3] |
| Primary Applications | Intermediate for fluorescent materials, ion sensing.[4][5][6] | pH sensing, cellular imaging, labeling.[2][3][7] |
Experimental Protocols
Accurate characterization of fluorescent probes is paramount for reliable experimental results. Below are detailed methodologies for key experiments cited in this guide.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Sample of interest (this compound or Fluorescein)
-
Appropriate solvent (e.g., ethanol for this compound, 0.1 M NaOH for Fluorescein)
Procedure:
-
Prepare a series of solutions of both the standard and the sample at different concentrations in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the sample.
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φf (sample) = Φf (standard) × (Slopesample / Slopestandard) × (η2sample / η2standard)
where:
-
Φf is the fluorescence quantum yield
-
Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.
Materials:
-
TCSPC system (pulsed light source, sample holder, detector, timing electronics)
-
Sample of interest dissolved in a suitable solvent
-
Scattering solution for instrument response function (IRF) measurement (e.g., Ludox)
Procedure:
-
Prepare a dilute solution of the sample to avoid concentration-dependent effects.
-
Measure the Instrument Response Function (IRF) by using a scattering solution in place of the sample. The IRF represents the time profile of the excitation pulse.
-
Acquire the fluorescence decay data for the sample by exciting it with the pulsed light source and detecting the emitted photons. The time difference between the excitation pulse and the detected photon is measured for a large number of events.
-
Deconvolute the measured decay curve with the IRF to obtain the true fluorescence decay of the sample.
-
Fit the deconvoluted decay curve to an exponential decay model to determine the fluorescence lifetime (τf). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I0 * exp(-t/τf)
where I0 is the intensity at time t=0.
Mandatory Visualizations
cAMP Signaling Pathway
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential mechanism for cellular communication.[8][9][10] Fluorescent probes can be employed to monitor changes in intracellular messengers like cAMP or pH fluctuations that can be associated with the activation of this pathway.
References
- 1. This compound | 613-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Visualization and bibliometric analysis of cAMP signaling system research trends and hotspots in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Fluorescence of 2-Anthracenecarboxylic Acid and Its Alternatives for Quantitative Analysis
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids is a common analytical challenge. This guide provides a quantitative comparison of the fluorescence properties of 2-Anthracenecarboxylic acid and its alternatives, including coumarin and benzofuran derivatives. Detailed experimental protocols and supporting data are presented to facilitate the selection of the most appropriate fluorescent probe for your research needs.
Performance Comparison of Fluorescent Carboxylic Acids
The selection of a fluorescent probe for quantitative analysis is dictated by its photophysical properties, including its excitation and emission wavelengths, quantum yield, and fluorescence lifetime. An ideal probe exhibits strong absorption at a convenient wavelength, a high probability of emitting a photon after absorbing one (high quantum yield), and a lifetime that is suitable for the chosen detection method. The following table summarizes these key parameters for this compound and representative alternatives.
| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
| This compound | Various | ~360[1] | ~404[1] | Varies with solvent | Varies with solvent |
| 9-Anthracenecarboxylic acid (isomer) | Ethanol | 363[2] | Broad emission ~470[2] | - | 3.66[2] |
| 7-Hydroxycoumarin-4-acetic acid | Methanol | 337[3] | - | - | - |
| 7-Methoxycoumarin-4-acetic acid | Methanol | 275 | - | 0.18 | - |
| Benzofuran-2-carboxylic acid | Ethanol | 305 | 350 | - | - |
| Benzofuran Derivatives (general) | Cyclohexane | - | - | 0.17 - 0.55 | - |
Detailed Experimental Protocols
Accurate and reproducible quantitative analysis relies on well-defined experimental procedures. Below are detailed protocols for the determination of fluorescence quantum yield and lifetime, as well as a method for the analysis of carboxylic acids using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) is determined relative to a standard of known quantum yield. Anthracene or quinine sulfate are commonly used standards.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Analyte solution (e.g., this compound)
-
Standard solution (e.g., Anthracene in ethanol, ΦF = 0.27)
-
Solvent (spectroscopic grade)
Procedure:
-
Prepare a series of dilutions of both the analyte and the standard solution in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the analyte and the standard.
-
Calculate the quantum yield of the analyte using the following equation:
ΦF_sample = ΦF_standard * (slope_sample / slope_standard) * (η_sample^2 / η_standard^2)
where ΦF is the quantum yield, "slope" is the gradient of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term cancels out.
Determination of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
TCSPC Spectrometer with a pulsed light source (e.g., laser diode or flash lamp)
-
Analyte solution
-
Solvent (spectroscopic grade)
Procedure:
-
Prepare a dilute solution of the analyte in the desired solvent.
-
Excite the sample with the pulsed light source at the appropriate wavelength.
-
Detect the emitted single photons and record their arrival times relative to the excitation pulse.
-
Construct a histogram of the arrival times, which represents the fluorescence decay curve.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
where I₀ is the intensity at time zero.
HPLC with Fluorescence Detection (HPLC-FLD) of Carboxylic Acids
For non-fluorescent or weakly fluorescent carboxylic acids, derivatization with a fluorescent tag is necessary for sensitive detection by HPLC. 9-Anthryldiazomethane (ADAM) is a common derivatizing agent.
1. Derivatization with 9-Anthryldiazomethane (ADAM)
Materials:
-
Carboxylic acid sample
-
9-Anthryldiazomethane (ADAM) solution (freshly prepared in a suitable solvent like ethyl acetate)
-
Solvent for sample dissolution (e.g., ethyl acetate)
-
Vials
Procedure:
-
Dissolve the carboxylic acid sample in a suitable organic solvent.
-
Add a freshly prepared solution of ADAM to the sample solution.
-
Allow the reaction to proceed at room temperature for approximately 1 hour in the dark. The reaction does not typically require a catalyst.
-
The resulting solution containing the fluorescently labeled carboxylic acid can be directly injected into the HPLC system.
2. HPLC-FLD Analysis
Instrumentation:
-
HPLC system equipped with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection:
-
Excitation wavelength (λex): ~365 nm
-
Emission wavelength (λem): ~412 nm
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for fluorescence quantum yield determination and HPLC-FLD analysis.
Caption: Reaction mechanism for the derivatization of a carboxylic acid with ADAM.
References
Establishing the Specificity of 2-Anthracenecarboxylic Acid as a Fluorescent Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Anthracenecarboxylic acid with established fluorescent markers to objectively evaluate its specificity and performance in cellular imaging. The data presented underscores the role of this compound as a foundational fluorophore that necessitates chemical modification to achieve target specificity, in contrast to inherently specific probes like DAPI and Hoechst 33342.
Core Conclusion: A Fluorescent Scaffold, Not a Specific Marker
Experimental evidence on the use of underivatized this compound for specific cellular imaging is notably absent in the scientific literature. Its primary utility is as a fluorescent building block or an intermediate in the synthesis of more complex probes. By attaching specific targeting moieties, researchers have successfully created derivatives of anthracene carboxamides and carboxyimides that localize to particular cellular compartments, such as the mitochondria.[1] This strongly indicates that the this compound molecule itself does not possess intrinsic specificity for any particular cellular structure.
In contrast, dyes like DAPI and Hoechst 33342 are well-characterized and widely used for their high specificity to the minor groove of DNA, making them reliable markers for the cell nucleus. This guide will compare the fundamental properties of this compound to these gold-standard nuclear stains.
Data Presentation: Comparative Performance Metrics
The following tables summarize the key photophysical and application-oriented properties of this compound, DAPI, and Hoechst 33342.
Table 1: Photophysical and Performance Characteristics
| Property | This compound | DAPI (4′,6-diamidino-2-phenylindole) | Hoechst 33342 |
| Excitation Max (nm) | ~345-380 (in organic solvents) | ~358 (bound to DNA) | ~350 (bound to DNA) |
| Emission Max (nm) | ~400-440 (in organic solvents) | ~461 (bound to DNA) | ~461 (bound to DNA) |
| Quantum Yield (Φ) | Not reported in aqueous buffer | ~0.9 (when bound to DNA) | High (when bound to DNA) |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~7,400 (at 363 nm in Ethanol)[2] | ~34,000 (at 348 nm in Tris buffer) | ~42,000 (at 346 nm in PBS) |
| Specificity/Cellular Target | Non-specific (requires derivatization) | High (A-T rich regions of DNA) | High (A-T rich regions of DNA) |
| Suitability for Live/Fixed Cells | Not established | Primarily for fixed, permeabilized cells | Excellent for both live and fixed cells |
| Relative Photostability | Photolabile in aqueous media[3][4] | Good | Moderate (subject to photobleaching) |
| Toxicity | Not established for cell imaging | Higher toxicity, not ideal for live cells | Lower toxicity, preferred for live cells |
Table 2: Summary of Staining Conditions
| Parameter | This compound | DAPI | Hoechst 33342 |
| Typical Concentration | Not applicable | 300 nM - 1 µg/mL (fixed cells) | 1-5 µg/mL (live cells) |
| Incubation Time | Not applicable | 1-10 minutes | 15-60 minutes |
| Cell Permeability | Not established | Low (requires permeabilization) | High |
| Wash Steps | Not applicable | Optional to recommended | Optional to recommended |
Experimental Protocols
Given that this compound is not a standard cellular stain, a protocol for its specific use is not available. Instead, a general workflow for evaluating its cellular uptake and localization is provided, followed by standard protocols for the benchmark nuclear stains DAPI and Hoechst 33342.
Protocol 1: General Workflow for Evaluating a Novel Fluorescent Compound (e.g., this compound)
This protocol outlines the necessary steps to determine the cellular staining characteristics, including potential specificity and toxicity, of a novel fluorescent compound.
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare a working solution by diluting the stock solution in a physiologically compatible buffer (e.g., Phosphate-Buffered Saline - PBS) or complete cell culture medium to a final concentration range of 1-10 µM. Note: Solubility in aqueous solutions may be limited.
2. Cell Culture and Staining:
-
Plate cells on glass-bottom dishes or coverslips and culture to 60-80% confluency.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the working solution of this compound to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light.
3. Washing and Fixation (for fixed-cell analysis):
-
Remove the staining solution and wash the cells 2-3 times with PBS to remove any unbound compound.
-
(Optional) Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash again 2-3 times with PBS.
4. Imaging and Analysis:
-
Mount the coverslips on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for the excitation and emission spectra of this compound (e.g., DAPI or UV filter set).
-
Analyze the images to determine the subcellular localization of the fluorescence signal. Co-staining with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) is recommended to assess specific accumulation.
Protocol 2: Staining of Fixed Cells with DAPI
This protocol is suitable for nuclear counterstaining of fixed cells, for example, after immunofluorescence.
1. Reagent Preparation:
-
Prepare a 1 mg/mL (or ~3 mM) DAPI stock solution in deionized water or DMSO. Store at -20°C.
-
Prepare a working solution of 300 nM DAPI by diluting the stock solution in PBS.
2. Cell Preparation:
-
Fix and permeabilize cells using a standard protocol (e.g., 4% paraformaldehyde followed by 0.1% Triton X-100 in PBS).
-
Wash the cells three times with PBS.
3. Staining:
-
Add the 300 nM DAPI working solution to the cells, ensuring the sample is completely covered.
-
Incubate for 1-5 minutes at room temperature, protected from light.[1]
4. Washing and Mounting:
-
Remove the DAPI solution.
-
Wash the cells 2-3 times with PBS.[1]
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
5. Imaging:
-
Image the cells using a fluorescence microscope with a standard DAPI filter set (Excitation: ~358 nm, Emission: ~461 nm).
Protocol 3: Staining of Live Cells with Hoechst 33342
This protocol is suitable for visualizing the nuclei of live cultured cells.
1. Reagent Preparation:
-
Prepare a 1 mg/mL Hoechst 33342 stock solution in deionized water. Store at 4°C, protected from light.
-
Prepare a working solution of 1-5 µg/mL Hoechst 33342 in pre-warmed complete cell culture medium or PBS.
2. Staining:
-
Remove the existing medium from the cultured cells and replace it with the Hoechst working solution.
-
Incubate the cells under normal culture conditions (37°C, 5% CO₂) for 15-60 minutes, protected from light.
3. Washing (Optional):
-
For reduced background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed culture medium or PBS.
4. Imaging:
-
Image the live cells immediately using a fluorescence microscope with a standard DAPI filter set (Excitation: ~350 nm, Emission: ~461 nm).
Mandatory Visualizations
Caption: Logical relationship for achieving fluorescent probe specificity.
Caption: Experimental workflow for evaluating fluorescent marker specificity.
Caption: Visualization of a specific cellular event using a targeted probe.
References
- 1. An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 2-Anthracenecarboxylic acid
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Anthracenecarboxylic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant.[1][2][3][4] It may also cause respiratory irritation, and its dust can form combustible or explosible mixtures in the air.[2][3][4][5] Adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against dust particles and splashes, preventing eye irritation.[2][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[2][5] |
| Body Protection | Laboratory coat or long-sleeved clothing. | Minimizes skin exposure to dust.[5] |
| Respiratory Protection | NIOSH-approved N95 dust mask or respirator. | Required when handling the powder outside of a fume hood or when dust generation is likely, to prevent respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure for handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible.[4]
-
Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[6][7]
-
Keep the container of this compound tightly closed when not in use.[2][5][6]
-
Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[2][6][8]
2. Handling the Chemical:
-
Don the appropriate PPE as specified in Table 1.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[6]
-
Avoid generating dust.[2][5][6] Use a spatula to handle the solid material carefully.
-
Do not eat, drink, or smoke in the handling area.[6]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[2][6]
-
Contaminated clothing should be laundered separately before reuse.[6]
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent exposure and contamination.
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Clean up spills immediately using dry methods (e.g., sweeping or vacuuming with an explosion-proof vacuum) to avoid generating dust.[6]
-
Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[6]
-
Wash the spill area with soap and water.
Major Spills:
-
Evacuate the area and alert emergency responders.[6]
-
Prevent the spill from entering drains or waterways.[6]
-
Control personal contact by wearing appropriate protective clothing.[6]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. If irritation persists, seek medical attention.[2][3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3]
-
Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[2][3]
-
Ingestion: Rinse mouth with water. Get medical attention if symptoms occur.[3][4]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[6] Do not discharge into sewers or waterways.[6] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed and labeled container for hazardous waste disposal. |
| Empty Containers | Decontaminate empty containers before disposal or recycling. Observe all label safeguards until containers are cleaned and destroyed.[6] |
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Diagram 1: Workflow for Safe Handling of this compound
Caption: Logical workflow for handling this compound.
References
- 1. This compound | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.dk [fishersci.dk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. This compound - Career Henan Chemical Co. [coreychem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
